molecular formula C6H4ClIO B1586210 2-Chloro-5-iodophenol CAS No. 289039-26-5

2-Chloro-5-iodophenol

Cat. No.: B1586210
CAS No.: 289039-26-5
M. Wt: 254.45 g/mol
InChI Key: NNZXUSFOILSDCS-UHFFFAOYSA-N
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Description

2-Chloro-5-iodophenol is a useful research compound. Its molecular formula is C6H4ClIO and its molecular weight is 254.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZXUSFOILSDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364911
Record name 2-chloro-5-iodophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289039-26-5
Record name 2-chloro-5-iodophenol
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Record name 2-chloro-5-iodophenol
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Foundational & Exploratory

2-Chloro-5-iodophenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Applications, and Synthetic Utility

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of data to provide field-proven insights into its chemical behavior, safe handling, and strategic application in complex molecular synthesis.

Core Identification and Chemical Identity

This compound is a halogenated aromatic compound distinguished by the presence of three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and an iodine atom. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

  • CAS Number : 289039-26-5[1][2][3][4]

The structural arrangement of its functional groups dictates its reactivity and utility, particularly in medicinal chemistry.

Caption: Chemical structure of this compound (CAS: 289039-26-5).

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

PropertyValueSource(s)
Molecular Formula C₆H₄ClIO[3][5][6]
Molecular Weight 254.45 g/mol [3][5][6]
Appearance Solid[4]
Melting Point 56.5 °C[7]
Boiling Point 277.6 ± 25.0 °C (Predicted)[5][7]
Density 2.087 ± 0.06 g/cm³ (Predicted)[5][7]
Purity Typically ≥95%[1]
Storage Room temperature, in a dry, dark, tightly sealed container.[7][8]

Safety, Handling, and Hazard Mitigation

Trustworthiness through Proactive Safety: The protocols involving this compound must be self-validating from a safety perspective. Its hazardous nature requires stringent adherence to established safety procedures.

This compound is classified as corrosive and harmful.[3][4] Exposure can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][4]

GHS Hazard Classification:

  • H302: Harmful if swallowed[3][4]

  • H312: Harmful in contact with skin[3][4]

  • H332: Harmful if inhaled[3][4]

  • H314: Causes severe skin burns and eye damage[1][4]

  • H315: Causes skin irritation[3]

  • H318: Causes serious eye damage[3]

  • H335: May cause respiratory irritation[3]

  • H290: May be corrosive to metals[4]

Precautionary Measures (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]

  • P271: Use only outdoors or in a well-ventilated area.[1][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Caption: Essential GHS pictograms and required Personal Protective Equipment.

Strategic Applications in Drug Development & Synthesis

Expertise in Action: The true value of this compound lies not just in its structure, but in its strategic application. The differential reactivity of its halogen substituents is the key to its utility. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions.

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its primary role is to act as a scaffold, allowing for the introduction of molecular complexity through reactions at the iodine position.

Key Reactions:

  • Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions are foundational in medicinal chemistry for building the carbon skeletons of complex active pharmaceutical ingredients (APIs).[5][10] The ability to selectively functionalize the iodine position while leaving the chlorine atom intact for potential subsequent transformations makes it a highly valuable synthetic tool.[5] For instance, it is a known precursor in the synthesis of modern hypoglycemic drugs.[11]

Suzuki_Workflow start This compound reagents Aryl Boronic Acid (R-B(OH)2) + Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) start->reagents reaction Suzuki Cross-Coupling Reaction reagents->reaction product 2-Chloro-5-arylphenol (Coupled Product) reaction->product end Advanced Pharmaceutical Intermediate product->end

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

A Self-Validating Methodology: The following protocol is a representative, self-validating system for a Suzuki cross-coupling reaction. Each step is designed to ensure optimal reaction conditions, facilitate monitoring, and lead to a pure final product.

Objective: To synthesize a 2-chloro-5-arylphenol derivative from this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Toluene and Water (e.g., 4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: Under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous potassium carbonate to a dry Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium catalyst to the flask. The use of an inert atmosphere is critical here, as palladium catalysts can be sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1). Degassing the solvents (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. This typically takes 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield the pure 2-chloro-5-arylphenol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

An In-depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-iodophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its unique trifunctional structure, featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring, makes it a versatile and highly valuable synthetic intermediate. The distinct reactivity of the iodo and chloro substituents, coupled with the influence of the phenolic hydroxyl group, allows for regioselective functionalization, making it an ideal building block for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its molecular and physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications, with a focus on its role in the development of modern therapeutics.

Molecular and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a unique electronic and steric environment.

PropertyValueSource(s)
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1][2]
CAS Number 289039-26-5[1]
IUPAC Name This compound[1]
Appearance Solid (typical)[3]
Boiling Point 277.6°C (Predicted)[4]
Density 2.087 g/cm³ (Predicted)[4]
Storage Room temperature, in a dry, dark place[4]

Spectroscopic Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three different substituents. The proton ortho to the hydroxyl group and meta to the iodine would likely appear as a doublet, the proton meta to both the hydroxyl and chloro groups would be a doublet of doublets, and the proton ortho to the chloro group and meta to the hydroxyl would be a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon bearing the hydroxyl group will be significantly downfield, followed by the carbons attached to the iodine and chlorine atoms. The remaining three carbons will appear at chemical shifts typical for aromatic carbons.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

  • Sharp peaks in the 1400-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

  • A strong absorption band around 1200-1300 cm⁻¹ for the C-O stretching of the phenol.

  • Absorptions in the fingerprint region below 1000 cm⁻¹ corresponding to C-Cl and C-I stretching, as well as C-H out-of-plane bending.

Mass Spectrometry

Electron impact mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 254. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the loss of chlorine, iodine, or the hydroxyl group.[5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route begins with 2-chloro-5-nitrophenol, which is then reduced to form an amino intermediate, followed by a Sandmeyer reaction to introduce the iodine.

Synthesis of this compound A 2-Chloro-5-nitrophenol B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) A->B C 2-Chloro-5-aminophenol B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (KI) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Reduction of 2-Chloro-5-nitrophenol to 2-Chloro-5-aminophenol [6][7]

  • To a solution of 2-chloro-5-nitrophenol in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-aminophenol. Purification can be achieved by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction of 2-Chloro-5-aminophenol [8][9]

  • Dissolve 2-chloro-5-aminophenol in a cooled (0-5°C) aqueous solution of hydrochloric acid.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt intermediate.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Research and Development

The primary application of this compound is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds.[4]

Role in the Synthesis of SGLT2 Inhibitors

This compound is a crucial intermediate in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which includes drugs like Empagliflozin and Dapagliflozin.[4] In these syntheses, the iodo group serves as a handle for coupling with a boronic acid or ester derivative of the desired glucoside moiety via a Suzuki coupling reaction.

Application in SGLT2 Inhibitor Synthesis A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Ester (Glucoside Moiety) B->C D Coupled Intermediate C->D E Further Functionalization D->E F SGLT2 Inhibitor API E->F

Caption: Role of this compound in API synthesis.

The causality behind this choice of reagent lies in the differential reactivity of the halogens. The C-I bond is weaker and more reactive in oxidative addition to a palladium(0) catalyst compared to the C-Cl bond. This allows for selective coupling at the 5-position, leaving the chlorine atom intact for potential further modification or as a required structural feature of the final API.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, OralDangerH302: Harmful if swallowed
Skin Corrosion/IrritationDangerH315: Causes skin irritation
Serious Eye Damage/IrritationDangerH318: Causes serious eye damage

This is not an exhaustive list of hazards. Always consult the material safety data sheet (MSDS) before handling.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a strategically important molecule in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The ability to undergo selective cross-coupling reactions at the iodo-substituted position has cemented its role in the efficient synthesis of complex pharmaceutical agents, most notably the SGLT2 inhibitors. As the demand for more efficient and selective synthetic methodologies grows, the utility of versatile building blocks like this compound is set to expand, paving the way for the discovery and development of new chemical entities.

References

2-Chloro-5-iodophenol physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 289039-26-5). It is intended for researchers, scientists, and drug development professionals who utilize halogenated phenols as versatile intermediates in organic synthesis. This document details a robust synthetic pathway, outlines key reactivity patterns with a focus on palladium-catalyzed cross-coupling reactions, provides protocols for analytical characterization, and summarizes essential safety and handling information.

Core Compound Profile

This compound is a disubstituted aromatic compound featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The hydroxyl group can be used for ether or ester formation, while the two different halogen atoms offer orthogonal reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 289039-26-5[1]
Molecular Formula C₆H₄ClIO[1][2]
Molecular Weight 254.45 g/mol [1][2]
Physical Form Solid[3]
Melting Point 56.5 °C[4]
Boiling Point 277.6 ± 25.0 °C (Predicted)[2][4]
Density 2.087 ± 0.06 g/cm³ (Predicted)[2][4]
pKa 7.90 ± 0.10 (Predicted)[4]
InChI Key NNZXUSFOILSDCS-UHFFFAOYSA-N[1][3]
SMILES C1=CC(=C(C=C1I)O)Cl[1]

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved via a two-step sequence starting from 2-chloro-5-nitrophenol. The methodology involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and iodination.

Synthesis_Pathway Start 2-Chloro-5-nitrophenol Intermediate 2-Chloro-5-aminophenol Start->Intermediate Step 1: Reduction (Fe/NH₄Cl or H₂/Pt/C) Product This compound Intermediate->Product Step 2: Diazotization & Iodination (NaNO₂, H₂SO₄, then KI)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of 2-Chloro-5-aminophenol

This procedure outlines the reduction of the nitro group using iron powder in the presence of an electrolyte, a classic and cost-effective method for producing anilines.[5]

Materials:

  • 2-Chloro-5-nitrophenol

  • Ethanol

  • Deionized Water

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-nitrophenol (e.g., 20.0 g, 115.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 150 mL each).[5]

  • To this solution, add iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium chloride (e.g., 32.1 g, 599.3 mmol).[5]

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite® to remove the insoluble iron residues. Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate to dryness under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 2-Chloro-5-aminophenol as a solid.[5]

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol utilizes a Sandmeyer-type reaction, where the synthesized amino group is converted into a diazonium salt and subsequently displaced by iodide.[6]

Materials:

  • 2-Chloro-5-aminophenol

  • Sulfuric acid (H₂SO₄), 20% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Urea

  • Ethyl acetate

  • Sodium bisulfite (NaHSO₃), 10% solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a beaker or flask cooled in an ice-salt bath to 0-5 °C, add 2-Chloro-5-aminophenol (e.g., 10.0 g, 69.6 mmol) to a 20% aqueous sulfuric acid solution (e.g., 120 mL). Stir the suspension vigorously.[3]

  • Prepare a solution of sodium nitrite (e.g., 5.1 g, 73.9 mmol) in deionized water (e.g., 20 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the internal temperature below 5 °C. The solid will gradually dissolve as the diazonium salt forms.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • To decompose any excess nitrous acid, add a small amount of urea portion-wise until gas evolution ceases.

  • In a separate flask, prepare a solution of potassium iodide (e.g., 13.0 g, 78.3 mmol) in deionized water (e.g., 50 mL).

  • Add the cold diazonium salt solution slowly to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution stops completely.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 10% sodium bisulfite solution (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, enabling selective functionalization at the 5-position.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be selectively coupled with various boronic acids at the iodine-bearing position.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Transmetalation C->D R-B(OH)₂ Base E Ar-Pd(II)-R(L₂) D->E F Reductive Elimination E->F F->A Ar-R

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Protocol: Synthesis of a 2-Chloro-5-arylphenol

  • To a reaction vessel, add this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • Heat the mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the biphenyl product.

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.[7]

Heck_Reaction cluster_1 Heck-Mizoroki Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(L₂) B->C D Carbopalladation C->D Alkene E Alkene Insertion Intermediate D->E F β-Hydride Elimination E->F G Product Complex F->G H Base-mediated Regeneration G->H Product H->A Base

Caption: Simplified Heck-Mizoroki catalytic cycle.

Representative Protocol: Synthesis of a 2-Chloro-5-styrylphenol

  • Combine this compound (1.0 equiv), an alkene (e.g., styrene, 1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add a degassed solvent such as DMF, NMP, or acetonitrile.

  • Heat the reaction mixture (typically 100-140 °C) until the reaction is complete.

  • Cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted Spectral Analysis
  • ¹H NMR (Proton NMR): The spectrum is expected to show three signals in the aromatic region (approx. δ 6.5-7.5 ppm) and one broad singlet for the phenolic -OH proton (δ 5.0-6.0 ppm, solvent dependent, D₂O exchangeable).

    • H-6: Expected to be a doublet, coupled to H-4.

    • H-4: Expected to be a doublet of doublets, coupled to H-6 and H-3.

    • H-3: Expected to be a doublet, coupled to H-4. The electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group will influence the precise chemical shifts.

  • ¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display six distinct signals for the aromatic carbons.

    • C-OH (C-1): ~δ 150-155 ppm.

    • C-Cl (C-2): ~δ 115-120 ppm.

    • C-I (C-5): The C-I bond will cause a significant upfield shift for the attached carbon, expected around δ 85-95 ppm.

    • C-H carbons (C-3, C-4, C-6): Expected in the range of δ 115-135 ppm.

  • FTIR (Infrared Spectroscopy):

    • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

    • C-O stretch: A strong band around 1200-1260 cm⁻¹.

    • Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-H aromatic stretch: Above 3000 cm⁻¹.

    • C-Cl stretch: 700-850 cm⁻¹.

    • C-I stretch: 500-600 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 254 (for ³⁵Cl) and m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

    • Key Fragmentation: The primary fragmentation pathway for halophenols involves the loss of CO, followed by the loss of the halogen atom. Loss of the halogen atoms (Cl· or I·) directly from the molecular ion is also expected. A fragment corresponding to the loss of HI (m/z 126/128) is also plausible.

Analytical Protocols

GC-MS is a suitable technique for the analysis of halogenated phenols.[8][9]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Column: Use a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector: Use a split/splitless injector at a temperature of ~260-280 °C.

  • Oven Program: Start at a low temperature (e.g., 80 °C, hold for 1 min), then ramp at 10-20 °C/min to a final temperature of ~280 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 40-400. The identity can be confirmed by the characteristic isotopic pattern of the molecular ion and its fragmentation pattern.

Reversed-phase HPLC is effective for the separation and quantification of phenols.[10][11]

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

  • Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set to a wavelength where phenols absorb, typically around 270-280 nm.

  • Quantification: Use an external standard calibration curve prepared with a pure reference standard of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H312: Harmful in contact with skin.[1]

    • H314: Causes severe skin burns and eye damage.

    • H315: Causes skin irritation.[1]

    • H332: Harmful if inhaled.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

A Senior Application Scientist's Guide to the Solubility of 2-Chloro-5-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Chloro-5-iodophenol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical principles governing solubility, offers predictive insights, and details a robust experimental protocol for precise solubility determination.

Executive Summary

Physicochemical Profile of this compound

A thorough understanding of the solute's properties is fundamental to predicting its solubility.

PropertyValueSource
Molecular Formula C₆H₄ClIO[2][3]
Molecular Weight 254.45 g/mol [2][3]
Physical State Solid[4]
Structure

The structure of this compound reveals key features that dictate its solubility behavior: a polar hydroxyl (-OH) group capable of hydrogen bonding, a largely non-polar aromatic ring, and two halogen substituents (chloro and iodo) that contribute to the molecule's polarity and polarizability.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the interplay of the following forces with a solvent determines its degree of dissolution:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this part of the molecule.

  • Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create a molecular dipole moment, allowing for electrostatic interactions with other polar molecules.

  • Van der Waals Forces: The aromatic ring and the large, polarizable iodine atom contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

A powerful tool for semi-quantitative solubility prediction is the Hansen Solubility Parameters (HSP) .[6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solute is predicted to be soluble in a solvent when their HSP values are similar, a concept visualized as a sphere of solubility in "Hansen space".

Predicted Solubility of this compound in Common Organic Solvents

In the absence of direct experimental data, we can predict the solubility of this compound based on the principles outlined above and data from analogous compounds.

Polar Protic Solvents (e.g., Alcohols)

This class of solvents, which includes methanol and ethanol, can engage in hydrogen bonding. Given the presence of the hydroxyl group on this compound, it is predicted to exhibit high solubility in polar protic solvents. Studies on other phenolic compounds confirm a general preference for solubilization in alcohols.[1] For instance, 2-chlorophenol is freely soluble in alcohol.[8]

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane)

These solvents possess a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation. They can, however, act as hydrogen bond acceptors.

  • Acetone: The carbonyl oxygen of acetone can accept a hydrogen bond from the phenolic hydroxyl group. Therefore, this compound is expected to have good solubility in acetone.

  • Dichloromethane: As a chlorinated solvent, it can engage in dipole-dipole interactions. Dichloromethane is a versatile solvent for many organic compounds, and good solubility is anticipated. Data for the structurally similar 2,4-dichlorophenol shows it is soluble in chlorinated solvents.[9]

Non-Polar Solvents (e.g., Toluene, Hexane)

These solvents primarily interact through weak van der Waals forces.

  • Toluene: The aromatic ring of toluene can interact with the aromatic ring of this compound via π-π stacking. This suggests moderate solubility .

  • Hexane: As a non-polar aliphatic hydrocarbon, hexane is expected to be a poor solvent for the relatively polar this compound. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Ethers (e.g., Diethyl Ether)

Ethers are considered weakly polar and can act as hydrogen bond acceptors. 2-Chlorophenol and 2,4-dichlorophenol are both reported to be freely soluble in diethyl ether.[8][9] Therefore, this compound is predicted to have high solubility in diethyl ether.

The following diagram illustrates the logical flow for predicting solubility based on solvent class.

G cluster_predictions Predicted Solubility Solvent Select Solvent Class Protic Polar Protic (e.g., Methanol, Ethanol) Solvent->Protic Aprotic Polar Aprotic (e.g., Acetone, DCM) Solvent->Aprotic NonPolar Non-Polar (e.g., Toluene, Hexane) Solvent->NonPolar Ether Ethers (e.g., Diethyl Ether) Solvent->Ether High_Sol High Solubility Protic->High_Sol Strong H-Bonding Good_Sol Good Solubility Aprotic->Good_Sol Dipole-Dipole & H-Bond Acceptance Mod_Sol Moderate Solubility NonPolar->Mod_Sol Toluene (π-π) Poor_Sol Poor Solubility NonPolar->Poor_Sol Hexane (Weak VdW) Ether->High_Sol H-Bond Acceptance

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[10] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment
  • This compound (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer.

    • For HPLC, determine the concentration from a standard curve prepared with known concentrations of this compound.

    • For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λmax) and calculate the concentration using a standard curve.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

The following diagram outlines the experimental workflow for the shake-flask method.

G start Start prep Prepare Supersaturated Mixture start->prep Add excess solute to solvent equil Equilibrate at Constant Temperature prep->equil 24-48 hours agitation sample Sample & Filter Supernatant equil->sample Remove solids quant Quantify Concentration (HPLC/UV-Vis) sample->quant Dilute if necessary calc Calculate Solubility quant->calc end End calc->end

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion and Future Work

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure and comparisons with analogous compounds, it is predicted to be highly soluble in polar protic solvents and ethers, with good solubility in polar aprotic solvents and moderate solubility in aromatic hydrocarbons. Its solubility in non-polar aliphatic solvents is expected to be poor.

For drug development and process chemistry, where precision is paramount, the provided experimental protocol for the shake-flask method offers a reliable means to obtain accurate quantitative solubility data. Future research should focus on the experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. This data would be invaluable for creating and validating thermodynamic models, such as those based on Hansen Solubility Parameters or UNIFAC, to further enhance our predictive capabilities for this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the hazards, handling protocols, and emergency procedures for 2-Chloro-5-iodophenol (CAS No: 289039-26-5), a halogenated phenol derivative. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in the specific chemical properties of the compound.

Understanding the Inherent Risk Profile

This compound is a substituted aromatic compound whose hazard profile is dictated by the phenolic hydroxyl group and the halogen substituents. The phenol backbone confers significant corrosive properties and the ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[1] The presence of chlorine and iodine atoms modifies its reactivity and toxicological profile, necessitating stringent handling protocols.

GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards. It is crucial to understand that this is not just a mild irritant; it is a corrosive solid that can cause severe, irreversible damage upon contact.[2]

Table 1: GHS Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2][3]Danger
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[2][3]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[2][3]
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage[2]
Serious Eye Damage (Category 1)H318: Causes serious eye damage[3]
Corrosive to Metals (Category 1)H290: May be corrosive to metals[2]

The causality behind these classifications lies in the chemical's ability to denature proteins and disrupt cell membranes upon contact. Unlike many simple irritants, the damage from corrosive substances like halogenated phenols is immediate and can progress to deep tissue necrosis.[1]

Physicochemical Properties & Their Safety Implications

Understanding the physical state and reactivity is fundamental to anticipating its behavior in the laboratory environment.

Table 2: Key Physicochemical Data

PropertyValueImplication for Handling
Molecular Formula C₆H₄ClIO[3]High molecular weight solid.
Molecular Weight 254.45 g/mol [3]Dust generation is a primary route of exposure.
Physical Form SolidRequires careful handling to avoid creating airborne dust.
Incompatibilities Strong oxidizing agents, strong bases.[4]Segregated storage is mandatory to prevent violent reactions.[5][6]

Proactive Risk Mitigation: Engineering and Personal Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][7] This is the most critical control measure.

  • Causality: The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[2][7] Centrifugation, which can generate aerosols, should also be performed with sealed safety cups, and the tubes should only be opened inside a fume hood.[7]

  • Self-Validation: Before each use, verify the fume hood's functionality by checking the airflow monitor. The sash should be kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is essential for protecting against direct contact.[2]

  • Hand Protection: Double-gloving is recommended. Wear a pair of nitrile exam gloves as a base layer, covered by heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene.[1][7]

    • Expert Insight: Nitrile provides dexterity for fine manipulations, but halogenated phenols can permeate it over time. The outer butyl rubber or neoprene layer offers superior, prolonged resistance. Gloves must be changed immediately if contamination is suspected.[7]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory whenever there is a risk of splashing or dust generation.[7] Standard safety glasses are insufficient.

    • Causality: This compound causes severe, potentially blinding eye damage.[1][2] A face shield protects the entire face from splashes that could bypass the seal of goggles.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For operations with a higher risk of spillage, such as handling larger quantities, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory. Phenol can penetrate leather, so leather shoes should be avoided or protected with shoe covers.[1]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during routine handling and storage.

Workflow for Safe Handling and Use

The following diagram outlines the mandatory workflow for any procedure involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A 1. Verify Fume Hood & Emergency Equipment (Shower/Eyewash) B 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) A->B C 3. Assemble All Necessary Equipment Inside Fume Hood B->C D 4. Carefully Weigh Solid (Use anti-static weigh boat) C->D E 5. Add to Solvent (Slowly, with stirring) D->E F 6. Securely Cap Reaction Vessel E->F G 7. Decontaminate Spatulas & Glassware F->G H 8. Segregate & Label Halogenated Waste G->H I 9. Wipe Down Fume Hood Work Surface H->I J 10. Doff PPE in Correct Order & Wash Hands I->J

Caption: Step-by-step workflow for handling this compound.

Storage and Segregation

Proper storage is a critical aspect of laboratory safety to prevent accidental reactions and degradation.

  • Location: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[5]

  • Container: Keep in the original, tightly sealed container.[2]

  • Segregation: This compound must be stored separately from incompatible materials, particularly strong bases and oxidizing agents.[4] Store below eye level to minimize the risk of injury from dropped containers.[5]

  • Security: Due to its high toxicity, store in a locked cabinet or an area with restricted access.[2]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste.

  • Container: Use a designated, sealed, and clearly labeled container for halogenated organic waste.[5]

  • Procedure: Do not mix this waste with other waste streams.[7] Dispose of the container through your institution's environmental health and safety (EHS) office in accordance with all local and national regulations.[2][5]

Emergency Response Protocols

Immediate and correct action is vital in mitigating the harm from an exposure or spill. An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[7]

Emergency Response Decision Tree

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start INCIDENT OCCURS (Spill or Exposure) Skin Skin Contact Start->Skin Type? Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Small Small Spill (<50 mL / 5g) Start->Small Large Large Spill (>50 mL / 5g) Start->Large A1 IMMEDIATELY flush with water for 15+ mins. Remove clothing while flushing. Skin->A1 Action B1 IMMEDIATELY flush eyes with water for 15+ mins, lifting eyelids. Eyes->B1 Action C1 Move to fresh air. Keep warm and at rest. Inhale->C1 Action D1 Alert others. Don PPE. Cover with absorbent material. Collect into waste container. Small->D1 Action E1 EVACUATE AREA. Alert EHS/Safety Office. Close doors. Large->E1 Action A2 CALL EMERGENCY SERVICES & POISON CENTER. A1->A2 B1->A2 C1->A2 D2 Decontaminate area with soap and water. D1->D2 Final Step

Caption: Decision tree for responding to emergencies.

Detailed First-Aid Measures
  • Skin Contact: Do not delay. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2][5] The anesthetizing properties of phenols can mask the initial pain, but severe burns are developing.[1] Seek immediate medical attention. Some protocols suggest a subsequent application of polyethylene glycol (PEG), but this should only be done by trained personnel and should not delay water flushing.[1][7]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Remove the person to fresh air and keep them warm and at rest.[2] If breathing is difficult or stops, trained personnel should provide artificial respiration.[2] Inhalation can cause severe respiratory tract irritation and potentially fatal lung edema, the symptoms of which can be delayed.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. As little as one gram of phenol can be fatal if ingested.[1] Seek immediate medical attention and call a poison control center.[2]

References

A Guide to the Spectral Analysis of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the distinct reactivity of its chloro and iodo substituents, making it a versatile intermediate in medicinal chemistry for creating novel compounds through reactions like Suzuki or Heck cross-coupling.[1] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering both predicted data and interpretation based on the analysis of structurally related compounds.

Molecular Structure and Properties

This compound (C₆H₄ClIO) is a solid at room temperature with a molecular weight of 254.45 g/mol and an exact mass of 253.89954 Da.[2] The strategic placement of the chloro, iodo, and hydroxyl groups on the benzene ring dictates its unique spectral features.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Due to the limited availability of experimental spectra, a predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure and empirical data from similar compounds.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-37.2 - 7.4Doublet of Doublets (dd)J(H3,H4) ≈ 8.5, J(H3,H6) ≈ 2.5
H-46.8 - 7.0Doublet of Doublets (dd)J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 0.5
H-67.5 - 7.7Doublet (d)J(H6,H3) ≈ 2.5
OH5.0 - 6.0Broad Singlet (br s)-
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are in distinct chemical environments and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

    • H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chloro and iodo groups. It is expected to appear as a doublet due to coupling with H-3.

    • H-3 is expected to be a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (meta-coupling).

    • H-4 is also anticipated to be a doublet of doublets, primarily due to ortho-coupling with H-3.

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[3] The broadness of the signal is a result of chemical exchange with the solvent or other hydroxyl groups. A "D₂O shake" experiment can be performed to confirm the identity of the OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[4]

General Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) B NMR Spectrometer Setup (Tune and shim the instrument) A->B C Data Acquisition (Acquire ¹H and ¹³C spectra) B->C D Data Processing (Fourier transform, phase correction, baseline correction) C->D E Spectral Analysis (Chemical shift, integration, multiplicity) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum
Carbon Predicted Chemical Shift (ppm)
C-1 (C-OH)150 - 155
C-2 (C-Cl)120 - 125
C-3130 - 135
C-4115 - 120
C-5 (C-I)85 - 90
C-6135 - 140
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the aromatic ring.

  • C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield signal in the aromatic region due to the strong deshielding effect of the oxygen atom.

  • C-2 (C-Cl) and C-5 (C-I): The carbons bonded to the halogen atoms will have their chemical shifts influenced by the electronegativity and size of the halogen. The carbon attached to chlorine (C-2) will be deshielded, while the carbon attached to the larger iodine atom (C-5) will experience a significant upfield shift (the "heavy atom effect").

  • C-3, C-4, and C-6: The remaining carbon atoms will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum
Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
C-H (aromatic)Stretching3000 - 3100
C=C (aromatic)Stretching1450 - 1600
C-OStretching1200 - 1260
C-ClStretching700 - 800
C-IStretching500 - 600
Interpretation of the IR Spectrum
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.

  • Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

  • Aromatic C=C Stretches: Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the benzene ring.

  • C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the C-O stretching vibration of the phenol.

  • C-Cl and C-I Stretches: The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (254 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at m/z 254 (for ³⁵Cl) and a smaller peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.[5] Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. The presence of both chlorine and iodine will lead to a complex fragmentation pattern, which can be used to confirm the structure.

General Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Introduction (e.g., direct infusion, GC/LC) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (Separation of ions by m/z) B->C D Detection (Ion detection and signal amplification) C->D E Data Analysis (Mass spectrum generation and interpretation) D->E

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[6]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

  • Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

Mass Spectrometry (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.

  • Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer. The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectral data of this compound, whether experimentally determined or predicted, provides a detailed fingerprint of its molecular structure. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and monitor its role in synthetic pathways. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling a deeper understanding and more effective utilization of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-5-iodophenol: Synthesis, Commercial Availability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Halogenated Phenolic Building Block

2-Chloro-5-iodophenol is a halogenated aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a phenolic hydroxyl group, a chlorine atom, and an iodine atom on the benzene ring, provides a versatile platform for the synthesis of complex organic molecules. The differential reactivity of the chloro and iodo substituents, coupled with the directing effects of the hydroxyl group, allows for a range of chemical transformations, making it a valuable intermediate in the construction of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility in modern synthetic methodologies.

Physicochemical Properties and Characterization

This compound (CAS No. 289039-26-5) is a solid at room temperature with a molecular weight of 254.45 g/mol and a molecular formula of C₆H₄ClIO.[1] While detailed spectroscopic data can be found in supplier documentation, typical characterization would involve the following:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants influenced by the positions of the hydroxyl, chloro, and iodo substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the carbon atoms of the benzene ring, with the carbons attached to the electronegative halogen and oxygen atoms shifted downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a broad absorption band characteristic of the phenolic O-H stretch, as well as absorptions in the aromatic C-H and C-C stretching regions.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The purity of the commercially available material is typically ≥95% or 98%. When sourcing this compound, it is crucial to consult the supplier's certificate of analysis to confirm the purity and identify any potential impurities that might affect subsequent reactions.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityProduct Number/Link
Sigma-Aldrich95%--INVALID-LINK--
Apollo Scientific≥95%--INVALID-LINK--
BLD PharmVaries--INVALID-LINK--[2]

Synthesis of this compound: A Regioselective Approach

The synthesis of this compound is typically achieved through the electrophilic iodination of 2-chlorophenol. The hydroxyl group is a strong activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. The interplay of these directing effects favors the introduction of the iodine atom at the position para to the hydroxyl group and meta to the chlorine atom, yielding the desired this compound.

Mechanism of Electrophilic Iodination

The iodination of phenols proceeds via an electrophilic aromatic substitution mechanism. Molecular iodine (I₂) itself is a weak electrophile. Therefore, the reaction is often carried out in the presence of an oxidizing agent, which generates a more potent iodinating species, such as the iodonium ion (I⁺).

G I2 I₂ I_plus I⁺ (Iodonium ion) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, HNO₃) Oxidant->I_plus Intermediate Arenium Ion Intermediate I_plus->Intermediate Phenol 2-Chlorophenol Phenol->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation H_plus H⁺ Intermediate->H_plus

Caption: General mechanism of electrophilic iodination of a phenol.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol for the synthesis of this compound, adapted from established methods for the iodination of phenols.[3]

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Water

  • Sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in methanol.

  • To the stirred solution, add iodine (0.5 eq).

  • Slowly add 30% hydrogen peroxide (1.0 eq) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain a gentle reaction.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Applications in Drug Development and Organic Synthesis

The presence of two different halogen atoms at specific positions, along with the phenolic hydroxyl group, makes this compound a highly valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4]

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The distinct reactivity of the C-I and C-Cl bonds allows for selective functionalization, enabling the construction of elaborate molecular scaffolds found in many drugs. While specific drug synthesis pathways are often proprietary, the structural motif of this compound is found in precursors to a range of therapeutic agents.

Suzuki-Miyaura Cross-Coupling Reactions

The carbon-iodine bond in this compound is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-chlorine bond.[5][6] This differential reactivity allows for the selective introduction of an aryl or vinyl group at the 5-position of the phenol ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Iodophenol This compound Product 5-Aryl-2-chlorophenol Iodophenol->Product BoronicAcid Arylboronic Acid (R-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound, based on standard and widely practiced methodologies.[1][7]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-phenyl-2-chlorophenol.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage. Consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information before use.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. Its unique substitution pattern allows for regioselective functionalization, most notably through palladium-catalyzed cross-coupling reactions. The protocols and information provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable intermediate in their synthetic endeavors. As with all chemical research, adherence to strict safety protocols is paramount.

References

The Synthetic Versatility of 2-Chloro-5-iodophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-iodophenol in Modern Synthesis

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound, a halogenated aromatic alcohol, has emerged as a highly versatile intermediate, prized for its differentiated reactivity that allows for selective, stepwise functionalization.[1][2][3] This technical guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the key reactions involving this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols, and offer insights into the practical application of this valuable synthetic tool. The unique arrangement of a hydroxyl group, a chlorine atom, and an iodine atom on the phenolic ring provides a scaffold for a multitude of chemical transformations, making it an indispensable component in the synthesis of novel active pharmaceutical ingredients (APIs).[3]

Core Reactivity Profile: A Tale of Two Halogens and a Phenol

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, rendering the iodine atom the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This chemoselectivity is the cornerstone of its application in sequential bond formation. The phenolic hydroxyl group, being weakly acidic, can be readily deprotonated to form a potent nucleophile for etherification reactions. The chlorine atom, while less reactive than iodine in cross-coupling, can participate in nucleophilic aromatic substitution under more forcing conditions or be targeted after the iodine has been functionalized.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-I Bond

The iodine substituent on this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[4][5] In the case of this compound, the reaction proceeds selectively at the iodo position.

Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-arylphenols

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃.

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol, or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O80>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90>85
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100>80

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine this compound, Arylboronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat to Reflux (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Aryl Amines

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed coupling of amines with aryl halides.[8][9] This reaction is instrumental in the synthesis of a vast array of pharmaceuticals and materials.

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][11] The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being the most effective in promoting the reductive elimination step and preventing catalyst decomposition.[9][12]

Experimental Protocol: Synthesis of N-Aryl-2-chloro-5-aminophenols

  • Reaction Setup: In a glovebox, charge a reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent like toluene or dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Visualizing the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Pathway Pd(0)Ln Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-I This compound Ar-I->Oxidative\nAddition Pd(II) Complex (Ar)Pd(I)L_n Oxidative\nAddition->Pd(II) Complex Coordination\n& Deprotonation Coordination & Deprotonation Pd(II) Complex->Coordination\n& Deprotonation Amine R₂NH Amine->Coordination\n& Deprotonation Base Base Base->Coordination\n& Deprotonation Amido Complex (Ar)Pd(NR₂)L_n Coordination\n& Deprotonation->Amido Complex Reductive\nElimination Reductive Elimination Amido Complex->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Product 2-Chloro-5-(R₂N)-phenol Reductive\nElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Reactions: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds with aryl halides.[13] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for the synthesis of diaryl ethers.[14]

Mechanism Insight: The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) alkoxide or amide, which then undergoes a metathesis reaction with the aryl halide.[13] The use of ligands such as diamines can facilitate the reaction by solubilizing the copper catalyst and accelerating the coupling process.

Experimental Protocol: Ullmann Ether Synthesis

  • Reaction Setup: Combine this compound (1.0 equiv.), a phenol or alcohol (1.5 equiv.), a copper catalyst (e.g., CuI or copper powder), a base (e.g., K₂CO₃ or Cs₂CO₃), and optionally a ligand (e.g., 1,10-phenanthroline) in a reaction flask.

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Heat the mixture to a high temperature (often 120-180 °C) and stir until the reaction is complete.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Reactions of the Phenolic Hydroxyl Group: Etherification

The hydroxyl group of this compound can be readily alkylated to form ethers, a common structural motif in pharmaceuticals.

Williamson Ether Synthesis: This classic method involves the deprotonation of the phenol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: O-Alkylation

  • Deprotonation: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as acetone or DMF. Add a base such as K₂CO₃ or NaH to generate the phenoxide in situ.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until completion.

  • Work-up and Purification: Filter off the inorganic salts and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude ether is purified by column chromatography.

Comparative Data for Etherification Reactions

Alkylating AgentBaseSolventTemp (°C)Yield (%)
Methyl IodideK₂CO₃Acetone50>95
Ethyl BromideNaHTHF25>90
Benzyl ChlorideCs₂CO₃DMF60>92

Conclusion: A Versatile and Indispensable Synthetic Intermediate

This compound stands out as a strategically important building block in modern organic synthesis. Its differentiated halogen reactivity allows for selective and sequential functionalization, enabling the efficient construction of complex molecular frameworks. The reactions detailed in this guide—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Ullmann condensation, and etherification—represent a powerful toolkit for medicinal and materials chemists. A thorough understanding of the underlying mechanisms and optimization of reaction conditions are key to successfully harnessing the full synthetic potential of this versatile intermediate. As the demand for novel and complex molecules continues to grow, the importance of strategically functionalized building blocks like this compound will undoubtedly increase.

References

A Technical Guide to the Chemoselective Functionalization of 2-Chloro-5-iodophenol: Exploiting the Differential Reactivity of C-I and C-Cl Bonds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their value is profoundly enhanced by the ability to selectively functionalize one halogenated position in the presence of others. This guide provides an in-depth analysis of 2-chloro-5-iodophenol, a substrate that exemplifies the principles of chemoselective synthesis. We will explore the fundamental physicochemical properties that differentiate the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds and detail how these differences are harnessed, particularly in palladium-catalyzed cross-coupling reactions, to achieve site-selective molecular elaboration. This document serves as a technical resource, blending mechanistic theory with practical, field-proven experimental protocols.

The Physicochemical Basis of Differential Reactivity

The ability to discriminate between the C-I and C-Cl bonds in this compound is not a matter of chance, but a direct consequence of the intrinsic properties of the halogen atoms. The primary factors governing this reactivity difference are bond dissociation energy (BDE), bond length, and bond polarity.

The C-I bond is significantly weaker and longer than the C-Cl bond.[1][2] This is due to the larger atomic radius of iodine compared to chlorine, which results in less effective orbital overlap with carbon.[3] The lower BDE of the C-I bond means that less energy is required to cleave it, rendering it the more reactive site in many chemical transformations, particularly those involving an initial bond-breaking event.[4][5]

PropertyC-Cl (Aryl)C-I (Aryl)Rationale & Implication
Avg. Bond Dissociation Energy (BDE) ~400 kJ/mol~270 kJ/molThe C-I bond is ~130 kJ/mol weaker, making it the kinetically favored site for cleavage in reactions like oxidative addition.[5]
Bond Length ~1.72 Å~2.10 ÅThe longer C-I bond is inherently weaker and more accessible for reagent attack.[1]
Electronegativity Difference (Pauling) C(2.55) vs. Cl(3.16) = 0.61C(2.55) vs. I(2.66) = 0.11The C-Cl bond is more polar, but in metal-catalyzed reactions, BDE is the dominant factor for reactivity.[1][5]

This hierarchy of reactivity (C-I > C-Br > C-Cl) is a cornerstone of modern cross-coupling chemistry, allowing for predictable and selective functionalization of polyhalogenated substrates.[4][6]

Mechanism of Selectivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for these transformations generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

The site-selectivity in the coupling of this compound is determined almost exclusively in the first step of this cycle: oxidative addition .[7][8] In this step, the palladium(0) catalyst inserts itself into the carbon-halogen bond. Because this step involves the cleavage of the C-X bond, it is highly sensitive to the bond's strength. The significantly lower BDE of the C-I bond means that the energy barrier for oxidative addition at the C-I position is much lower than at the C-Cl position.[3][4] Consequently, under carefully controlled conditions, the Pd(0) catalyst will selectively react with the C-I bond, leaving the C-Cl bond untouched.[6]

Palladium_Catalytic_Cycle cluster_reactants Reactants & Products Pd0 L₂Pd(0) PdII_I Ar(Cl)-Pd(II)(I)-L₂ Pd0->PdII_I Oxidative Addition (Selectivity Step) PdII_R Ar(Cl)-Pd(II)(R)-L₂ PdII_I->PdII_R Transmetalation (e.g., with R-B(OH)₂) Iodide_Waste I⁻ PdII_I->Iodide_Waste PdII_R->Pd0 Reductive Elimination Product Selectively Coupled Product PdII_R->Product Substrate This compound Substrate->Pd0 Preferential reaction at C-I bond Coupling_Partner Coupling Partner (e.g., Ar'-B(OH)₂) Coupling_Partner->PdII_I

Caption: Palladium cycle for selective C-I functionalization.

The Role of the Phenolic -OH Group

The hydroxyl group on the aromatic ring is not merely a spectator. Its electronic properties—acting as an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect)—can modulate the reactivity of the C-X bonds. Furthermore, under basic conditions, the deprotonated phenoxide is a powerful electron-donating group, which can increase the electron density of the ring and potentially affect the rate of oxidative addition. In some specialized cases, hydroxyl groups have been shown to act as directing groups, coordinating to the metal center and influencing the site of reaction, although the primary driver of selectivity in this substrate remains the C-X bond strength disparity.[9]

Practical Application: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds.[10][11] By leveraging the principles outlined above, one can achieve highly selective mono-arylation at the iodine-bearing position of this compound.

Workflow for Selective Mono-Arylation

The following diagram illustrates the strategic workflow for synthesizing a di-substituted phenol from this compound, highlighting the two distinct, sequential coupling steps that are possible due to differential reactivity.

Synthetic_Workflow Start This compound Step1 Selective Cross-Coupling (e.g., Suzuki) Conditions: Mild Temp, Pd(0) Catalyst Start->Step1 Reacts at C-I bond Intermediate 5-Aryl-2-chlorophenol Step1->Intermediate C-Cl bond remains Step2 Second Cross-Coupling Conditions: Harsher Temp, Different Catalyst/Ligand Intermediate->Step2 Reacts at C-Cl bond Final 2,5-Diarylphenol Step2->Final

Caption: Stepwise functionalization of this compound.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Mono-Arylation

This protocol describes the selective coupling of an arylboronic acid at the C-5 position (C-I) of this compound.

Objective: To synthesize 4-chloro-3'-methyl-[1,1'-biphenyl]-3-ol from this compound and m-tolylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • m-Tolylboronic acid (1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)

  • 1,4-Dioxane (solvent)

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 254.5 mg), m-tolylboronic acid (1.2 mmol, 163.0 mg), and K₃PO₄ (2.0 mmol, 424.6 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Premix: In a separate vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 2 mL of 1,4-dioxane.

  • Reaction Initiation: Add the catalyst premix to the main reaction flask via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, checking for the consumption of the starting this compound. The reaction is typically complete within 8-16 hours.[12]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-2-chlorophenol product.

Causality Behind Choices:

  • Catalyst System: The use of a bulky, electron-rich phosphine ligand like SPhos helps to stabilize the Pd(0) species and facilitates the oxidative addition and reductive elimination steps, even at moderate temperatures.[13]

  • Base: K₃PO₄ is a moderately strong base, effective for activating the boronic acid for transmetalation without promoting side reactions that could occur with stronger bases.[7]

  • Solvent System: The dioxane/water mixture is a common and effective medium for Suzuki couplings, ensuring solubility for both the organic and inorganic reagents.[12]

  • Temperature: A moderate temperature of 80 °C is sufficient to promote reaction at the highly reactive C-I bond while remaining below the threshold required to activate the more robust C-Cl bond, thus ensuring high selectivity.

Summary and Outlook

The differential reactivity between the C-I and C-Cl bonds in this compound provides a reliable and powerful handle for selective synthesis. The much lower bond dissociation energy of the C-I bond makes it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.

Reaction TypeTypical Conditions for C-I SelectivityKey Considerations
Suzuki-Miyaura Pd(0) catalyst, phosphine ligand, K₃PO₄ or Cs₂CO₃, 60-80 °CWide functional group tolerance; boronic acids are generally stable.[12][14]
Sonogashira Pd(0) catalyst, Cu(I) co-catalyst, amine base, RT-50 °CExcellent for introducing alkynes; can often be run at room temperature.[15][16]
Buchwald-Hartwig Pd(0) catalyst, bulky phosphine ligand, strong base (e.g., NaOtBu), 80-100 °CPowerful C-N bond formation; choice of ligand is critical for efficiency.[17][18]

By carefully controlling reaction parameters such as temperature, catalyst, and ligand, researchers can functionalize the C-I position with high fidelity. The remaining C-Cl bond can then be subjected to a second, distinct coupling reaction under more forcing conditions, opening a straightforward path to complex, multi-substituted aromatic structures from a single, readily available starting material. This strategic approach is fundamental to efficient and creative molecular design in modern chemistry.

References

Methodological & Application

Suzuki coupling conditions for 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 2-Chloro-5-iodophenol

Abstract

This technical guide provides a detailed exploration of the Suzuki-Miyaura cross-coupling reaction specifically tailored for this compound. We delve into the mechanistic principles that govern the high chemoselectivity for the carbon-iodine (C-I) bond over the more robust carbon-chlorine (C-Cl) bond. This document furnishes researchers, chemists, and drug development professionals with field-proven protocols, insights into parameter optimization, and troubleshooting guidance to effectively utilize this versatile building block in the synthesis of complex biaryl phenols.

Introduction: The Strategic Value of this compound

This compound is a highly valuable synthetic intermediate possessing three distinct functional handles: a hydroxyl group and two different halogen atoms on an aromatic scaffold. The significant difference in reactivity between the iodo and chloro substituents makes this molecule an ideal substrate for sequential, site-selective cross-coupling reactions. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is the preeminent method for forming carbon-carbon bonds due to its mild conditions and broad functional group tolerance.[1][2] By selectively coupling at the C-I position, the C-Cl bond and the phenol group are preserved for subsequent synthetic transformations, enabling the efficient construction of complex, multi-substituted aromatic compounds that are prevalent in pharmaceuticals and advanced materials.

The Principle of Chemoselectivity: A Mechanistic Perspective

The success of a selective Suzuki coupling on this compound hinges on the precise control of the palladium-catalyzed cycle. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) species. This is typically the rate-determining and selectivity-determining step.[1][3]

  • Transmetalation: The organic moiety from an activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide.[1][2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3]

The remarkable chemoselectivity arises from the vast difference in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker and therefore kinetically favored to react with the Pd(0) catalyst. The relative reactivity for oxidative addition follows the well-established trend: I > OTf > Br >> Cl .[1][3] By carefully selecting the reaction conditions (catalyst, temperature), one can exploit this intrinsic reactivity difference to ensure the reaction occurs exclusively at the C-I bond.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ pd0->oa_complex Oxidative Addition (Ar-I) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation ([Ar'-B(OR)₃]⁻) trans_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) trans_complex->re_product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate + Base (e.g., OH⁻)

Figure 1: The catalytic cycle for the Suzuki-Miyaura reaction.

Optimizing Reaction Parameters for Selective Coupling

While the intrinsic reactivity of the C-I bond provides a strong thermodynamic and kinetic basis for selectivity, optimal conditions are crucial for achieving high yields and avoiding side reactions.

Catalyst and Ligand Selection

The choice of the palladium source and ancillary ligand is paramount.

  • Palladium Precatalyst: Standard Pd(0) or Pd(II) precatalysts that are readily reduced in situ to the active Pd(0) species are effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Palladium(II) acetate (Pd(OAc)₂), or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4]

  • Ligands: Phosphine ligands are most common. For selective C-I coupling, triphenylphosphine (PPh₃) is often sufficient. However, for more challenging couplings or to ensure high catalyst turnover, more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can be employed.[3][5] These ligands stabilize the Pd(0) center and facilitate both the oxidative addition and reductive elimination steps.[1][3]

The Critical Role of the Base

A base is essential for the Suzuki reaction. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then participates in the transmetalation step.[1][2][6]

  • Common Bases: Inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[1]

  • Strength and Solubility: The choice of base can influence reaction rates and yields. Stronger bases can accelerate the reaction but may also promote side reactions if sensitive functional groups are present.[7] The solubility of the base in the chosen solvent system is also a key consideration.

Solvent System

The solvent must solubilize the aryl halide, the boronic acid (or its boronate form), and the catalyst system.

  • Aprotic Solvents: Anhydrous aprotic solvents like 1,4-dioxane , toluene , or tetrahydrofuran (THF) are frequently used.[1][8]

  • Biphasic Systems: Often, a mixture of an organic solvent and water is employed (e.g., Toluene/H₂O or Dioxane/H₂O). The aqueous phase helps to dissolve the inorganic base and the resulting boronate salt, facilitating its interaction with the palladium complex at the phase interface.[1][4]

Table 1: Summary of Optimized Conditions for Selective C-I Coupling
ParameterRecommended ChoiceRationale & Key Considerations
Substrate This compoundExploit the differential reactivity of C-I vs. C-Cl bonds.
Coupling Partner Arylboronic Acid or Ester1.1–1.5 equivalents are typically used to drive the reaction to completion.
Palladium Source Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂ / Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ is a direct source of Pd(0). Pd(II) sources require a ligand and in-situ reduction.
Ligand PPh₃, SPhos, XPhos (2-6 mol%)Required if using a Pd(II) source. Bulky, electron-rich ligands can improve yields and turnover.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.[6] K₃PO₄ is often effective for phenolic substrates.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂OA biphasic system aids in dissolving the base and boronate salt.[1]
Temperature 80–100 °CProvides sufficient energy for C-I bond activation without promoting C-Cl cleavage.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst and boronic acid homocoupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 mmol, 268.4 mg)

  • Arylboronic acid (1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • 1,4-Dioxane (8 mL, anhydrous)

  • Deionized Water (2 mL)

  • Reaction Vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow start Start setup 1. Assemble Reagents - this compound - Arylboronic Acid - Base (K₂CO₃) - Catalyst [Pd(PPh₃)₄] start->setup inert 2. Create Inert Atmosphere Evacuate and backfill vessel with Argon (3x) setup->inert solvent 3. Add Solvents Add degassed 1,4-Dioxane and Water inert->solvent heat 4. Reaction Heat at 80-100 °C with vigorous stirring solvent->heat monitor 5. Monitor Progress Check by TLC or GC-MS until starting material is consumed heat->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with water - Extract with organic solvent (e.g., Ethyl Acetate) monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Isolated Product) purify->end

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inerting the Atmosphere: Seal the vessel with a rubber septum. Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol).

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) followed by the degassed water (2 mL) to the reaction vessel.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the this compound starting material is fully consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-chloro-3-arylphenol product.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction stalls or gives low yields, consider using a stronger base like K₃PO₄, a more active ligand system (e.g., SPhos with Pd(OAc)₂), or increasing the temperature slightly (e.g., to 100 °C). Ensure solvents are rigorously degassed, as oxygen can deactivate the catalyst.

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom.[9] This can be minimized by using a slight excess of the boronic acid and ensuring the reaction is not heated for an unnecessarily long time.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen and can be suppressed by maintaining a strict inert atmosphere.

  • Reaction with the Phenol: The phenolic proton is acidic and will be deprotonated by the base. This does not typically interfere with the C-I coupling but is an important consideration for subsequent reaction planning.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a robust and reliable method for the synthesis of valuable biaryl intermediates. By leveraging the intrinsic reactivity difference between the C-I and C-Cl bonds and by carefully controlling key reaction parameters—catalyst, base, solvent, and temperature—researchers can achieve high yields and excellent selectivity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this powerful transformation in diverse research and development settings.

References

Application Notes & Protocols: Selective Heck Coupling of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Mizoroki-Heck Reaction

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3][4][5] First reported independently by Tsutomu Mizoroki and Richard F. Heck, this transformation has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[1][2] Its power lies in its reliability, functional group tolerance, and the ability to construct substituted alkenes, often with excellent stereoselectivity.[5]

This guide focuses on a specific and synthetically valuable substrate: 2-Chloro-5-iodophenol. This molecule presents an opportunity for highly selective coupling due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. In the crucial oxidative addition step of the Heck catalytic cycle, the weaker, more labile C-I bond reacts preferentially, leaving the C-Cl bond intact for subsequent transformations.[6][7] This inherent chemoselectivity allows for the stepwise functionalization of the aromatic ring, making this compound a valuable building block for drug development and materials science. This protocol will provide a detailed, field-proven methodology for leveraging this reactivity.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][2][6]

  • Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst. This species undergoes oxidative addition into the most reactive carbon-halogen bond. For this compound, the bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, leading to the exclusive formation of an arylpalladium(II) iodide complex.[6][7]

  • Alkene Coordination & Migratory Insertion: The alkene substrate then coordinates to the square planar Pd(II) complex. This is followed by a syn-migratory insertion, where the aryl group and the palladium atom add across the double bond of the alkene.[1][2][6] This carbopalladation step is typically the regioselectivity-determining step. For terminal alkenes, the aryl group generally adds to the less substituted carbon atom to minimize steric hindrance.[8][9]

  • Syn β-Hydride Elimination: For the reaction to proceed, the resulting alkylpalladium intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium. A syn β-hydride elimination occurs, where this hydrogen is transferred back to the palladium, forming a hydridopalladium(II) complex and releasing the desired substituted alkene product.[2][6] This step is stereospecific and favors the formation of the more thermodynamically stable E-(trans)-alkene.

  • Catalyst Regeneration: The final step is the reductive elimination of HX (in this case, HI) from the hydridopalladium(II) complex to regenerate the active Pd(0) catalyst. This step is facilitated by a stoichiometric amount of base, which neutralizes the acid produced and drives the catalytic cycle forward.[1][6][8][10]

Heck_Cycle cluster_main Mizoroki-Heck Catalytic Cycle cluster_io Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkene [Ar-Pd(II)L₂(Alkene)]⁺I⁻ PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(I) PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Hydride H-Pd(II)L₂(I) PdII_Alkyl->PdII_Hydride β-Hydride Elimination Product_out Product (Ar-CH=CH-R) PdII_Alkyl->Product_out PdII_Hydride->Pd0 Reductive Elimination (+ Base, - HB⁺I⁻) ArI This compound Alkene Alkene (H₂C=CHR) Base Base (e.g., Et₃N)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling with n-Butyl Acrylate

This protocol details the reaction of this compound with n-butyl acrylate, a common electron-deficient alkene partner.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
This compound254.451.00 g3.93 mmol1.0
n-Butyl Acrylate128.170.61 mL4.72 mmol1.2
Palladium(II) Acetate (Pd(OAc)₂)224.5026.5 mg0.118 mmol0.03
Triphenylphosphine (PPh₃)262.2962.0 mg0.236 mmol0.06
Triethylamine (Et₃N)101.190.82 mL5.90 mmol1.5
N,N-Dimethylformamide (DMF)73.0920 mL--
Equipment
  • 100 mL three-neck round-bottom flask or Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert atmosphere line (Nitrogen or Argon) with bubbler

  • Standard laboratory glassware for work-up (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology

Caption: Experimental workflow for the Heck reaction protocol.

  • System Preparation: Assemble the flask and condenser, ensuring all glassware is thoroughly dried. Place a magnetic stir bar in the flask.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 15 minutes to displace any oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction. The exclusion of oxygen is vital to prevent the oxidation of the phosphine ligand to phosphine oxide, which can hinder the reaction.[11]

  • Reagent Charging: To the flask, add this compound (1.00 g), triphenylphosphine (62.0 mg), and DMF (20 mL). Stir for a few minutes to dissolve the solids.

  • Addition of Base and Alkene: Sequentially add triethylamine (0.82 mL) and n-butyl acrylate (0.61 mL) via syringe.

  • Catalyst Addition: Finally, add the palladium(II) acetate (26.5 mg). The mixture may change color upon addition of the palladium salt.

  • Reaction Execution: Lower the flask into the heating mantle and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide spot is consumed (typically 4-12 hours).

  • Reaction Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield the pure product, (E)-butyl 3-(3-chloro-5-hydroxyphenyl)acrylate.

Scientific Rationale and Optimization Parameters

The choices made in this protocol are deliberate and grounded in the principles of organometallic catalysis.

ParameterRecommendedRationale & Causality
Catalyst Precursor Pd(OAc)₂A stable, air-tolerant Pd(II) salt that is readily available. It is reduced in situ to the active Pd(0) species by the phosphine ligand or other components in the mixture.[1][10]
Ligand Triphenylphosphine (PPh₃)A standard monodentate phosphine that stabilizes the Pd(0) catalyst, preventing decomposition to inactive palladium black, and facilitates the oxidative addition step.[6][12] For less reactive aryl chlorides, more electron-rich and bulky phosphines (e.g., P(t-Bu)₃) may be required.[7][12]
Base Triethylamine (Et₃N)An organic amine base that is soluble in the reaction medium. It is crucial for neutralizing the HI generated, which is necessary to regenerate the Pd(0) catalyst and complete the cycle.[8][10] Inorganic bases like K₂CO₃ can also be effective.[1][2]
Solvent DMF, NMP, DMAcHigh-boiling, polar aprotic solvents are preferred as they effectively dissolve both the organic substrates and inorganic salts, and they can stabilize the polar intermediates within the catalytic cycle, accelerating the reaction.[13][14]
Temperature 80 - 120 °CElevated temperatures are generally required to overcome the activation energy of the oxidative addition and other steps in the cycle.[1][15]
Alkene Partner Electron-deficient (e.g., acrylates, styrenes)Alkenes bearing electron-withdrawing groups are highly reactive in the Heck reaction.[1] The reaction also works with electron-rich olefins, though conditions may need to be modified.[16]

Conclusion

This application note provides a robust and reliable protocol for the selective Mizoroki-Heck coupling of this compound. By targeting the more reactive carbon-iodine bond, this method allows for the clean synthesis of 3-chloro-5-hydroxyphenyl substituted alkenes, preserving the chloride for potential downstream cross-coupling reactions. The detailed mechanistic explanations and procedural justifications offer researchers the necessary tools to successfully implement and adapt this powerful synthetic transformation.

References

Application Notes and Protocols: Etherification of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-iodophenol Etherification in Medicinal Chemistry and Materials Science

This compound is a highly functionalized aromatic building block of significant interest to researchers in drug development and materials science. Its unique substitution pattern, featuring a hydroxyl group for etherification and two distinct halogen atoms (chlorine and iodine), offers a versatile platform for the synthesis of complex molecules. The iodine atom, in particular, serves as a reactive handle for subsequent cross-coupling reactions, such as Suzuki or Heck couplings, enabling the introduction of diverse molecular fragments.[1] The ether linkage, formed from the phenolic hydroxyl group, is a common and stable motif in many biologically active compounds and functional materials. Therefore, the efficient and selective etherification of this compound is a critical first step in many synthetic pathways.

This comprehensive guide provides a detailed methodology for the etherification of this compound, with a primary focus on the robust and widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting strategies.

Core Methodology: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] In the context of this compound, the synthesis involves two key steps:

  • Deprotonation of the Phenol: The weakly acidic phenolic proton is removed by a suitable base to generate a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks an electrophilic alkyl halide (or other suitable alkylating agent with a good leaving group), displacing the halide to form the desired ether.[2][5]

The choice of base, solvent, and alkylating agent is crucial for the success of the reaction, directly impacting yield and purity by either favoring the desired SN2 pathway or promoting competing side reactions.

Causality Behind Experimental Choices
  • The Base: The acidity of the phenolic proton in this compound is enhanced by the electron-withdrawing effects of the halogen substituents. However, a base that is too strong can promote side reactions. For most laboratory-scale syntheses of phenolic ethers, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are effective.[6] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be considered, though caution is advised due to its high reactivity and the increased potential for side reactions.[7]

  • The Alkylating Agent: The Williamson ether synthesis works best with methyl or primary alkyl halides.[8] Secondary and tertiary alkyl halides are prone to undergoing an E2 elimination reaction in the presence of the basic phenoxide, leading to the formation of alkenes as major byproducts.[3][7]

  • The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal for this reaction.[2][5] These solvents effectively solvate the cation of the base, leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the rate of the SN2 reaction.[7] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[2]

Experimental Protocol: Synthesis of a Generic Alkyl 2-Chloro-5-iodophenyl Ether

This protocol provides a step-by-step methodology for a typical etherification of this compound using an alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableHandle with care, corrosive solid.[9]
Alkyl Halide (e.g., Iodomethane, Bromoethane)ReagentCommercially AvailableUse a primary alkyl halide.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Safety Precautions

This compound is a hazardous substance that can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[9][10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Add anhydrous DMF to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Formation of the Phenoxide:

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the phenol.

  • Addition of the Alkylating Agent:

    • Slowly add the alkyl halide (1.1 - 1.5 eq) to the reaction mixture via a syringe or dropping funnel.

  • Reaction:

    • Heat the reaction mixture to a temperature between 50-100 °C.[2][5] The optimal temperature will depend on the reactivity of the alkyl halide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 1-8 hours).[2][5]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alkyl 2-chloro-5-iodophenyl ether.

Visualizing the Workflow

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + K2CO3 in DMF Deprotonation Stir at RT (15-30 min) Reactants->Deprotonation Formation of Phenoxide Alkylation Add Alkyl Halide Heat (50-100°C, 1-8h) Deprotonation->Alkylation Nucleophilic Attack Monitoring TLC Monitoring Alkylation->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extraction Extract with Diethyl Ether Quench->Extraction Wash Wash with H2O, NaHCO3, Brine Extraction->Wash Dry Dry with MgSO4 Wash->Dry Evaporation Solvent Evaporation Dry->Evaporation Purification Column Chromatography or Recrystallization Evaporation->Purification Product Pure Ether Product Purification->Product

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-5-iodophenol in Medicinal Chemistry

This compound is a trifunctional aromatic building block of significant strategic value in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—a phenolic hydroxyl, a chloro group, and an iodo group—offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. The electron-withdrawing nature of the halogens acidifies the phenol, while the differential reactivity of the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for a stepwise construction of molecular complexity. This document provides detailed application notes and protocols for the synthesis of advanced pharmaceutical intermediates from this versatile starting material, with a focus on palladium-catalyzed cross-coupling reactions that are foundational to modern drug discovery.

Part 1: Synthesis of Arylated Phenols via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, a key transformation in the synthesis of biaryl structures prevalent in many pharmaceuticals.[1][2] The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position of this compound.

Application Note: Selective Synthesis of 2-Chloro-5-arylphenols

The selective Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to 2-chloro-5-arylphenols. These intermediates are valuable precursors for a range of therapeutic agents, including kinase inhibitors and modulators of signaling pathways. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. Palladium catalysts, particularly those with bulky phosphine ligands, are effective in promoting the reaction. The base plays a critical role in the transmetalation step of the catalytic cycle.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-(4-methoxyphenyl)phenol

This protocol describes the synthesis of a biarylphenol intermediate, a common scaffold in medicinal chemistry.

Reaction Scheme:

Suzuki_Coupling reactant1 This compound reagents Pd(PPh₃)₄ Na₂CO₃, Toluene/H₂O 80 °C reactant1->reagents reactant2 4-Methoxyphenylboronic acid reactant2->reagents product 2-Chloro-5-(4-methoxyphenyl)phenol reagents->product

Figure 1: Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound289039-26-5254.451.01.0
4-Methoxyphenylboronic acid5720-07-0151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
Toluene108-88-3-10 mL-
Water (degassed)7732-18-5-2 mL-

Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (254 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Chloro-5-(4-methoxyphenyl)phenol.

Expected Yield: 85-95%

Justification of Experimental Choices: The use of a palladium(0) catalyst is standard for Suzuki couplings. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this transformation. A mixed solvent system of toluene and water is often used to dissolve both the organic and inorganic reagents. Sodium carbonate is a widely used base that is effective in promoting the transmetalation step without being overly harsh on sensitive functional groups. The reaction is heated to ensure a reasonable reaction rate.

Part 2: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be readily alkylated or arylated through the Williamson ether synthesis.[4][5][6] This reaction proceeds via an SN2 mechanism and is a reliable method for the preparation of ethers.

Application Note: Synthesis of 2-Chloro-5-iodo-alkoxyphenols

The Williamson ether synthesis allows for the introduction of a variety of side chains at the phenolic oxygen. This is a common strategy in drug design to modulate physicochemical properties such as solubility and lipophilicity. The reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of 1-Chloro-3-iodo-5-(prop-2-yn-1-yloxy)benzene

This protocol details the synthesis of a propargyl ether, a versatile intermediate that can undergo further transformations such as click chemistry or Sonogashira coupling.

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 This compound reagents K₂CO₃ Acetone Reflux reactant1->reagents reactant2 Propargyl bromide reactant2->reagents product 1-Chloro-3-iodo-5-(prop-2-yn-1-yloxy)benzene reagents->product

Figure 2: Williamson ether synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Equivalents
This compound289039-26-5254.451.01.0
Propargyl bromide (80% in toluene)106-96-7118.961.51.5
Potassium Carbonate (K₂CO₃)497-19-8138.212.02.0
Acetone67-64-1-15 mL-

Procedure:

  • To a 50 mL round-bottom flask, add this compound (254 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add acetone (15 mL) to the flask and stir the suspension.

  • Add propargyl bromide (0.17 mL of 80% solution in toluene, 1.5 mmol) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetone (2 x 5 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Expected Yield: >90%

Justification of Experimental Choices: Potassium carbonate is a mild and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent for this SN2 reaction. Refluxing ensures a sufficient reaction rate. Propargyl bromide is a reactive alkylating agent for this transformation.

Part 3: Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is instrumental in the synthesis of arylamines, which are common moieties in pharmaceuticals.

Application Note: Selective Amination of 2-Chloro-5-iodoaryl Ethers

Following the etherification of the phenolic hydroxyl, the iodo group can be selectively coupled with a wide range of amines using the Buchwald-Hartwig amination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-3-chloro-5-(prop-2-yn-1-yloxy)aniline

This protocol describes the synthesis of a diarylamine, a key intermediate in the synthesis of various kinase inhibitors.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 1-Chloro-3-iodo-5-(prop-2-yn-1-yloxy)benzene reagents Pd₂(dba)₃, XPhos NaOtBu, Toluene 100 °C reactant1->reagents reactant2 4-Methoxyaniline reactant2->reagents product N-(4-methoxyphenyl)-3-chloro-5-(prop-2-yn-1-yloxy)aniline reagents->product

Figure 3: Buchwald-Hartwig amination of an aryl iodide.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Equivalents
1-Chloro-3-iodo-5-(prop-2-yn-1-yloxy)benzene(from Part 2)292.481.01.0
4-Methoxyaniline104-94-9123.151.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.020.02
XPhos564483-18-7476.650.080.08
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-3-10 mL-

Procedure:

  • To a flame-dried Schlenk tube, add 1-Chloro-3-iodo-5-(prop-2-yn-1-yloxy)benzene (292 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube.

  • Add an additional 8 mL of anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Expected Yield: 70-85%

Justification of Experimental Choices: Pd₂(dba)₃ is a common palladium(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective for C-N bond formation with a wide range of substrates. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation. Anhydrous toluene is used as the solvent to prevent quenching of the strong base and interference with the catalytic cycle.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of complex pharmaceutical intermediates. The orthogonal reactivity of its functional groups allows for a modular and efficient approach to the construction of diverse molecular architectures. The protocols detailed herein for Suzuki-Miyaura coupling, Williamson ether synthesis, and Buchwald-Hartwig amination provide a robust foundation for researchers and drug development professionals to leverage the synthetic potential of this important building block. The ability to perform these transformations selectively and in high yield underscores the importance of this compound in modern medicinal chemistry.

References

using 2-Chloro-5-iodophenol as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Chloro-5-iodophenol for the Construction of Heterocyclic Scaffolds

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal and materials chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The strategic selection of starting materials is a critical determinant in the success and elegance of a synthetic campaign. This compound has emerged as a highly valuable and versatile building block for the synthesis of diverse heterocyclic systems. Its utility stems from the orthogonal reactivity of its three functional handles: a phenolic hydroxyl group, a highly reactive iodine substituent, and a more robust chlorine atom.

This differential reactivity allows for a stepwise and controlled functionalization, enabling chemists to forge intricate molecular frameworks. The carbon-iodine bond is the primary site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.[4][5] The phenolic hydroxyl group serves as a potent nucleophile for intramolecular cyclization reactions to form oxygen-containing heterocycles or can be used as a directing group. The less reactive chloro substituent can be retained in the final product for further diversification or can be engaged in coupling reactions under more forcing conditions. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for the construction of high-value heterocyclic cores.

Caption: Reactivity map of this compound.

Application I: Synthesis of Substituted Benzofurans

Benzofurans are a prominent class of oxygen-containing heterocycles found in numerous natural products and pharmacologically active compounds.[6][7] Their synthesis often involves the formation of a key C-O bond to close the furan ring. The ortho-halo phenol moiety of this compound is perfectly primed for this transformation. A particularly robust and widely adopted method is the palladium and copper co-catalyzed Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[7]

The causality behind this one-pot, two-step process is elegant:

  • Sonogashira Coupling: A palladium(0) species undergoes oxidative addition into the C-I bond of this compound, which is the most reactive site. Concurrently, a copper(I) acetylide is formed from the terminal alkyne and the copper co-catalyst. Transmetalation from copper to palladium, followed by reductive elimination, forges the C(sp)-C(sp2) bond, yielding a 2-(alkynyl)phenol intermediate.

  • Intramolecular Cyclization (Annulation): The newly formed alkynylphenol, in the presence of a base, undergoes an intramolecular 5-exo-dig cyclization. The phenoxide anion attacks the proximal carbon of the alkyne, forming the benzofuran ring. This step can be catalyzed by the same palladium catalyst or other transition metals.[8]

Caption: Workflow for benzofuran synthesis.

Protocol: One-Pot Synthesis of 5-Chloro-2-phenylbenzofuran

This protocol details the synthesis of a representative benzofuran derivative from this compound and phenylacetylene.

ParameterValue/ReagentRationale
Catalyst Dichlorobis(triphenylphosphine)palladium(II)A robust, commercially available Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Co-catalyst Copper(I) Iodide (CuI)Essential for the formation of the copper acetylide, facilitating the transmetalation step in the Sonogashira cycle.
Base Triethylamine (TEA)Acts as both a base to deprotonate the terminal alkyne and the phenol, and as a solvent.
Solvent Tetrahydrofuran (THF)An aprotic solvent that effectively dissolves both the organic substrates and the catalyst complex.
Temperature 65-70 °C (Reflux)Provides sufficient thermal energy to drive both the coupling and the subsequent cyclization reaction.
Atmosphere Argon or NitrogenCrucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Substrate Addition: Add phenylacetylene (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-chloro-2-phenylbenzofuran.

Application II: Synthesis of Dibenzofurans and Carbazoles

Dibenzofurans and carbazoles are core structures in many pharmaceuticals, organic electronic materials, and natural products.[9][10][11] Their synthesis via intramolecular C-H activation/arylation is a powerful strategy. Using this compound, one can first perform an intermolecular cross-coupling reaction (e.g., Suzuki or Ullmann coupling) to build a biaryl ether intermediate. This is followed by a palladium-catalyzed intramolecular C-H activation to close the central ring and form the dibenzofuran scaffold.[9] A similar strategy can be envisioned for carbazoles, where an O-to-N substitution precedes the cyclization.

The logic of this sequential approach is as follows:

  • Intermolecular Coupling: The C-I bond is selectively coupled with an ortho-halophenol or ortho-haloaniline derivative (or their boronic acid counterparts in a Suzuki reaction) to form the diaryl ether or diarylamine precursor.

  • Intramolecular C-H Arylation: In a separate step, a palladium catalyst, often with a specialized ligand and a strong base, facilitates the cyclization. This involves the oxidative addition of palladium into the second C-X bond (e.g., C-Cl or C-Br of the coupling partner), followed by an intramolecular C-H activation/reductive elimination sequence to forge the new C-C bond, completing the heterocyclic core.

Caption: Workflow for dibenzofuran/carbazole synthesis.

Protocol: Synthesis of a Chlorinated Dibenzofuran Precursor

This protocol outlines the first stage: the synthesis of a diaryl ether via an Ullmann condensation.

ParameterValue/ReagentRationale
Catalyst Copper(I) Iodide (CuI)The classic and cost-effective catalyst for Ullmann-type C-O bond formation.[12][13]
Ligand L-Proline or DMEDAAmino acid or diamine ligands can accelerate the reaction and improve yields by stabilizing the copper catalyst.
Base Potassium Carbonate (K₂CO₃)A strong, inexpensive base required to deprotonate the phenol.
Solvent Dimethyl Sulfoxide (DMSO)A high-boiling polar aprotic solvent that facilitates the SₙAr-type mechanism of the Ullmann reaction.
Temperature 120-140 °CHigher temperatures are typically required to drive the Ullmann condensation to completion.
Atmosphere Argon or NitrogenPrevents oxidation of the copper catalyst and potential side reactions.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask, combine this compound (1.0 eq), 2-bromophenol (1.1 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 130 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and salts. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the crude diaryl ether intermediate by column chromatography on silica gel. The subsequent intramolecular C-H activation would then be carried out on this purified intermediate using a palladium catalyst.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic halogenation in designing versatile synthetic building blocks. The orthogonal reactivity of its C-I, C-Cl, and O-H functionalities provides chemists with a reliable platform for the regioselective and stepwise construction of complex heterocyclic systems like benzofurans, dibenzofurans, and carbazoles. The protocols described herein represent foundational methodologies that can be adapted and expanded upon. Future research may explore leveraging the C-Cl bond for late-stage diversification, developing enantioselective cyclization methods, or employing this building block in cascade reactions to rapidly build molecular complexity. For researchers, scientists, and drug development professionals, a deep understanding of the reactivity and potential of this compound opens a gateway to novel chemical space and the efficient synthesis of next-generation functional molecules.

References

Application Notes & Protocols: Selective N-Arylation Using 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selective N-arylation of amines using 2-chloro-5-iodophenol. This protocol is particularly relevant for the synthesis of complex molecules in drug discovery and materials science, where precise control of regioselectivity is paramount. We delve into the underlying principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to achieve selective reaction at the more labile carbon-iodine bond over the less reactive carbon-chlorine bond. This guide offers a detailed experimental protocol, insights into reaction optimization, and a discussion of the mechanistic nuances that govern the selectivity of this transformation.

Introduction: The Strategic Importance of N-Arylated Phenols

N-arylated phenolic moieties are privileged scaffolds in medicinal chemistry and materials science. They are integral components of numerous biologically active compounds, including pharmaceuticals and agrochemicals, as well as functional organic materials.[1][2] The ability to selectively introduce an amino group onto a di-halogenated phenolic ring, such as this compound, provides a powerful tool for building molecular complexity and accessing novel chemical space.

The primary challenge in the N-arylation of this compound lies in achieving regioselective coupling. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[3] This inherent difference in reactivity allows for the selective functionalization of the C-I bond while leaving the C-Cl bond intact for subsequent transformations. The Buchwald-Hartwig amination has emerged as a robust and versatile method for constructing C-N bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[4][5]

Mechanistic Insights: Achieving Selective C-N Bond Formation

The selective N-arylation of this compound is governed by the principles of the Buchwald-Hartwig amination catalytic cycle.[6][7] The key to selectivity lies in the oxidative addition step, where the palladium(0) catalyst preferentially reacts with the weaker carbon-iodine bond over the stronger carbon-chlorine bond.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is the rate-determining and selectivity-determining step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N-arylated product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., BrettPhos), are often employed to promote the desired reactivity and stability of the palladium catalyst.[8][9]

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for the selective N-arylation of an amine with this compound. Reaction conditions may require optimization depending on the specific amine substrate.

Materials and Equipment
  • Reagents:

    • This compound

    • Amine of choice

    • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

    • Biarylphosphine ligand (e.g., BrettPhos)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

    • Anhydrous solvent (e.g., Toluene, Dioxane, or tert-Butanol)

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Thin-layer chromatography (TLC) supplies

    • Column chromatography setup

Step-by-Step Procedure

Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Add the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Add the amine (1.1-1.5 equiv).

  • Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.5 M solution).

Reaction Execution:

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_execution Reaction Execution cluster_workup Workup & Purification A Add this compound, Pd Catalyst, & Ligand B Add Base A->B C Add Amine B->C D Add Anhydrous Solvent C->D E Heat Reaction Mixture (80-110 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool to RT & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-iodophenol Derivatives

This compound and its derivatives are highly valuable molecular building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of the chloro, iodo, and hydroxyl groups on the phenyl ring provides a versatile scaffold for a variety of chemical transformations. The hydroxyl group allows for etherification, the chloro group modifies electronic properties and can participate in nucleophilic aromatic substitution, and the iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[1]

This trifunctional arrangement, however, presents significant challenges in large-scale synthesis, primarily concerning regioselectivity—the precise placement of the halogen atoms—and the safe handling of hazardous reagents and intermediates. This guide provides an in-depth analysis of proven synthetic strategies, detailed large-scale protocols, and critical considerations for process optimization and safety.

Part 1: Strategic Approaches to the Synthesis of the this compound Core

The successful large-scale synthesis of this compound hinges on a robust and regioselective method. Two primary strategies have proven effective: the direct halogenation of a pre-functionalized phenol and the construction of the substituted ring via a Sandmeyer reaction.

Strategy A: Direct Electrophilic Iodination of 2-Chlorophenol

This is the most direct approach, involving the introduction of an iodine atom onto the commercially available 2-chlorophenol starting material.

  • Causality of Experimental Choices: The hydroxyl group of a phenol is a powerful ortho-, para-directing group in electrophilic aromatic substitution. In 2-chlorophenol, the para position (position 4) and the remaining ortho position (position 6) are activated. The chloro group is a deactivating but also ortho-, para-directing group. The challenge lies in selectively iodinating at the C5 position, which is meta to the hydroxyl group and therefore electronically disfavored. This approach is generally not preferred for large-scale synthesis due to the formation of a mixture of isomers (primarily 2-chloro-4-iodophenol and 2-chloro-6-iodophenol), leading to difficult purification and low yields of the desired product.

Strategy B: The Sandmeyer Reaction Pathway

A more versatile and regioselective approach involves the Sandmeyer reaction, a powerful transformation for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[3][4][5] This multi-step process offers precise control over the substitution pattern. A common and effective route starts from 2-amino-4-chlorophenol.

  • Causality of Experimental Choices: This pathway leverages readily available starting materials and established, scalable reactions. The key steps are:

    • Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6]

    • Iodination (Sandmeyer-type): The diazonium group is then displaced by an iodide ion. Unlike chlorination or bromination which often require a copper(I) catalyst, iodination can be achieved simply by introducing a source of iodide ions, such as potassium iodide (KI). The driving force for this reaction is the release of stable nitrogen gas.

This method provides unambiguous regiochemical control, as the positions of the functional groups are set by the starting material.

Part 2: Detailed Large-Scale Synthesis Protocol via Sandmeyer Reaction

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-amino-4-chlorophenol. This protocol is designed with scalability and safety as primary considerations.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[7] For large-scale operations, a face shield is recommended.[7]

  • Ventilation: All steps should be performed in a well-ventilated fume hood.[8] Halogenated compounds and acid vapors are toxic and corrosive.[7][8]

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution without isolation.

  • Emergency Equipment: Ensure an eyewash station, emergency shower, and appropriate spill kits are readily accessible.[7]

Experimental Workflow Visualization

G cluster_0 Part A: Diazotization cluster_1 Part B: Iodination cluster_2 Part C: Work-up & Purification A Charge Reactor with 2-amino-4-chlorophenol, Water, and HCl B Cool to 0-5 °C A->B D Slowly Add NaNO₂ Solution to Reactor (T < 5 °C) B->D C Prepare aq. NaNO₂ Solution C->D E Stir for 30 min at 0-5 °C D->E G Slowly Add Diazonium Salt Solution to KI Solution E->G Transfer F Prepare aq. KI Solution F->G H Allow to Warm to RT (N₂ Evolution) G->H I Heat to 40-50 °C to Complete Reaction H->I J Cool Reaction Mixture I->J Transfer K Add Na₂S₂O₃ to Quench Excess Iodine J->K L Extract with Solvent (e.g., Ethyl Acetate) K->L M Wash Organic Layer (Water, Brine) L->M N Dry over Na₂SO₄, Filter, and Concentrate M->N O Purify by Crystallization or Distillation N->O P Obtain Pure This compound O->P caption Workflow for Large-Scale Synthesis of this compound

Caption: Workflow for Large-Scale Synthesis of this compound

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 1 kg scale)
2-Amino-4-chlorophenol143.571.01.00 kg
Hydrochloric Acid (37%)36.463.52.65 L
Sodium Nitrite (NaNO₂)69.001.05506 g
Potassium Iodide (KI)166.001.21.39 kg
Sodium Thiosulfate (Na₂S₂O₃)158.11As neededAs needed
Ethyl Acetate88.11-~10-15 L
Deionized Water18.02-~20-30 L
Saturated Brine Solution--~5 L
Anhydrous Sodium Sulfate142.04-~500 g
Step-by-Step Protocol

Part A: Diazotization

  • Reactor Setup: Charge a suitable jacketed glass reactor with deionized water (5 L) and concentrated hydrochloric acid (2.65 L).

  • Substrate Addition: With vigorous stirring, slowly add 2-amino-4-chlorophenol (1.00 kg, 6.96 mol). The substrate may not fully dissolve initially, forming a slurry.

  • Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller. It is critical to maintain this temperature range throughout the diazotization.

  • Nitrite Solution Preparation: In a separate vessel, dissolve sodium nitrite (506 g, 7.31 mol) in deionized water (2 L).

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the reactor via an addition funnel over 1.5–2 hours. The addition rate must be carefully controlled to keep the internal temperature below 5 °C.

  • Stirring: After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C. A slight excess of nitrous acid can be checked for with starch-iodide paper (should turn blue).

Part B: Iodination

  • Iodide Solution Preparation: In a separate, larger reactor, dissolve potassium iodide (1.39 kg, 8.35 mol) in deionized water (5 L).

  • Displacement Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. This addition is exothermic and will be accompanied by vigorous evolution of nitrogen gas. Control the addition rate to manage the foaming and maintain the temperature below 20-25 °C initially.

  • Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until the gas evolution subsides.

  • Completion: Gently heat the mixture to 40–50 °C for 1 hour to ensure the reaction goes to completion. The mixture will appear dark due to the formation of the product and potentially some iodine byproduct.

Part C: Work-up and Purification

  • Cooling and Quenching: Cool the reaction mixture to room temperature. If the solution is dark purple/brown, add a 10% aqueous solution of sodium thiosulfate portion-wise until the color fades to a pale yellow or tan, indicating that excess iodine has been quenched.

  • Extraction: Transfer the mixture to a large separatory funnel or extraction vessel. Extract the aqueous phase with ethyl acetate (1 x 5 L, then 2 x 2.5 L).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 2.5 L) and saturated brine solution (1 x 2.5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by vacuum distillation to afford the final product as a solid.

Part 3: Synthesis of Derivatives

The this compound core is a platform for creating a diverse library of derivatives. The two most common transformations are O-alkylation of the phenol and cross-coupling at the iodo position.

General Protocol: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the reaction of this compound with an alkyl halide to form an ether derivative.

  • Setup: To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF, or acetonitrile) in a reactor, add a base such as potassium carbonate (K₂CO₃, 1.5–2.0 eq).

  • Alkylating Agent: Add the desired alkyl halide (R-X, 1.1–1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 50–80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purification: The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried, and concentrated. The final product can be purified by column chromatography or recrystallization.

Visualization: Key Derivatization Pathways

G A This compound B O-Alkylated Derivative A->B  Base (K₂CO₃)  Alkyl Halide (R-X) C Cross-Coupled Derivative A->C  Pd Catalyst  Coupling Partner  (e.g., R'-B(OH)₂) caption Primary Derivatization Reactions

Caption: Primary Derivatization Reactions

Part 4: Process Optimization and Scale-Up

Transitioning from the laboratory bench to industrial production requires careful optimization of reaction parameters to maximize yield, purity, and safety while minimizing cost and waste.

Key Optimization Parameters
ParameterEffect on ReactionOptimization Strategy
Temperature Affects reaction rate and stability of intermediates (especially diazonium salt).Maintain strict temperature control during diazotization (0–5 °C). Optimize heating profile for iodination to ensure completion without excessive byproduct formation.
Reagent Stoichiometry Impacts yield and impurity profile.An excess of the iodinating agent (KI) is used to drive the reaction to completion. The amount of NaNO₂ should be slightly over 1 equivalent to ensure full conversion of the amine.
Addition Rate Crucial for temperature control and managing gas evolution.Slow, controlled addition of NaNO₂ and the diazonium salt solution is critical for safety and selectivity on a large scale.[9]
Solvent Choice Affects solubility, reaction rate, and ease of work-up/purification.Water is the ideal solvent for the Sandmeyer reaction itself. The choice of extraction solvent should balance high product solubility with ease of removal and environmental considerations.
Purification Method Determines final product purity and overall process efficiency.Recrystallization is often preferred for large-scale purification due to its cost-effectiveness, though it may lead to some loss of yield.[10] High-vacuum distillation can be effective for thermally stable phenols.

References

Application Note: Analytical Methods for Monitoring Reactions with 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-iodophenol is a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective functionalization through reactions like Suzuki or Heck cross-coupling at the iodine position.[1] Effective monitoring of these reactions is crucial for process optimization, ensuring product quality, and maximizing yield in research, development, and manufacturing settings. This application note provides detailed protocols for monitoring reactions involving this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Importance of Reaction Monitoring

Real-time or near-real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, the formation of intermediates, and the generation of byproducts.[2] This data-rich approach, a cornerstone of Process Analytical Technology (PAT), enables scientists to:

  • Optimize Reaction Conditions: Determine the optimal temperature, pressure, catalyst loading, and reaction time.

  • Ensure Safety: Identify and control potentially hazardous intermediates or exothermic events.

  • Improve Yield and Purity: Minimize byproduct formation and drive the reaction to completion.

  • Facilitate Scale-Up: Provide a robust data package for transitioning from laboratory to pilot and manufacturing scales.[2]

The choice of analytical technique depends on the specific reaction, the properties of the analytes, and the information required.

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for separating and quantifying components in a liquid mixture.[3] For reactions involving this compound, reverse-phase HPLC with UV detection is a highly effective method for monitoring the consumption of the starting material and the formation of the desired product.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: this compound and many of its reaction products are moderately polar to nonpolar, making them well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.

  • UV Detection: The aromatic ring in this compound and its derivatives provides strong UV absorbance, allowing for sensitive detection.

  • Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) is often necessary to elute compounds with a wide range of polarities, ensuring good peak shape and resolution for the starting material, intermediates, and products within a reasonable timeframe.

Experimental Protocol: HPLC Analysis

Objective: To quantify the conversion of this compound to its desired product.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, to improve peak shape)

  • This compound standard

  • Product standard (if available)

Procedure:

  • Sample Preparation:

    • Carefully quench a small, representative aliquot of the reaction mixture at a specific time point. A common quenching method is to add the aliquot to a vial containing a cold solvent (e.g., acetonitrile) to stop the reaction.

    • Dilute the quenched sample with the mobile phase to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA)
  • Data Analysis:

    • Identify the peaks corresponding to this compound and the product by comparing their retention times to those of the standards.

    • Calculate the percentage conversion by comparing the peak area of the starting material at a given time point to its initial peak area (t=0).

Workflow Diagram

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction_Mixture Reaction Mixture Aliquot Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute Sample Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Raw Data Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify Conversion Integrate->Quantify

Caption: HPLC workflow for reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is particularly useful for analyzing volatile and thermally stable compounds.[4][5] For reactions involving this compound, GC-MS can provide both quantitative data on reaction progress and qualitative information for identifying byproducts.[4]

Causality Behind Experimental Choices
  • Derivatization: Phenols can sometimes exhibit poor peak shape (tailing) in GC due to their acidic proton interacting with the stationary phase.[6] Derivatization, such as acetylation or silylation, can improve chromatographic performance and volatility.[6] However, for many modern capillary columns, underivatized analysis of halogenated phenols is feasible.[4][5]

  • Mass Spectrometry Detection: MS provides definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, which is invaluable for confirming the identity of the product and identifying unknown impurities.

Experimental Protocol: GC-MS Analysis

Objective: To monitor the reaction and identify potential byproducts.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • Pyridine (for derivatization, if needed)

  • Acetic anhydride (for derivatization, if needed)

Procedure:

  • Sample Preparation (Direct Injection):

    • Quench a reaction aliquot as described for HPLC.

    • Extract the organic components into a suitable solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Injector Temperature 280 °C
Injection Mode Splitless
Oven Program 60 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI), Scan mode (m/z 50-500)
  • Data Analysis:

    • Generate extracted ion chromatograms (EICs) for the molecular ions of the starting material and expected product to track their relative abundance over time.

    • Analyze the mass spectra of unknown peaks to elucidate their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time structural and quantitative information without the need for sample workup.[7][8] By monitoring the disappearance of signals from the starting material and the appearance of signals from the product, one can directly observe the reaction progress.

Causality Behind Experimental Choices
  • Non-Invasive: NMR is a non-destructive technique, allowing for the continuous monitoring of a single reaction vessel.[7]

  • Quantitative: The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal, enabling straightforward quantification of species in the reaction mixture.[8]

  • Structural Information: NMR provides detailed structural information, which can be used to identify intermediates and byproducts.

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To obtain real-time kinetic data for the reaction.

Instrumentation:

  • NMR spectrometer with a flow-through cell or the ability to run reactions directly in an NMR tube.

Reagents:

  • Deuterated solvent compatible with the reaction conditions.

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and signals that do not overlap with reactant or product signals.

Procedure:

  • Sample Preparation:

    • Prepare the reaction mixture in a deuterated solvent in an NMR tube.

    • Add a known amount of an internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (e.g., by adding a catalyst or heating).

  • NMR Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals throughout the course of the reaction.[7] The time between spectra will depend on the reaction rate.[9]

  • Data Analysis:

    • Choose non-overlapping, well-resolved signals for the starting material, product, and internal standard.

    • Integrate these signals in each spectrum.

    • Calculate the concentration of the starting material and product at each time point relative to the constant integral of the internal standard.

    • Plot the concentration of the starting material and product versus time to obtain a reaction profile.

Logical Relationship Diagram

NMR_Analysis_Logic Start Initiate Reaction in NMR Tube with Internal Standard Acquire_Spectra Acquire 1H NMR Spectra at Timed Intervals Start->Acquire_Spectra Process_Spectra Process and Integrate Spectra Acquire_Spectra->Process_Spectra Select_Signals Select Characteristic Signals (Reactant, Product, Standard) Process_Spectra->Select_Signals Calculate_Concentration Calculate Relative Concentrations vs. Internal Standard Select_Signals->Calculate_Concentration Plot_Kinetics Plot Concentration vs. Time Calculate_Concentration->Plot_Kinetics

Caption: Logic for NMR-based kinetic analysis.

Method Validation

To ensure the trustworthiness of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12] Key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or starting materials.[11][13]

  • Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.[11][13]

  • Accuracy: The closeness of the measured value to the true value, often determined by analyzing samples with known concentrations.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]

A validation protocol should be established before the study, and the results should be documented in a comprehensive validation report.[12]

Conclusion

The effective monitoring of reactions involving this compound is essential for the efficient development of new pharmaceuticals and fine chemicals. HPLC, GC-MS, and NMR spectroscopy each offer unique advantages for this purpose. HPLC provides robust quantitative data for routine monitoring, GC-MS offers high sensitivity and structural confirmation of byproducts, and NMR allows for real-time, in-situ kinetic analysis. The selection of the most appropriate technique will depend on the specific goals of the analysis. By implementing these detailed and validated protocols, researchers can gain a deeper understanding of their chemical processes, leading to improved outcomes and accelerated development timelines.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Chloro-5-iodophenol Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling of 2-chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki reaction with this compound showing low conversion?

A1: Low conversion in this reaction can stem from several factors. The phenolic hydroxyl group can complicate the reaction by interacting with the base or catalyst. More critically, the choice of catalyst and ligands is paramount, as the reactivity of the two halogen atoms (iodine and chlorine) is significantly different. The C-I bond is much more reactive than the C-Cl bond in oxidative addition, the first and often rate-determining step of the Suzuki catalytic cycle.[1][2] If your catalyst system is not active enough, the reaction may stall after the initial coupling at the iodine position, or fail to initiate efficiently.

Q2: I'm observing significant amounts of dehalogenated byproducts. What causes this and how can I prevent it?

A2: Dehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in Suzuki couplings.[1][3] It often occurs when a palladium-hydride (Pd-H) species is formed, which can then undergo reductive elimination with the aryl group.[3] This Pd-H species can be generated from the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace water.[3] To minimize dehalogenation, consider using aprotic solvents like dioxane or toluene, and carefully select your base. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong alkoxide bases.[3]

Q3: Should I be concerned about the stability of my boronic acid?

A3: Absolutely. Boronic acids can be susceptible to decomposition, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This is an undesired side reaction that consumes your nucleophile and lowers the yield.[4] The stability of boronic acids is highly dependent on their structure and the reaction conditions.[4] Using boronate esters, such as pinacol esters, can significantly improve stability, making them easier to handle and store, which often leads to more reproducible results.[5]

Q4: Does the order of reactivity (I vs. Cl) matter for my reaction strategy?

A4: Yes, the differential reactivity is key. The C-I bond will react preferentially over the C-Cl bond. This chemoselectivity allows for sequential couplings. If your goal is to couple at the iodine position selectively, you can use milder reaction conditions. To achieve coupling at the less reactive chlorine site, more forcing conditions or a more active catalyst system, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), will be necessary.[2][6][7]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving specific problems you might encounter during your experiments with this compound.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Your reaction is not proceeding to completion, leaving significant amounts of starting material.

Visualizing the Troubleshooting Workflow

cluster_start cluster_diagnosis cluster_solutions Start Low Yield Observed Catalyst Catalyst Inactivity? Start->Catalyst Transmetalation Slow Transmetalation? Start->Transmetalation Decomposition Substrate Decomposition? Start->Decomposition Ligand Optimize Ligand Catalyst->Ligand Inefficient Oxidative Addition Base Change Base Transmetalation->Base Poor Boronic Acid Activation Boron Use Boronate Ester Decomposition->Boron Protodeboronation Solvent Switch Solvent Decomposition->Solvent Dehalogenation

Caption: A decision-making workflow for troubleshooting low yields.

Potential Causes & Step-by-Step Solutions
  • Inefficient Oxidative Addition: The initial step of the catalytic cycle, the insertion of the palladium catalyst into the carbon-halogen bond, may be slow, particularly if targeting the C-Cl bond.[2]

    • Solution:

      • Ligand Screening: For the less reactive C-Cl bond, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Switch to bulkier, more electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][8] These ligands promote the formation of the active Pd(0) species and accelerate oxidative addition.[9]

      • Catalyst Choice: Instead of generating the active catalyst in situ from a palladium salt and a ligand, consider using a pre-formed catalyst or pre-catalyst, which can be more efficient.[1][10]

  • Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the base.[9]

    • Solution:

      • Base Optimization: The role of the base is to activate the boronic acid to facilitate transmetalation.[9][11] The choice of base is crucial. While strong bases can be effective, they can also promote side reactions. A screen of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended. The presence of water is often necessary for many common bases to be effective.[3]

      • Boronic Acid vs. Boronate Ester: Boronic acids are generally more reactive in the transmetalation step than their corresponding esters.[5] However, if protodeboronation is an issue, the enhanced stability of boronate esters makes them a better choice, despite potentially requiring slightly more forcing conditions.[5]

  • Protodeboronation of the Boronic Acid: Your boronic acid may be decomposing under the reaction conditions.[4]

    • Solution:

      • Switch to Boronate Esters: As mentioned, boronate esters (e.g., pinacol esters) are significantly more stable than boronic acids and are less prone to protodeboronation.[5]

      • Anhydrous Conditions: While many Suzuki reactions benefit from aqueous conditions, if protodeboronation is severe, running the reaction under strictly anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[12]

Problem 2: Significant Formation of Side Products

Your desired product is contaminated with byproducts like dehalogenated starting material or homocoupled boronic acid.

Visualizing the Suzuki Catalytic Cycle and Side Reactions

G cluster_cycle Suzuki Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation (R-B(OR)₂) Dehalogenation Dehalogenation (Ar-H) OxAdd->Dehalogenation Pd-H species Trans->Pd0 Reductive Elimination Homocoupling Homocoupling (R-R) Trans->Homocoupling O₂ presence ReductiveElimination_Product Ar-R (Desired Product) Trans->ReductiveElimination_Product

References

Technical Support Center: Synthesis of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a successful and high-purity synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the diazotization of 2-chloro-5-aminophenol followed by a Sandmeyer-type iodination.

Q1: My reaction mixture turned dark brown/black and is producing a lot of tar-like material. What's happening and how can I prevent it?

A1: The formation of dark, insoluble tars is a common issue in diazotization and Sandmeyer reactions, often indicating decomposition of the diazonium salt and subsequent polymerization or other side reactions.[1]

  • Causality: The primary culprit is often a loss of temperature control. Aryl diazonium salts are thermally unstable and decompose rapidly at temperatures above 5 °C.[1][2] This decomposition can generate highly reactive aryl radicals and cations that can lead to a cascade of unwanted side reactions, including polymerization.

  • Preventative Measures:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C at all times. Use an ice-salt bath for more efficient cooling.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the amine to prevent localized overheating.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogenous temperature and concentration of reagents.

Q2: The yield of my this compound is significantly lower than expected. What are the potential causes?

A2: Low yields can stem from several factors, primarily related to the incomplete formation or premature decomposition of the key diazonium salt intermediate.

  • Incomplete Diazotization:

    • Insufficient Acid: Ensure a sufficient excess of strong acid (like hydrochloric acid) is used. The acid is crucial for generating nitrous acid in situ and maintaining a low pH to stabilize the diazonium salt.

    • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite may have a lower effective concentration.

  • Decomposition of the Diazonium Salt:

    • Elevated Temperature: As mentioned, temperatures above 5 °C will lead to the decomposition of the diazonium salt. The diazonium salt should be used immediately in the subsequent iodination step.[1]

    • Presence of Nucleophiles: Water can act as a nucleophile, reacting with the diazonium salt to form the corresponding phenol (2-chlorophenol in this case) as a significant byproduct, especially if the reaction is allowed to warm up.[1][3]

Q3: I have an unexpected peak in my NMR/GC-MS that I suspect is a side product. What are the most likely impurities?

A3: Several side products can form during the synthesis of this compound. The most common are:

  • 2-Chlorophenol: This is formed by the reaction of the intermediate diazonium salt with water. Its presence is often indicated by a distinct set of aromatic signals in the 1H NMR spectrum.

  • Azo Compounds: These are brightly colored impurities formed when the diazonium salt couples with an electron-rich aromatic compound.[4] In this synthesis, the diazonium salt can couple with unreacted 2-chloro-5-aminophenol or the product itself, this compound. These impurities are often intensely colored and can be difficult to remove.

  • Biaryl Compounds: The radical mechanism of the Sandmeyer reaction can lead to the coupling of two aryl radicals, forming biaryl byproducts.[3][5]

The following table summarizes the key characteristics of these potential impurities:

ImpurityFormation PathwayKey Identifying Features
2-ChlorophenolReaction of the diazonium salt with water (hydrolysis).Distinct aromatic signals in 1H NMR, different retention time in GC/HPLC.[6]
Azo CompoundsCoupling of the diazonium salt with an electron-rich aromatic species.Intense color (yellow, orange, red), may be difficult to remove by simple crystallization.[4]
Biaryl CompoundsCoupling of aryl radical intermediates.Higher molecular weight, distinct mass spectrum in GC-MS.[3]

Q4: How can I effectively purify my crude this compound to remove these side products?

A4: A multi-step purification strategy is often necessary to obtain high-purity this compound.

  • Work-up:

    • After the reaction is complete, it is common to quench any excess iodine with a solution of sodium thiosulfate or sodium bisulfite.

    • Extraction with an organic solvent (e.g., diethyl ether, ethyl acetate) will transfer the product and organic-soluble impurities into the organic phase.

  • Column Chromatography: For removing highly colored azo impurities and other closely related byproducts, column chromatography on silica gel is an effective method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used.

  • Recrystallization: This is a powerful technique for removing minor impurities.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of phenolic compounds include hexane/ethyl acetate, toluene, or aqueous ethanol.[7]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will preferentially remain in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction pathway for the synthesis of this compound?

A1: The most common and practical synthetic route is a two-step process starting from 2-chloro-5-aminophenol:

  • Diazotization: The primary amino group of 2-chloro-5-aminophenol is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Iodination (Sandmeyer-type reaction): The resulting diazonium salt is then treated with a source of iodide, typically potassium iodide (KI), to replace the diazonium group with an iodine atom.

Q2: Why is the Sandmeyer reaction for iodination often performed without a copper catalyst, unlike chlorination or bromination?

A2: While the classic Sandmeyer reaction for introducing chlorine or bromine utilizes a copper(I) salt catalyst, the iodination reaction with potassium iodide generally proceeds efficiently without a catalyst.[3] The iodide ion is a strong enough nucleophile to displace the diazonium group directly.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, safety is paramount when working with diazonium salts.

  • Explosion Hazard: Solid, dry diazonium salts are explosive and should never be isolated.[2] Always keep the diazonium salt in solution.

  • Temperature Control: As emphasized, maintain strict temperature control to prevent uncontrolled decomposition.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 2-chloro-5-aminophenol.

Materials:

  • 2-chloro-5-aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-chloro-5-aminophenol in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. d. Slowly add the cold sodium nitrite solution dropwise to the amine solution, ensuring the temperature does not rise above 5 °C. e. After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • Iodination: a. In a separate beaker, prepare a solution of potassium iodide in water and cool it to 0-5 °C. b. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with continuous stirring. c. Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours. A dark-colored precipitate or oil should form.

  • Work-up and Purification: a. Add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any unreacted iodine. b. Extract the mixture with diethyl ether (3 x 50 mL). c. Combine the organic extracts and wash with water, followed by brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from a suitable solvent system.

Visualizing the Reaction and Side Products

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main reaction pathway and the formation of common side products.

Synthesis of this compound A 2-Chloro-5-aminophenol D Diazonium Salt Intermediate A->D Diazotization B NaNO2, HCl (0-5 °C) B->D C KI E This compound (Desired Product) C->E D->E Iodination F 2-Chlorophenol (Hydrolysis) D->F Decomposition G Azo Compound D->G Azo Coupling H H2O (heat) H->F I Unreacted Amine I->G

Caption: Main synthetic pathway and major side reactions.

Troubleshooting_Flowchart Start Experiencing Issues with Synthesis? Issue1 Low Yield? Start->Issue1 Issue2 Dark/Tarry Reaction? Start->Issue2 Issue3 Impure Product? Start->Issue3 Sol1a Check Diazotization Conditions: - Sufficient Acid? - Fresh NaNO2? Issue1->Sol1a Yes Sol1b Ensure Immediate Use of Diazonium Salt Issue1->Sol1b Yes Sol2a Strict Temperature Control (0-5 °C) Issue2->Sol2a Yes Sol2b Slow Reagent Addition Issue2->Sol2b Yes Sol3a Optimize Work-up Procedure Issue3->Sol3a Yes Sol3b Perform Column Chromatography Issue3->Sol3b Yes Sol3c Recrystallize from Appropriate Solvent Issue3->Sol3c Yes

Caption: A troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Purification of Crude 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of this critical organic intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is paramount for successful downstream applications.[1][2] This document provides practical, field-proven insights to overcome common purification challenges.

Part 1: Understanding the Compound

This compound is a solid at room temperature with a melting point of approximately 56.5°C and a boiling point of 277.6°C.[1][3] It is classified as a corrosive and irritant, being harmful if swallowed, in contact with skin, or inhaled.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound.[4]

Potential Impurities

The nature and quantity of impurities in crude this compound will largely depend on the synthetic route employed. Common synthetic pathways, such as the diazotization of 2-chloro-5-iodoaniline or the iodination of 2-chlorophenol, can lead to a variety of impurities. A proactive understanding of these potential contaminants is the first step in designing an effective purification strategy.

Table 1: Common Potential Impurities in Crude this compound

Impurity Potential Origin Key Characteristics for Separation
Unreacted 2-ChlorophenolIncomplete iodinationMore volatile and less polar than the desired product.
Isomeric Byproducts (e.g., 2-Chloro-3-iodophenol, 2-Chloro-3,5-diiodophenol)Non-selective iodinationSimilar polarity to the desired product, posing a significant separation challenge.
Starting Materials from Diazotization (e.g., 2-Chloro-5-iodoaniline)Incomplete reactionBasic impurity, can be removed by acidic wash.
Oxidation Products (e.g., quinone-type species)Exposure to air and light, especially in the presence of metal ionsHighly colored, often more polar.[6]
Residual SolventsFrom the reaction or initial workupVaries depending on the solvent used.

Part 2: Purification Strategies and Troubleshooting

The two most common and effective methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile, the scale of the purification, and the desired final purity.

A. Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities and for large-scale purifications. The principle relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q1: My this compound oils out during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being too high, or the solution being cooled too rapidly.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before placing it in an ice bath.

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.

    • Add a seed crystal of pure this compound if available.

Q2: I have poor recovery of my purified this compound after recrystallization. What are the likely causes?

A2: Low recovery can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Premature crystallization: If the solution cools too quickly during filtration, crystals can form in the funnel. Ensure you use a pre-heated funnel and perform the filtration as quickly as possible.

  • The chosen solvent is not ideal: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to perform a more thorough solvent screen.

Q3: What are some good starting solvents for the recrystallization of this compound?

A3: A good starting point for solvent selection is to test the solubility of the crude material in a range of solvents with varying polarities. Given the phenolic nature of the compound, solvents like toluene, hexane/ethyl acetate mixtures, or ethanol/water mixtures are often good candidates.[7][8]

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/Solvent System Rationale
TolueneOften effective for aromatic compounds.[7]
Heptane or HexaneA non-polar solvent, may be suitable if impurities are significantly more polar.
Ethanol/WaterA polar protic solvent system that can be fine-tuned by adjusting the ratio.
Dichloromethane/HexaneA co-solvent system offering a wide polarity range.
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to oxidation impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

B. Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when dealing with complex mixtures or when very high purity is required.[9][10]

Q1: My this compound is streaking or "tailing" on the silica gel column. How can I improve the peak shape?

A1: Peak tailing with phenolic compounds is a common issue and is often caused by the interaction of the acidic phenolic hydroxyl group with the silanol groups on the surface of the silica gel.[6]

  • Troubleshooting Steps:

    • Add a small amount of a modifier to the eluent. Adding 0.5-1% acetic acid to the mobile phase can help to protonate the silica gel surface, reducing the strong interaction with the phenol and leading to sharper peaks.

    • Use a less acidic stationary phase. Consider using alumina (neutral or basic) instead of silica gel if tailing persists.

    • Ensure proper loading. Overloading the column can lead to band broadening and tailing. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight.

Q2: I am not getting good separation between this compound and a closely related impurity. What can I do?

A2: Improving the resolution between two closely eluting compounds requires optimizing the chromatographic conditions.

  • Troubleshooting Steps:

    • Optimize the mobile phase. Use a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and potentially improving separation.

    • Use a longer column. A longer column provides more surface area for interaction, which can enhance separation.

    • Employ gradient elution. Start with a non-polar solvent and gradually increase the polarity. This can help to separate compounds with very similar polarities.

    • Use a finer mesh silica gel. Smaller particle sizes provide a greater surface area and can lead to better resolution, although this will also increase the backpressure.

Q3: The color of my crude product is changing on the column. What is happening and how can I prevent it?

A3: Phenols are susceptible to oxidation, which can be accelerated by the slightly acidic nature of silica gel and exposure to air. This can lead to the formation of colored quinone-type impurities.[6]

  • Preventative Measures:

    • Work quickly. Minimize the time the compound spends on the column.

    • Use an inert atmosphere. If possible, run the column under a nitrogen or argon atmosphere to minimize contact with oxygen.

    • De-gas your solvents. Removing dissolved oxygen from the eluent can help to reduce oxidation.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for this compound. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, tapping gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Part 3: Visualization of Purification Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the decision-making process and the steps involved in the purification of crude this compound.

Purification_Workflow Crude Crude this compound Initial_Analysis Initial Analysis (TLC, NMR) Crude->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Minor Impurities / Large Scale Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex Mixture / High Purity Needed Purity_Check_1 Purity Check (TLC, m.p.) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography <98% Pure Pure_Product Pure this compound Purity_Check_1->Pure_Product >98% Pure Purity_Check_2->Pure_Product >98% Pure Impure_Fraction Impure Fractions Purity_Check_2->Impure_Fraction <98% Pure Impure_Fraction->Column_Chromatography Re-purify

Caption: Decision workflow for the purification of this compound.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Chloro-5-iodophenol. This resource is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common experimental challenges. The inherent functionalities of this substrate—a phenolic hydroxyl group, a reactive iodine atom, and a more inert chlorine atom—present unique opportunities for selective synthesis but also introduce specific hurdles. This guide provides in-depth, causality-driven solutions to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling is giving low to no yield. What are the primary factors to investigate?

Low or no conversion in a Suzuki-Miyaura coupling involving this compound often points to issues with catalyst activity, reaction conditions, or the reactivity of the coupling partners.

Core Issues & Solutions:

  • Chemoselectivity: The primary challenge with this substrate is achieving selective coupling at the C-I bond without disturbing the C-Cl bond. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order: I > Br > OTf > Cl.[1][2] Oxidative addition to the C-I bond is significantly faster than to the C-Cl bond.[3][4] If you are observing starting material, it's crucial to ensure your conditions are optimized for activating the C-I bond.

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging substrates, more robust systems are often necessary.

    • Ligand Selection: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are known to accelerate both oxidative addition and reductive elimination, which can be beneficial.[5][6][7]

    • Pre-catalysts: Consider using well-defined pre-catalysts like Pd₂(dba)₃ with a suitable ligand, as they can provide more consistent results.[5]

  • Base Selection and Role: The choice of base is critical. It not only participates in the transmetalation step but can also influence catalyst activity and side reactions.

    • For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The solubility and strength of the base are important factors.[8][9] In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[1][10]

  • The Phenolic Problem: The free hydroxyl group can interfere with the catalytic cycle.

    • Deprotonation: The base will deprotonate the phenol, forming a phenoxide. This can potentially coordinate to the palladium center and inhibit catalysis.

    • Protection Strategy: If catalyst inhibition is suspected, protecting the phenol as a silyl ether (e.g., TBDMS) or another suitable group can be an effective strategy.[1][11] However, many successful couplings are performed on the unprotected phenol.[12][13]

Q2: I am observing significant amounts of dehalogenated (hydrodehalogenation) and/or homocoupled products. How can I minimize these side reactions?

The formation of byproducts such as 5-chloro-phenol (from deiodination) or biaryl products from the boronic acid (homocoupling) indicates that off-cycle pathways are competing with the desired cross-coupling.

Troubleshooting Strategy:

  • Dehalogenation: This side reaction, where the iodine is replaced by a hydrogen, can be promoted by certain bases and reaction conditions.

    • Base Choice: Using a milder, non-coordinating base might reduce the extent of this side reaction.[5]

    • Reaction Time: Minimizing the reaction time can also be beneficial. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[5]

  • Homocoupling: The formation of biaryl products from the boronic acid partner is often exacerbated by the presence of oxygen.[1]

    • Degassing: It is imperative to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium(0) catalyst and promote homocoupling.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh conditions.[1] Using more stable boronate esters, such as pinacol esters, can mitigate this issue.[1]

Q3: My Buchwald-Hartwig amination with this compound is failing. What are the specific challenges for C-N coupling with this substrate?

The Buchwald-Hartwig amination introduces the complexity of a nucleophilic amine, which can act as both a reactant and a ligand, in the presence of a potentially interfering phenol.[14][15][16]

Key Considerations:

  • Ligand Competition: The amine coupling partner can compete with the phosphine ligand for coordination to the palladium center, potentially leading to catalyst deactivation.[5] The use of bulky, electron-rich ligands is often crucial to favor the desired catalytic cycle.

  • Dual Nucleophilicity: You have two potential nucleophiles: the amine and the phenoxide (formed after deprotonation by the base). This can lead to competing O-arylation (ether formation).

    • Protecting the Phenol: This is a situation where protecting the phenolic hydroxyl group is highly recommended to prevent the formation of undesired diaryl ether byproducts.[17]

  • Base Sensitivity: The choice of base is critical. Strong bases like NaOtBu or LHMDS are common in Buchwald-Hartwig reactions.[15] However, the stability of your substrate and other functional groups to these strong bases must be considered.

  • Aryl Chloride Reactivity: While the C-I bond is the primary target, if the goal is to couple at the C-Cl position (after functionalizing the C-I position), be aware that aryl chlorides are significantly less reactive.[17][18] This typically requires more specialized and highly active catalyst systems, often employing bulky biarylphosphine ligands.[19][20]

Q4: I am attempting a Sonogashira coupling and observing low yields and/or Glaser homocoupling of my alkyne. What should I do?

Sonogashira couplings involve a dual-catalyst system (palladium and copper), and the presence of the acidic phenol adds another layer of complexity.[21][22]

Optimization Pathway:

  • Glaser Coupling: The copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[1]

    • Anaerobic Conditions: Strict anaerobic conditions are essential. Ensure all reagents and solvents are thoroughly degassed.

    • Copper-Free Protocols: Numerous copper-free Sonogashira protocols have been developed to circumvent this issue. These often rely on more sophisticated palladium/ligand systems.[1][23]

  • Base Function: The base in a Sonogashira reaction, typically an amine like triethylamine or diisopropylethylamine, is required to deprotonate the terminal alkyne.[1][22] Its basicity must be sufficient for this purpose without causing unwanted side reactions.

  • Protecting the Phenol: The acidic phenolic proton can interfere with the reaction. If issues persist, protecting the phenol is a viable strategy to simplify the reaction environment.[1]

  • Catalyst System: A standard system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[22][24] For less reactive partners, electron-rich and bulky phosphine ligands can enhance catalytic activity.[25]

Data & Protocols

Table 1: General Troubleshooting Guide for Cross-Coupling with this compound
Symptom Potential Cause Recommended Action
No Reaction / Low Conversion Inactive CatalystUse a pre-catalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., SPhos, XPhos). Ensure rigorous degassing.
Poor Substrate ReactivityConfirm reaction targets the C-I bond. For C-Cl, a more active catalyst system is required.
Inappropriate BaseFor Suzuki, try Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, use NaOtBu or LHMDS. Ensure base solubility in the chosen solvent.
Phenol InterferenceConsider protecting the -OH group as a TBDMS or other suitable ether.
Dehalogenation Base too strong/reactiveSwitch to a milder base (e.g., K₂CO₃).
Reaction time too longMonitor reaction progress and work up as soon as starting material is consumed.
Homocoupling (Biaryls/Diynes) Presence of OxygenThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Protodeboronation (Suzuki) Boronic acid instabilityUse a boronate ester (e.g., pinacol ester). Avoid overly harsh basic or acidic conditions.
Mix of C-I and C-Cl coupling Reaction too harshLower the reaction temperature to favor selective oxidative addition at the more reactive C-I bond.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the selective coupling at the C-I position of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water, 4:1).

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the pre-catalyst/ligand combination (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%) and add it to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Challenges

Diagram 1: Reactivity and Selectivity Issues

cluster_substrate This compound cluster_reactions Potential Reactions A C-I Bond (More Reactive) D Desired C-I Coupling A->D Favored Oxidative Addition B C-Cl Bond (Less Reactive) E Undesired C-Cl Coupling B->E Requires Harsher Conditions C O-H Bond (Acidic Proton) F Catalyst Inhibition / O-Arylation C->F Base Deprotonation Leads to Issues

Caption: Reactivity hierarchy of functional groups in this compound.

Diagram 2: Troubleshooting Decision Tree

Start Reaction Failed Check_SM Starting Material Consumed? Start->Check_SM Check_Products Desired Product Formed? Check_SM->Check_Products Yes Optimize_Catalyst Optimize Catalyst/ Ligand System Check_SM->Optimize_Catalyst No Low_Yield Low Yield Check_Products->Low_Yield Yes, but low Side_Products Side Products Observed Check_Products->Side_Products No, side products Optimize_Base Optimize Base & Solvent Low_Yield->Optimize_Base Protect_OH Protect Phenol Low_Yield->Protect_OH Side_Products->Protect_OH O-Arylation? Degas Improve Degassing Side_Products->Degas Homocoupling? Check_Boronic Use Boronate Ester Side_Products->Check_Boronic Protodeboronation? Success Reaction Successful Optimize_Catalyst->Success Optimize_Base->Success Protect_OH->Success Degas->Success Check_Boronic->Success

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-5-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging substrate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively.

This compound is a valuable synthetic intermediate due to its two distinct reactive handles for sequential or selective functionalization. However, the vast difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds presents a significant optimization challenge. The C-I bond is readily activated, while the C-Cl bond is notoriously robust, requiring highly active catalyst systems to engage in cross-coupling.[1][2][3] This guide provides a structured approach to optimizing catalyst loading to achieve desired reactivity and selectivity.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My reaction shows low conversion or has stalled completely, with mainly starting material remaining. What are the primary diagnostic checks?

Answer: Low or no conversion is a common issue that can typically be traced back to catalyst activity or reaction conditions. A systematic approach is crucial for diagnosis.

  • Catalyst Integrity and Activity:

    • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to oxygen.[4][5] The formation of a black precipitate ("palladium black") is a classic indicator of catalyst decomposition into an inactive, agglomerated state.[4][5]

    • Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, the reaction conditions must facilitate its reduction to the active Pd(0) species.[4][6] Inefficient reduction leads to lower concentrations of the active catalyst.[6]

    • Reagent Purity: Impurities in solvents, reagents, or the starting material itself can act as catalyst poisons.[5]

  • Reaction Environment:

    • Inert Atmosphere: The single most critical factor is the rigorous exclusion of oxygen. Ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) using Schlenk techniques or a glovebox.[4][7]

    • Temperature: While higher temperatures can drive sluggish reactions, excessive heat can accelerate catalyst deactivation.[4] An optimal temperature window must be identified for your specific system.

Troubleshooting Workflow for Low Conversion

start Low Yield / Stalled Reaction check_reagents 1. Verify Reagent & Catalyst Integrity start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_catalyst 3. Re-evaluate Catalyst System start->check_catalyst sub_reagents1 Use fresh, high-purity reagents? check_reagents->sub_reagents1 sub_conditions1 Is atmosphere truly inert? (Degassed solvents, Ar/N₂ flush) check_conditions->sub_conditions1 sub_catalyst1 Is ligand suitable for C-Cl activation? (e.g., Buchwald-type) check_catalyst->sub_catalyst1 sub_reagents2 Is Pd precatalyst active? sub_reagents1->sub_reagents2 Yes outcome_reagents Purify starting materials. Use fresh catalyst/reagents. sub_reagents1->outcome_reagents No success Proceed with Optimization sub_reagents2->success sub_conditions2 Is temperature optimal? (Not too high/low) sub_conditions1->sub_conditions2 Yes outcome_conditions Improve degassing protocol. Screen temperature range. sub_conditions1->outcome_conditions No sub_conditions2->success sub_catalyst2 Is base/solvent combination optimal? sub_catalyst1->sub_catalyst2 Yes outcome_catalyst Screen bulky, e⁻-rich ligands. Screen bases and solvents. sub_catalyst1->outcome_catalyst No sub_catalyst2->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question 2: I'm achieving selective coupling at the iodine position, but the chlorine remains unreacted. How can I promote C-Cl bond activation without increasing catalyst loading excessively?

Answer: This is the primary challenge with this substrate. The C-Cl bond is significantly stronger and less reactive than the C-I bond.[1] Activating it requires a more potent catalytic system and optimized conditions. Simply increasing the loading of a suboptimal catalyst is inefficient and costly.

  • Ligand Choice is Paramount: The oxidative addition of an aryl chloride to Pd(0) is the rate-determining step and is energetically demanding.[7] Standard phosphine ligands like triphenylphosphine (PPh₃) are often ineffective.[7] You must use specialized ligands designed for this challenge:

    • Bulky, Electron-Rich Phosphine Ligands: This class, particularly the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), is the industry standard.[7] Their steric bulk promotes reductive elimination, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[7][8][9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form highly stable palladium complexes capable of activating aryl chlorides.[7][8]

  • Optimize Base and Solvent: The choice of base and solvent can significantly influence catalyst activity and selectivity.[10][11]

    • Base: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃ for activating aryl chlorides.[12]

    • Solvent: Aprotic polar solvents (e.g., Dioxane, Toluene, THF) are commonly used. The solvent can impact catalyst stability and, in some cases, influence which site reacts.[4][11]

Question 3: My reaction turns black, and the yield is poor. What causes this catalyst decomposition, and how can I prevent it?

Answer: The formation of palladium black is a visual confirmation of catalyst deactivation.[4][5] The active, soluble Pd(0) species has agglomerated into inactive palladium metal. This is often caused by:

  • Presence of Oxygen: As stated above, this is a primary culprit.[5]

  • Inadequate Ligand Stabilization: In "ligand-free" systems or with ligands that dissociate too readily, the "naked" Pd(0) atoms can easily aggregate.[13] A sufficient ligand-to-palladium ratio (often between 1:1 and 2:1) is crucial.

  • High Temperatures: Excessive heat can accelerate the decomposition process.[4]

  • High Catalyst Concentration: Overly high catalyst loadings can sometimes promote aggregation and decomposition.[4]

Preventative Measures:

  • Ensure Rigorous Anaerobic Conditions: This cannot be overstated. Use degassed solvents and maintain a positive inert gas pressure.[4][7]

  • Use a Stabilizing Ligand: A suitable ligand is essential to maintain the palladium in its active, monomeric state.[4]

  • Optimize Temperature: Determine the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Incremental Catalyst Addition: In some process chemistry settings, adding the catalyst in portions can maintain a stable, low concentration of the active species.[13]

Question 4: I'm observing significant side reactions, such as homocoupling of my boronic acid (in a Suzuki reaction). How can I improve selectivity for the desired cross-coupling product?

Answer: Side reactions compete with the desired catalytic cycle and consume reagents.

  • Homocoupling: This side reaction, particularly of boronic acids, is often promoted by the presence of oxygen or Pd(II) species.[4][14] The best way to suppress it is by rigorously degassing all reagents and ensuring the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.[4][6][14] Optimizing (often by lowering) the catalyst loading can also help.[4]

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the B(OH)₂ group with a hydrogen atom. It is often accelerated by strong bases and the presence of excess water.[7] To mitigate this, use anhydrous solvents and screen different bases. While some Suzuki reactions benefit from a small amount of water, excess should be avoided.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading (mol%) for reactions with this compound?

For initial screening, a palladium catalyst loading of 1-3 mol% is a reasonable starting point.[4] If you are targeting the more reactive C-I bond, you may find that loadings can be reduced to <1 mol% upon optimization. For activating the challenging C-Cl bond, an initial screening at 2-5 mol% with a potent ligand system (e.g., a Buchwald ligand) is advisable.[4][7] The ultimate goal of optimization is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe, as this reduces cost and simplifies purification.[15]

Q2: How does the choice of cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) impact the catalyst optimization strategy?

The nature of the coupling partner and reaction type dictates the specific catalyst system.

  • Suzuki-Miyaura Coupling (with boronic acids): This is a highly versatile C-C bond-forming reaction. Optimization will focus on bulky, electron-rich phosphine ligands to activate the C-Cl bond, along with careful selection of a base (e.g., K₃PO₄, Cs₂CO₃) and solvent.[7][12]

  • Sonogashira Coupling (with terminal alkynes): This reaction typically requires a copper(I) co-catalyst. Aryl chlorides are notoriously unreactive in Sonogashira couplings, requiring specialized ligand systems and often higher temperatures.[2][3] Minimizing the copper catalyst can help reduce alkyne homocoupling (Glaser coupling).[5]

  • Buchwald-Hartwig Amination (with amines): This C-N bond-forming reaction is highly dependent on the ligand. Different generations of Buchwald ligands have been developed to couple a wide array of amines and aryl chlorides, including sterically hindered substrates.[16][17][18] The choice of base (often a strong, non-nucleophilic base like NaOt-Bu or LHMDS) is also critical.

  • Heck Reaction (with alkenes): For the reactive C-I bond, a Heck reaction might proceed under "ligand-free" conditions using a simple palladium salt like Pd(OAc)₂.[13] However, to activate the C-Cl bond, a stabilizing ligand is almost always necessary to prevent catalyst decomposition and promote the reaction.[19]

Q3: What is the mechanistic reason for using bulky, electron-rich ligands for C-Cl bond activation?

The activation of the C-Cl bond occurs via an oxidative addition step, where the Pd(0) catalyst inserts into the carbon-chlorine bond to form a Pd(II) complex. This is often the rate-limiting step of the entire catalytic cycle.[7][20]

  • Electron-Rich Character: These ligands (like SPhos or NHCs) are strong electron donors. They increase the electron density on the palladium metal center, making it more nucleophilic and better able to attack the electrophilic carbon of the C-Cl bond.[9]

  • Bulky Nature: The steric hindrance from these ligands serves two purposes. First, it promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0)L species. Second, after the final C-C or C-N bond is formed, the steric strain in the Pd(II) intermediate helps to accelerate the final, product-releasing reductive elimination step, turning over the catalyst more quickly.[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)]L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex [Ar-Pd(II)-R]L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) note For this compound: Oxidative addition into the C-Cl bond is the slow, rate-determining step, requiring specialized bulky, electron-rich ligands. oa_complex->note trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Catalyst System Screening

This protocol is a starting point for optimizing the reaction at the C-Cl position after the C-I position has been functionalized.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the functionalized 2-chloro-phenol derivative (1.0 eq.), the coupling partner (e.g., boronic acid, 1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand. Finally, add the degassed solvent via syringe.

  • Reaction Execution: Place the vial in a preheated reaction block or oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed or the reaction stalls.

Data Tables

The following tables summarize representative data to guide your experimental design. Yields are illustrative and will vary based on specific substrates and precise conditions.

Table 1: Comparison of Catalyst Systems for a Model Suzuki-Miyaura C-Cl Coupling (Reaction: 2-chloro-5-(p-tolyl)phenol + Phenylboronic Acid)

EntryPd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene10024< 5
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10012> 90
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene10012> 95
4Pd(OAc)₂ (0.5)XPhos (1)K₃PO₄Toluene1001885

Data is representative, based on principles for coupling challenging aryl chlorides.[7][8][9]

Table 2: Influence of Base and Solvent on a Model C-Cl Coupling (Conditions: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 100 °C, 16h)

EntryBase (2.5 eq.)SolventYield (%)
1K₂CO₃Toluene45
2K₃PO₄Toluene> 90
3Cs₂CO₃Toluene> 95
4K₃PO₄THF88
5K₃PO₄DMF75

Data is representative, based on established effects of base and solvent choice in challenging Suzuki-Miyaura reactions.[10][11][12]

References

Technical Support Center: Managing Temperature Control in 2-Chloro-5-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for handling reactions involving 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. This compound is a valuable building block, particularly in cross-coupling reactions where the iodine atom serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.[1] However, like many halogenated phenols, its reactions can be sensitive to thermal conditions. Inadequate temperature control can lead to poor yield, increased impurity profiles, and, in the case of highly exothermic processes, significant safety hazards.[2][3]

This document provides a structured, in-depth guide in a question-and-answer format to address specific issues you may encounter. It combines fundamental principles with practical, field-proven troubleshooting strategies to ensure your experiments are safe, reproducible, and successful.

Section 1: FAQs - Fundamental Thermal Properties and Reactivity

This section addresses core questions about the material's properties, which are foundational to designing a thermally stable reaction.

Q1: What are the key physical properties of this compound that influence reaction setup?

A1: Understanding the physical state and thermal limits of your starting material is the first step in experimental design. This compound is a solid at room temperature with a melting point of approximately 56.5 °C.[4] Its predicted boiling point is around 277.6 °C, indicating low volatility under typical reaction conditions.[1][4] Being a solid means it must be fully dissolved in a suitable solvent to ensure homogeneous reaction conditions and prevent localized overheating.

Q2: How do the chloro- and iodo- substituents affect the reactivity and thermal sensitivity of the phenol ring?

A2: The electronic properties of the substituents are critical. The chlorine atom acts as an electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[5] This facilitates its deprotonation to form a phenoxide ion, which is often a necessary step in reactions like Williamson ether synthesis. The hydroxyl group itself is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution (e.g., nitration, halogenation).[6][7] Such reactions are often highly exothermic and require stringent temperature control to prevent runaway conditions and the formation of polysubstituted byproducts.[2][6] The iodine atom is primarily a handle for cross-coupling reactions and is less influential on the ring's general thermal sensitivity, though its bond can be cleaved at high temperatures.

Q3: Are there any known incompatible materials or conditions that pose a thermal risk?

A3: Yes. As a phenol, this compound is incompatible with strong bases and strong reducing agents like hydrides or alkali metals, as these can trigger highly exothermic acid-base reactions.[8] Reactions with strong oxidizing agents also pose a significant risk. For instance, nitration with concentrated nitric acid can be extremely rapid and can lead to explosive decomposition if not carefully controlled at low temperatures.[8] It is crucial to consult the Safety Data Sheet (SDS) and perform a thorough hazard assessment before combining this compound with highly reactive reagents.[9][10]

Section 2: FAQs - General Principles of Temperature Control

Effective temperature management relies on a solid understanding of heat transfer within your reactor setup.

Q1: What is the fundamental principle of temperature control in a chemical reactor?

A1: The core principle is maintaining a heat balance. Every chemical reaction either releases heat (exothermic) or absorbs heat (endothermic). Effective temperature control ensures that the rate of heat removal from (or addition to) the reactor precisely matches the rate of heat generated (or consumed) by the reaction, thus maintaining a stable process temperature.[2] This is typically achieved using a jacketed reactor or internal coils through which a thermal fluid is circulated.[11][12]

Q2: How does agitation (stirring) speed affect temperature control?

A2: Agitation is critical for efficient heat transfer.[11] A well-stirred vessel ensures that the entire reaction mass is at a uniform temperature, eliminating hot spots near reagent addition points. More importantly, vigorous stirring increases the rate at which the reaction mixture circulates past the reactor's heat exchange surface (the inner wall of the jacket), significantly improving the heat transfer coefficient and allowing for more responsive and effective cooling or heating.[13] Insufficient agitation is a common cause of temperature control failure.

Q3: What is a "thermal runaway" and how can I assess the risk?

A3: A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable.[14] It occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it.[15] This leads to a rapid increase in temperature, which further accelerates the reaction rate, creating a dangerous positive feedback loop that can result in boiling, over-pressurization, and vessel rupture.[14][16]

To assess the risk, you should:

  • Review the literature for the specific reaction type. Nitrations, Friedel-Crafts, and some polymerizations are notoriously exothermic.[2]

  • Perform a calorimetry study (e.g., using a Reaction Calorimeter or Differential Scanning Calorimetry) on a small scale. This measures the heat of reaction and helps calculate the "Adiabatic Temperature Rise"—the maximum temperature the reaction would reach if all cooling were lost.[15] This data is essential for safe scale-up.

Section 3: Troubleshooting Guide for Common Temperature Control Issues

This section provides direct, actionable advice for problems encountered during an experiment.

Q4: My reaction temperature is overshooting the setpoint, especially during reagent addition. What is the cause and how can I fix it?

A4: This is a classic sign that the rate of heat generation is temporarily exceeding the rate of heat removal.

  • Immediate Action: Stop the reagent addition immediately.

  • Root Cause Analysis & Solutions:

    • Addition Rate is Too Fast: The most common cause. Slow down the addition of the limiting reagent to a rate where the cooling system can keep up. This is the principle behind "semi-batch" processing.[15]

    • Insufficient Cooling Capacity: Your chiller may be set to the wrong temperature, or its circulation rate may be too low. Ensure the temperature difference (ΔT) between your reaction and the cooling fluid is adequate.

    • Poor Mixing: If the mixture is not being stirred effectively, the added reagent can build up in one location, react quickly, and create a localized hot spot that the temperature probe then detects. Increase the agitation speed.

    • Accumulation of Unreacted Reagent: If the reaction has a significant induction period or is running at too low a temperature, the reagent you are adding may not be reacting immediately. This unreacted material can then start reacting all at once, causing a sudden exotherm. Consider increasing the initial reaction temperature slightly or adding a small portion of the reagent and waiting for the reaction to initiate before proceeding with the rest of the addition.[15]

Q5: The temperature inside my reactor is not uniform. My probe shows the correct temperature, but I suspect hot spots are forming. Why is this happening?

A5: This is a dangerous situation that often points to mass transfer limitations (poor mixing).

  • Root Cause Analysis & Solutions:

    • Inadequate Agitation: The stirrer speed may be too low, or the impeller design may be wrong for the viscosity of your reaction medium. A standard magnetic stir bar is often insufficient for viscous mixtures or larger vessels. An overhead mechanical stirrer with a properly shaped impeller (e.g., anchor or turbine) is recommended.[11][13]

    • Poor Baffling: In larger reactors, a vortex can form, leading to poor mixing in the bulk fluid. Baffles are installed to break up this flow and ensure more chaotic, efficient mixing.

    • Presence of Solids: If this compound or another reagent has not fully dissolved, the reaction may be occurring on the surface of the solid particles, leading to localized heating. Ensure all solids are fully dissolved before initiating the reaction or adding other reagents.

Q6: My reaction is running much slower than expected, and I suspect the temperature is too low, but my controller is set correctly. What should I check?

A6: This issue can stem from problems with the heating system, temperature measurement, or the reaction itself.

  • Root Cause Analysis & Solutions:

    • Incorrect Temperature Probe Placement: The probe must be fully submerged in the reaction mixture, away from the vessel walls, to get an accurate reading. If it is too high or touching the cold wall of the reactor, it will give a falsely low reading, causing the controller to supply insufficient heat.

    • Controller Tuning (PID Settings): A poorly tuned PID controller can be slow to respond, leading to a significant lag between the setpoint and the actual temperature. Consult your equipment manual for instructions on auto-tuning the controller for your specific reaction mass and vessel.

    • Insufficient Heating Power: The heating mantle or circulator may not be powerful enough to overcome heat loss to the environment, especially for high-temperature reactions or in a cold room. Ensure your heating system is appropriately sized.

    • Chemical Inhibition: Check for potential inhibitors in your starting materials. Impurities can sometimes slow down or prevent a reaction from starting.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving temperature deviations.

G Troubleshooting Temperature Deviations start Temperature Deviation (Overshoot or Lag) check_addition Is a reagent being added? start->check_addition stop_addition STOP ADDITION IMMEDIATELY check_addition->stop_addition Yes check_mixing Evaluate Agitation (Speed, Vortex, Solids) check_addition->check_mixing No reduce_rate Reduce Addition Rate stop_addition->reduce_rate stop_addition->check_mixing end System Stable reduce_rate->end increase_mixing Increase Stirrer Speed / Improve Impeller check_mixing->increase_mixing Problem Found check_cooling Check Cooling System (Setpoint, Flow Rate, ΔT) check_mixing->check_cooling Mixing OK increase_mixing->end improve_cooling Adjust Chiller Setpoint / Increase Flow check_cooling->improve_cooling Problem Found check_probe Check Temp Probe (Placement, Calibration) check_cooling->check_probe Cooling OK improve_cooling->end adjust_probe Reposition / Calibrate Probe check_probe->adjust_probe Problem Found check_probe->end Probe OK adjust_probe->end

Caption: A decision-making workflow for troubleshooting common temperature control problems.

Section 4: Scale-Up Considerations

Moving a reaction from the bench to a pilot or production scale introduces significant thermal management challenges.

Q7: I have a successful protocol on a 1-gram scale. What are the primary thermal management challenges when scaling up to 100 grams or more?

A7: The primary challenge is the change in the surface-area-to-volume ratio.[3] As you increase the reactor size, the volume (which generates heat) increases by a power of three (V ∝ r³), while the surface area of the reactor wall (which removes heat) only increases by a power of two (A ∝ r²). This fundamental geometric constraint means that removing heat becomes progressively more difficult at a larger scale. A mild exotherm that is barely noticeable in a 100 mL flask can become a dangerous, uncontrollable runaway in a 20 L reactor.[3]

Q8: How should I modify my procedure to ensure safe temperature control during scale-up?

A8: A scaled-up procedure must be designed with heat removal as the top priority.

  • Re-evaluate Reaction Conditions: Conditions that work on a small scale, like adding all reagents at once (a "batch" process), are often too dangerous for scale-up.

  • Implement Semi-Batch Addition: The most critical change is to switch to a semi-batch process where one reactive component is added slowly and controllably over time. The addition rate should be governed by the reactor's ability to remove the heat being generated.[15]

  • Use a More Efficient Reactor: Consider using a continuous stirred-tank reactor (CSTR) for very fast, exothermic reactions, as they offer superior heat transfer and smaller reaction volumes at any given moment.[17]

  • Perform a Thorough Hazard Analysis: Before any scale-up, a formal process hazard analysis (PHA) must be conducted.[9] This includes calorimetry studies to determine the maximum temperature of the synthesis reaction (MTSR) in a cooling failure scenario.[15]

Data Summary: Key Parameters for Thermal Management

The following table summarizes key parameters to consider for robust temperature control.

ParameterLaboratory Scale (10-100 mL)Pilot / Production Scale (10-1000 L)Rationale & Key Considerations
Heat Transfer Method Oil bath, heating mantleJacketed vessel, internal coilsJacketed vessels provide a much larger and more controllable surface area for heat exchange.[11]
Agitation Magnetic stir barOverhead mechanical stirrer (impeller)Mechanical stirrers provide the necessary torque to mix larger, more viscous volumes effectively.[13]
Process Type Batch (all at once)Semi-Batch (controlled addition)Controls the rate of heat evolution to match the cooling capacity of the larger vessel.[15]
Temp. Monitoring Single probe in liquidMultiple probes (liquid, headspace)Multiple probes help detect thermal gradients and ensure uniform heating/cooling.
Safety Assessment General risk assessmentReaction calorimetry, PHAQuantitative data is required to engineer adequate cooling and emergency relief systems.[9][15]
Section 5: Protocols and Methodologies

Protocol: Establishing Thermally Stable Conditions for a Cross-Coupling Reaction

This protocol provides a generalized, safety-conscious workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound, which typically requires heating.

Step-by-Step Methodology:

  • Glassware and System Preparation:

    • Select an appropriately sized jacketed round-bottom flask equipped with an overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet.

    • Ensure all glassware is oven-dried to remove moisture.[18]

    • Connect the reactor jacket to a circulating thermal bath (chiller/heater). Set the circulator to a temperature a few degrees below your target reaction temperature initially.

  • Reagent Charging (Inert Atmosphere):

    • Charge the flask with this compound, the arylboronic acid, and the base (e.g., potassium carbonate).[19]

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) at least three times to remove oxygen.[19]

    • Under a positive pressure of inert gas, add the palladium catalyst.

    • Add the degassed solvent(s) via cannula or syringe.[18]

  • Controlled Heating Ramp:

    • Begin vigorous stirring.

    • Set the circulator to your target reaction temperature (e.g., 90 °C).

    • CRITICAL: Do not set the circulator to a temperature far above the target. This can cause a rapid temperature spike. Instead, ramp the temperature slowly or set it directly to the target and allow the system to approach it gradually.

    • Monitor both the internal reaction temperature and the jacket temperature. The internal temperature will lag behind the jacket temperature.

  • Monitoring and Control During Reaction:

    • Once the target temperature is reached, maintain it for the duration of the reaction.

    • Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).[19]

    • If any unexpected temperature increase occurs (an exotherm), immediately lower the jacket temperature to regain control.

  • Controlled Cooling:

    • Upon completion, do not stop heating abruptly. Set the circulator to a lower temperature (e.g., 20 °C) and allow the reaction to cool gradually with continued stirring. Rapid cooling can cause thermal shock to glassware.

Heat Balance Visualization

The following diagram illustrates the key factors in maintaining thermal equilibrium in a jacketed reactor.

G Heat Balance in a Jacketed Reactor cluster_0 reactor Reaction Mass (T_reaction) q_rem Q_removal (Heat to Jacket) reactor->q_rem Exits via Wall q_loss Q_loss (Heat to Environment) reactor->q_loss Exits via Surfaces q_gen Q_generation (Heat from Reaction) q_gen->reactor Enters balance Thermal Equilibrium (Stable Temperature) q_gen->balance q_rem->balance q_loss->balance

Caption: A conceptual diagram showing the heat flow that must be balanced for stable temperature control.

References

Technical Support Center: Work-up Procedures for 2-Chloro-5-iodophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the work-up and purification of reactions with this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your outcomes.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its substituted phenol structure allows for a variety of chemical transformations. The presence of both chlorine and iodine atoms offers distinct reactivity, with the iodine atom being particularly useful for cross-coupling reactions like Suzuki or Heck couplings.[1] However, the work-up of reactions involving this compound can present unique challenges due to its phenolic nature and the presence of halogens.

This guide provides a structured approach to troubleshooting common issues, ensuring the integrity and purity of your final product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the work-up of this compound reactions in a question-and-answer format.

Issue 1: Low Yield After Aqueous Work-up

Question: I'm experiencing significant product loss in the aqueous layer during my liquid-liquid extraction. How can I improve the recovery of this compound or its derivatives?

Answer: This is a frequent issue stemming from the acidic nature of the phenolic hydroxyl group.[2] Phenols are more acidic than alcohols and can be partially or fully deprotonated by basic wash solutions, or even by water to some extent, forming the corresponding phenoxide salt. This salt is highly soluble in the aqueous phase, leading to product loss.

Causality and Solution:

  • pH Control is Critical: The key is to maintain an acidic pH in the aqueous layer during extraction. This ensures the phenol remains in its neutral, protonated form, which is more soluble in organic solvents.

    • Acidic Wash: Before separating the layers, consider washing the organic phase with a dilute, weak acid solution (e.g., 0.1 M HCl or saturated ammonium chloride solution). This will suppress the deprotonation of the phenol.[3]

    • Avoid Strong Bases: Unless you intentionally want to extract the phenol into the aqueous layer for purification purposes, avoid washing with strong bases like sodium hydroxide. Even weak bases like sodium bicarbonate can deprotonate phenols, so use them with caution and check the pH.[4][5]

  • "Salting Out" Effect: Increasing the ionic strength of the aqueous layer can decrease the solubility of organic compounds in it.

    • Brine Wash: After other aqueous washes, a final wash with a saturated sodium chloride (brine) solution can help to "push" the dissolved organic product back into the organic layer and also aids in breaking up emulsions.[5]

  • Solvent Choice: The choice of extraction solvent is important. While common solvents like ethyl acetate and dichloromethane are often used, ensure you are using a sufficient volume to fully dissolve your product.

Issue 2: Persistent Color in the Organic Layer

Question: After my iodination reaction, the organic layer has a persistent brown or purple color, even after washing. What is causing this and how can I remove it?

Answer: The color is almost certainly due to the presence of residual elemental iodine (I₂). While iodine is a reactant, any excess or unreacted iodine will be extracted into the organic layer during work-up.

Causality and Solution:

  • Reductive Quench: The most effective way to remove elemental iodine is to reduce it to the colorless and water-soluble iodide ion (I⁻).

    • Sodium Thiosulfate Wash: Washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most effective method.[6][7] The thiosulfate ion reduces iodine to iodide. It is crucial to use a freshly prepared solution as sodium thiosulfate solutions can degrade over time.[6]

    • Sodium Bisulfite Wash: An aqueous solution of sodium bisulfite (NaHSO₃) can also be used as a reducing agent.[6]

  • Troubleshooting a Stubborn Color: If the color persists after a thiosulfate wash:

    • Insufficient Reagent: You may not have used enough of the reducing solution. Add more and shake vigorously.

    • Phase Transfer Issues: Ensure thorough mixing between the organic and aqueous layers to allow the reduction to occur.

    • Other Colored Impurities: If the color is not from iodine, it could be from polymeric or degradation byproducts. In this case, purification by column chromatography or recrystallization will be necessary.[6]

Issue 3: Presence of Multiple Spots on TLC, Including Starting Material

Question: My reaction work-up shows the presence of my desired product, unreacted this compound, and potentially other byproducts on the TLC plate. What is the best strategy for purification?

Answer: The purification strategy will depend on the nature of the impurities. Given that you have unreacted starting material, which is a phenol, you can leverage its acidic properties for an effective separation.

Causality and Solution:

  • Acid-Base Extraction: This is a powerful technique to separate acidic, basic, and neutral compounds.[8]

    • Basic Wash to Remove Phenol: If your product is neutral (e.g., an ether or ester derivative of the phenol), you can selectively remove the unreacted acidic this compound by washing the organic layer with a dilute aqueous base, such as 1 M sodium hydroxide.[4][8] The phenol will be deprotonated to its phenoxide salt and dissolve in the aqueous layer. You can then re-acidify the aqueous layer to recover the starting material if needed.[4]

  • Chromatography: If acid-base extraction is not feasible or does not provide sufficient purity, column chromatography is a reliable method.

    • Solvent System: A typical solvent system for separating halogenated phenols is a mixture of hexanes and ethyl acetate. The polarity can be adjusted to achieve good separation between your product, starting material, and any byproducts.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.[9]

    • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at low temperatures.[9] Common solvents to try include hexanes, toluene, or mixtures with a more polar solvent like ethyl acetate or isopropanol.[10]

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving this compound where the product is expected to be in the organic layer?

A1: A general and robust work-up procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • If the reaction involved iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate until the color is discharged.[7]

  • Wash the organic layer with water to remove water-soluble impurities.

  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to reduce the amount of dissolved water in the organic layer.[5]

  • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Q2: Can I use a base like sodium bicarbonate during the work-up?

A2: It depends on the pKa of your phenolic compound. While sodium bicarbonate is a weak base, it can still deprotonate more acidic phenols.[4] The electron-withdrawing chloro and iodo groups on this compound increase its acidity compared to phenol itself.[2] It is generally safer to use a dilute acid wash to neutralize any basic reagents and then wash with water and brine to avoid accidental deprotonation and loss of product into the aqueous layer.

Q3: My product is also a phenol. How can I separate it from the starting material, this compound?

A3: If both your product and starting material are phenols, separation by acid-base extraction will not be effective. In this case, your primary purification methods will be:

  • Column Chromatography: This is the most common and versatile method for separating compounds with similar functional groups but different polarities.

  • Recrystallization: If both are solids and have different solubilities, fractional crystallization may be possible. This often requires careful optimization of the solvent system.[9]

Q4: I've formed an emulsion during my extraction. How can I resolve it?

A4: Emulsions are common, especially when working with chlorinated solvents. Here are some techniques to break them:

  • Time: Let the separatory funnel sit undisturbed for a while; sometimes the layers will separate on their own.

  • Brine: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break up the emulsion.[3]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Experimental Protocols

Protocol 1: General Aqueous Work-up with Iodine Removal
  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., 100 mL of ethyl acetate).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with 50 mL of a 10% aqueous sodium thiosulfate solution. Shake the funnel and vent frequently. The brown/purple color of iodine should disappear. If not, repeat the wash.[7]

  • Wash the organic layer with 50 mL of water.

  • Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Acid-Base Extraction to Remove Unreacted Phenol

This protocol is for when your product is neutral, and you want to remove the acidic this compound starting material.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether or ethyl acetate).

  • Transfer to a separatory funnel and wash with 50 mL of 1 M aqueous sodium hydroxide (NaOH).

  • Separate the layers. The unreacted phenol is now in the aqueous layer as its sodium salt.

  • Wash the organic layer again with 50 mL of 1 M NaOH to ensure complete removal.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain your purified neutral product.

  • (Optional) The starting phenol can be recovered by acidifying the combined aqueous layers with concentrated HCl until the pH is ~1, then extracting with an organic solvent.[4]

Visualizations

Workflow for General Work-up and Purification

Workup_Workflow cluster_0 Reaction Mixture cluster_1 Aqueous Work-up cluster_2 Purification Reaction Crude Reaction Mixture Quench Quench (e.g., H₂O or sat. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash_Thio Wash (10% Na₂S₂O₃ if I₂ present) Extraction->Wash_Thio Wash_Brine Wash (Brine) Wash_Thio->Wash_Brine Drying Dry Organic Layer (e.g., Na₂SO₄) Wash_Brine->Drying Concentrate Concentrate Drying->Concentrate Purify Purification Needed? Concentrate->Purify Column Column Chromatography Purify->Column Yes Recrystal Recrystallization Purify->Recrystal Yes Final_Product Pure Product Purify->Final_Product No Column->Final_Product Recrystal->Final_Product

Caption: General experimental workflow for work-up and purification.

Decision Tree for Acid-Base Extraction

Acid_Base_Decision_Tree Start Crude Mixture in Organic Solvent IsProductAcidic Is Product Acidic (e.g., a Phenol)? Start->IsProductAcidic IsSM_Acidic Is Starting Material (SM) Acidic? IsProductAcidic->IsSM_Acidic No NoAB_Extraction Acid-Base Extraction Not Suitable. Use Chromatography. IsProductAcidic->NoAB_Extraction Yes WashBase Wash with aq. Base (e.g., 1M NaOH) IsSM_Acidic->WashBase Yes Proceed Proceed with Standard Wash (H₂O, Brine) IsSM_Acidic->Proceed No OrganicLayer Organic Layer: Neutral Product WashBase->OrganicLayer AqueousLayer Aqueous Layer: Deprotonated SM WashBase->AqueousLayer OrganicLayer->Proceed

References

Technical Support Center: Characterization of Impurities in 2-Chloro-5-iodophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important chemical intermediate. As a versatile building block in the pharmaceutical and agrochemical industries, ensuring the purity of this compound is paramount for the successful development of downstream products.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to assist you in identifying and characterizing impurities, ultimately leading to a more robust and reproducible synthetic process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, which is commonly prepared via a Sandmeyer reaction from 2-chloro-5-aminophenol.[1][3]

Issue 1: Low Yield of this compound

Question: My reaction yield is consistently lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Sandmeyer reaction for this compound synthesis are a common challenge and can often be attributed to several factors related to the stability of the intermediate diazonium salt.[4][5][6]

Causality and Solutions:

  • Incomplete Diazotization: The initial conversion of the amino group of 2-chloro-5-aminophenol to a diazonium salt is critical.[7] This reaction is highly temperature-sensitive.

    • Troubleshooting: Ensure the reaction temperature is strictly maintained between 0-5 °C. Use of an ice-salt bath is recommended for efficient cooling.[8] Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of diazotization.[8]

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, particularly at elevated temperatures, leading to the formation of undesired byproducts such as 2-chlorophenol.[9]

    • Troubleshooting: The diazonium salt solution should be used immediately after its preparation. Avoid any delays between the diazotization and the subsequent iodination step.

  • Suboptimal Iodide Source Addition: The rate and temperature at which the iodide source (typically potassium iodide) is introduced can impact the yield.

    • Troubleshooting: Add the potassium iodide solution slowly and maintain the low temperature of the reaction mixture. This helps to control the exothermic reaction and prevent localized heating that could decompose the diazonium salt.

Issue 2: Presence of a Persistent Brown or Tarry Residue in the Crude Product

Question: After the reaction, I'm observing a dark, tarry substance that is difficult to purify. What is causing this and how can I prevent it?

Answer:

The formation of a dark or tarry residue is often indicative of side reactions, primarily the formation of azo compounds and other polymeric materials.

Causality and Solutions:

  • Azo Coupling: The diazonium salt can react with the starting material (2-chloro-5-aminophenol) or the product (this compound) in a coupling reaction to form colored azo compounds. This is more likely to occur if the reaction conditions are not sufficiently acidic.

    • Troubleshooting: Maintain a strongly acidic environment throughout the diazotization and subsequent reaction steps. This protonates the amino groups and deactivates the aromatic ring towards electrophilic attack by the diazonium ion.

  • Decomposition Products: As mentioned, elevated temperatures can lead to the decomposition of the diazonium salt, which can initiate polymerization and the formation of complex, high-molecular-weight impurities.

    • Troubleshooting: Strict temperature control is crucial. Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurities and their characterization in the synthesis of this compound.

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: The impurity profile can vary depending on the specific reaction conditions, but several common impurities are frequently observed. These can be broadly categorized as process-related impurities and byproducts.

Impurity ClassSpecific ExamplesPotential Source
Process-Related Impurities 2-chloro-5-aminophenolUnreacted starting material
2-chlorophenolDecomposition of the diazonium salt
Byproducts Di-iodinated chlorophenols (e.g., 2-chloro-3,5-diiodophenol)Over-iodination of the aromatic ring
Azo compoundsCoupling reaction of the diazonium salt with phenols

Q2: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A2: A multi-technique approach is often necessary for a comprehensive impurity profile.[10][11] High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a UV detector is a robust starting point for separating this compound from its less polar starting material and more polar byproducts. Gradient elution with a mobile phase of acetonitrile and water is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities.[14][15] It can be particularly useful for detecting residual solvents and byproducts like 2-chlorophenol. Derivatization may be necessary for less volatile phenolic compounds to improve their chromatographic behavior.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[16][17] By comparing the spectra of the crude product to that of a pure standard, the presence of impurities can be readily identified. Chemical shift libraries for common laboratory solvents and reagents can aid in identifying extraneous signals.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the mass identification capabilities of MS, making it invaluable for identifying unknown impurities, especially those present at trace levels.[20]

Q3: How can I remove di- and tri-iodinated phenol impurities from my product?

A3: The separation of mono-iodinated product from over-iodinated species can be challenging due to their similar polarities.

  • Recrystallization: Careful selection of a solvent system for recrystallization can effectively purify the desired product. A solvent system where the solubility of this compound is significantly different from that of the di- and tri-iodinated impurities at different temperatures is ideal. Experimentation with various solvents like ethanol, hexane, or toluene-based systems may be required.

  • Column Chromatography: For more challenging separations, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) will allow for the separation of the components based on their polarity.

Experimental Workflow and Data Visualization

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of impurities in a crude sample of this compound.

Impurity_Identification_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Analytical Characterization cluster_identification Impurity Identification start Crude this compound hplc HPLC-UV Analysis start->hplc Initial Purity Assessment gcms GC-MS Analysis start->gcms Volatile Impurities nmr NMR Spectroscopy start->nmr Structural Confirmation lcms LC-MS Analysis hplc->lcms For Unknown Peaks quant Quantify Known Impurities hplc->quant Compare to Standards struct Elucidate Structure of Unknowns lcms->struct nmr->struct report Generate Impurity Profile Report quant->report struct->report

Caption: A typical workflow for impurity identification.

References

Validation & Comparative

A Technical Guide to the Comparative Reactivity of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated phenols are a class of versatile intermediates, offering multiple reaction sites for molecular elaboration. This guide provides an in-depth technical comparison of the reactivity of 2-chloro-5-iodophenol with other halophenols, supported by experimental data and detailed protocols. We will explore its unique electronic and steric properties and how they can be strategically exploited in key chemical transformations.

Fundamental Principles of Halophenol Reactivity

The reactivity of a halophenol is a nuanced interplay of the electronic and steric effects of its substituents: the hydroxyl group and the halogen atoms.

  • The Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl moiety donates electron density to the aromatic ring through resonance (+M effect). This enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack. The -OH group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it.

  • Halogen Substituents (-X): Halogens exert a dual electronic influence. They are electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring towards electrophilic aromatic substitution (EAS). Concurrently, they possess lone pairs of electrons that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, with the exception of fluorine in some cases[1]. The overall deactivating strength follows the order of electronegativity: F > Cl > Br > I.

  • Acidity (pKa): The electron-withdrawing nature of halogens stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol (lowering its pKa value). This effect is most pronounced when the halogen is in the ortho or para position.

The Unique Reactivity Profile of this compound

This compound presents a fascinating case study in substituent effects. The hydroxyl group at C1, the chloro group at C2, and the iodo group at C5 create a unique reactivity landscape.

  • Electrophilic Aromatic Substitution (EAS): The hydroxyl group strongly activates the ring and directs incoming electrophiles to positions C4 and C6. The chlorine at C2 and iodine at C5 are both deactivating groups. However, their directing effects must also be considered. The chlorine at C2 directs to C4 and C6, reinforcing the directing effect of the hydroxyl group. The iodine at C5 directs to C2 and C4. The confluence of these directing effects strongly favors substitution at the C4 and C6 positions.

  • Acidity: The presence of two electron-withdrawing halogens is expected to increase the acidity of this compound compared to phenol itself. The following table provides a comparison of the pKa values of phenol and related halophenols.

CompoundpKa in Water
Phenol9.95
2-Chlorophenol8.52
4-Chlorophenol9.38
2,5-Dichlorophenol7.51
This compound ~7-8 (Estimated)

Note: The pKa for this compound is estimated based on the additive effects of the chloro and iodo substituents.

  • Metal-Catalyzed Cross-Coupling: The most significant feature of this compound is the differential reactivity of the C-Cl and C-I bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition by palladium catalysts than the C-Cl bond. This allows for highly selective functionalization at the C5 position.

Comparative Analysis of Reactivity in Key Transformations

Electrophilic Aromatic Substitution: A Comparative Study

To illustrate the reactivity of this compound in EAS, we will consider the bromination reaction and compare its expected outcome with that of other halophenols. The hydroxyl group is the dominant activating and directing group.

Table 1: Comparative Yields in the Bromination of Halophenols

SubstrateMajor Product(s)Yield (%)Reference
2-Chlorophenol4-Bromo-2-chlorophenol and 6-Bromo-2-chlorophenol87% (4-bromo isomer)[2]
2,5-Dichlorophenol4-Bromo-2,5-dichlorophenol98%[2]
This compound 4-Bromo-2-chloro-5-iodophenol and 6-Bromo-2-chloro-5-iodophenol High (Predicted) -

The high yields observed for the bromination of 2-chlorophenol and 2,5-dichlorophenol suggest that this compound would also undergo bromination efficiently at the positions activated by the hydroxyl group.

Experimental Protocol: Comparative Bromination of Halophenols

This protocol describes a method for comparing the reactivity of different halophenols towards electrophilic bromination.

Materials:

  • Halophenol (e.g., 2-chlorophenol, 2,5-dichlorophenol, this compound)

  • Chlorobenzene (solvent)

  • Bromine

  • Triethylamine hydrochloride (catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve the halophenol (e.g., 0.5 mole of 2,5-dichlorophenol) in chlorobenzene (120 g) in a round-bottom flask.[2]

  • Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 mole).[2]

  • Cool the mixture to 5°C using an ice bath.[2]

  • Slowly add bromine (0.5 mole) dropwise over 3 hours, maintaining the temperature between 5-8°C.[2]

  • After the addition is complete, allow the reaction temperature to rise to approximately 15°C and stir for an additional hour.[2]

  • Remove the solvent under reduced pressure.

  • Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield.

Causality Behind Experimental Choices:

  • Solvent: Chlorobenzene is an inert solvent that does not compete in the electrophilic substitution reaction.

  • Catalyst: Triethylamine hydrochloride acts as a mild Lewis acid catalyst to polarize the bromine molecule, making it a more potent electrophile.

  • Temperature Control: Keeping the temperature low helps to control the reaction rate and minimize the formation of byproducts.

Diagram 1: Workflow for Comparative Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep1 Dissolve Halophenol in Chlorobenzene prep2 Add Catalyst (Triethylamine HCl) prep1->prep2 prep3 Cool to 5°C prep2->prep3 react1 Slowly Add Bromine (3 hours, 5-8°C) prep3->react1 react2 Stir at 15°C (1 hour) react1->react2 workup1 Remove Solvent (in vacuo) react2->workup1 workup2 Analyze by GC-MS workup1->workup2

Caption: Experimental workflow for the comparative bromination of halophenols.

Metal-Catalyzed Cross-Coupling: Exploiting Differential Reactivity

The presence of both a chloro and an iodo substituent on this compound makes it an ideal substrate for selective cross-coupling reactions. The general reactivity trend for the oxidative addition of carbon-halogen bonds to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl.[3] This allows for the selective coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.

Table 2: Conceptual Comparison of Selectivity in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerExpected Major ProductRationale
This compound Arylboronic acid (1 equiv.)2-Chloro-5-arylphenolC-I bond is significantly more reactive than the C-Cl bond.
2-Bromo-5-chlorophenolArylboronic acid (1 equiv.)5-Chloro-2-arylphenolC-Br bond is more reactive than the C-Cl bond.
2,5-DichlorophenolArylboronic acid (1 equiv.)Mixture of mono-arylated products and di-arylated productSimilar reactivity of the two C-Cl bonds makes selective mono-arylation challenging.

This predictable selectivity is a powerful tool in molecular design, enabling the stepwise construction of complex molecules.

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol outlines a procedure for the selective mono-arylation of this compound at the iodine-bearing position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Schlenk flask and nitrogen or argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2 mmol).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.

  • Base: Potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is effective at dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Diagram 2: Selective Cross-Coupling of this compound

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 This compound p1 2-Chloro-5-arylphenol (Major Product) r1->p1 Suzuki-Miyaura Coupling r2 Arylboronic Acid r2->p1 Suzuki-Miyaura Coupling c1 Pd(PPh₃)₄ c2 K₂CO₃ c3 Dioxane/H₂O, 90°C p2 Unreacted C-Cl bond

Caption: Selective Suzuki-Miyaura coupling at the C-I bond of this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is governed by the strong activating and ortho, para-directing influence of the hydroxyl group in electrophilic aromatic substitution. More significantly, the differential reactivity of its carbon-halogen bonds allows for exquisite control in metal-catalyzed cross-coupling reactions, enabling selective functionalization at the more labile C-I bond. This predictable selectivity, combined with its potential for further reaction at the C-Cl bond and the phenolic hydroxyl group, makes this compound a strategic choice for the efficient construction of complex molecular architectures in pharmaceutical and materials science research.

References

A Comparative Guide to the Analytical Validation of 2-Chloro-5-iodophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of synthesized 2-Chloro-5-iodophenol, a key intermediate in pharmaceutical development. We will explore a robust synthetic protocol and detail the subsequent analytical workflows, explaining the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into establishing a self-validating system for quality control, grounded in authoritative standards like the ICH Q2(R1) guidelines.

Introduction: The Importance of Rigorous Validation

This compound is a valuable substituted phenol derivative frequently employed as a building block in the synthesis of complex pharmaceutical agents. Its precise molecular architecture, featuring three different substituents on the benzene ring, demands an unambiguous and robust validation strategy following synthesis. The presence of impurities, isomers, or unreacted starting materials can have profound implications for the safety and efficacy of the final drug product.

Therefore, validating the identity, purity, and quantity of the synthesized compound is not merely a procedural step but a cornerstone of quality assurance. This guide compares two orthogonal and complementary analytical techniques: HPLC for quantitative purity assessment and NMR for definitive structural elucidation. By integrating these methods, we establish a comprehensive and trustworthy validation system that ensures the synthesized intermediate meets the stringent quality requirements for pharmaceutical development.

Part 1: Synthesis of this compound

A common and effective method for synthesizing this compound is through the electrophilic iodination of 2-chlorophenol. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Since the ortho position is already occupied by a chlorine atom, the iodination is directed primarily to the para position relative to the hydroxyl group.

Causality of Reagent Selection:

  • Starting Material: 2-Chlorophenol is a readily available and cost-effective starting material.[1]

  • Iodinating Agent: A mixture of iodine (I₂) and an oxidizing agent is often used to generate a more potent electrophilic iodine species (e.g., I⁺) in situ. Direct iodination with I₂ alone is often slow and inefficient for moderately activated rings.[2][3]

  • Solvent: A protic solvent like aqueous ethanol or acetic acid can facilitate the reaction by stabilizing intermediates.

Experimental Protocol: Synthesis
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: Add sodium iodide and N-chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The NCS acts as an oxidizing agent to generate the electrophilic iodine species from the iodide source.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis & Purification Workflow Start 2-Chlorophenol Reaction Iodination (NaI / NCS in Acetic Acid) Start->Reaction Workup Quenching & Aqueous Work-up Reaction->Workup Extraction Solvent Extraction (Ethyl Acetate) Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Validation by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. Its high resolution and sensitivity allow for the separation and quantification of the main compound from trace impurities and starting materials. The validation process ensures that the developed HPLC method is suitable for its intended purpose, providing reliable and accurate results.[4][5][6] This process is rigorously guided by the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8]

HPLC Method Development & Protocol

The goal is to develop a stability-indicating method capable of separating this compound from its potential impurities and degradation products. A reversed-phase method is typically the first choice for non-polar to moderately polar compounds.

Experimental Choices:

  • Column: A C18 column is chosen for its versatility and effectiveness in retaining aromatic compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) provides excellent separation for compounds with differing polarities.[9][10]

  • Detection: The aromatic nature of the analyte allows for strong UV absorbance. A wavelength of approximately 280 nm is often suitable for phenolic compounds.[11]

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance system.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Excellent peak shape and resolution for phenols.
Mobile Phase A 0.1% Acetic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileStrong organic solvent for eluting aromatic compounds.
Gradient 30% B to 90% B over 15 minEnsures elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 280 nmHigh absorbance region for phenolic compounds.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Mobile Phase A / Mobile Phase B (50:50)Ensures sample solubility and good peak shape.
HPLC Method Validation: Parameters and Acceptance Criteria

The validation protocol must demonstrate the method's specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[7][8][12][13]

HPLC_Validation_Flow cluster_validation ICH Q2(R1) HPLC Validation Sequence spec Specificity Peak Purity Analysis Forced Degradation lin Linearity & Range 5 Concentration Levels R² Calculation spec->lin acc Accuracy % Recovery at 3 Levels Spike/Recovery lin->acc prec Precision Repeatability (n=6) Intermediate Precision acc->prec lod_loq LOD & LOQ Signal-to-Noise Ratio Standard Deviation of Response prec->lod_loq rob Robustness Vary Flow Rate, Temp., pH System Suitability lod_loq->rob

Caption: Logical workflow for HPLC method validation based on ICH Q2(R1).

Validation Data Summary (Illustrative)

Validation ParameterMethodAcceptance CriteriaIllustrative Result
Specificity Inject blank, starting material, and product. Perform forced degradation (acid, base, peroxide, heat, light).The main peak should be free from interference. Peak purity index > 0.999.Pass. No co-elution observed.
Linearity Five concentrations from LOQ to 150% of target.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998
Accuracy Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.99.5% - 101.2%
Precision (Repeatability) Six replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.45%
Precision (Intermediate) Analysis on different days by a different analyst.RSD ≤ 2.0%.RSD = 0.82%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.RSD at LOQ concentration ≤ 10%.0.05 µg/mL
Robustness Vary flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability parameters (tailing factor, plate count) must pass.Pass

Part 3: Structural Confirmation by NMR Spectroscopy

While HPLC confirms purity, it does not provide definitive proof of molecular structure. NMR spectroscopy is an unparalleled technique for elucidating the exact constitution of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are essential for confirming the synthesis of this compound.[14]

NMR Sample Preparation & Analysis
  • Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Interpreting the NMR Spectra

The substitution pattern (1,2,4-trisubstituted) on the benzene ring gives rise to a predictable set of signals.[15][16][17]

Caption: Structure of this compound with key protons highlighted.

¹H NMR Analysis: The spectrum is expected to show three distinct signals in the aromatic region (typically 6.5-8.0 ppm).[15]

  • H-6: This proton is ortho to the chlorine and meta to the hydroxyl group. It will appear as a doublet (d) due to coupling with H-4 (a small meta coupling, J ≈ 2-3 Hz).

  • H-4: This proton is ortho to the iodine and meta to the chlorine. It will appear as a doublet of doublets (dd) due to coupling with H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

  • H-3: This proton is ortho to the hydroxyl group and meta to the iodine. It will appear as a doublet (d) due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz).

  • -OH: The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Analysis: Due to the lack of symmetry, all six aromatic carbons will be unique and give rise to six distinct signals in the aromatic region (typically 110-160 ppm).[15][18] The carbons directly attached to the electronegative substituents (Cl, I, O) will be significantly shifted.

Predicted NMR Data Summary

Atom¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
C-1 (-OH)--~150-155
C-2 (-Cl)--~115-120
C-3~6.8-7.0d, J ≈ 8.5 Hz~118-122
C-4~7.2-7.4dd, J ≈ 8.5, 2.5 Hz~130-135
C-5 (-I)--~85-90
C-6~7.5-7.7d, J ≈ 2.5 Hz~138-142
OHVariable (e.g., 5.0-6.0)broad s-

Comparative Analysis: HPLC vs. NMR

Neither HPLC nor NMR alone provides a complete picture of the synthesized product's quality. They are complementary techniques that, when used together, form a powerful validation strategy.

FeatureHPLCNMR
Primary Purpose Purity determination and quantification.Structural elucidation and identification.
Strengths - High sensitivity (detects trace impurities).- Excellent for quantitative analysis (assay).- High throughput capability.- Provides unambiguous structural information.- Can identify and characterize unknown impurities if present in sufficient quantity.- Inherently quantitative without needing a reference standard (qNMR).
Limitations - Does not provide structural information.- Requires a reference standard for quantification.- Co-elution of impurities can mask problems.- Lower sensitivity compared to HPLC.- Complex mixtures can lead to overlapping signals.- Not ideal for routine, high-throughput purity checks.
Role in Validation Confirms the product meets purity specifications and determines its assay value.Confirms that the main peak in the HPLC is, in fact, the correct molecule and not an isomer.

Conclusion

The successful synthesis of a pharmaceutical intermediate like this compound is contingent upon a rigorous analytical validation framework. This guide demonstrates that a dual-pronged approach utilizing both HPLC and NMR spectroscopy provides a self-validating and trustworthy system.

HPLC serves as the workhorse for quantitative analysis, ensuring the product meets critical purity and assay specifications as defined by regulatory standards like ICH Q2(R1).[7][8] Concurrently, NMR spectroscopy offers definitive, qualitative proof of identity, confirming the precise molecular structure and isomeric purity. By integrating the quantitative power of HPLC with the structural certainty of NMR, researchers and drug development professionals can ensure the highest standards of quality, safety, and consistency for their synthesized materials, paving the way for successful downstream applications.

References

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Chloro-5-iodophenol and its Cross-Coupling Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Synthetic Building Block

2-Chloro-5-iodophenol is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the differential reactivity of its two halogen substituents. The iodine atom, in particular, serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides an in-depth comparison of the spectroscopic characteristics of this compound against its derivatives formed via common palladium-catalyzed reactions.

For researchers in drug development and synthetic chemistry, rigorous spectroscopic analysis is not merely a final validation step but a critical tool for in-process reaction monitoring, impurity profiling, and definitive structural confirmation. An erroneous structural assignment can lead to the loss of valuable time and resources. This guide is structured to provide not just reference data, but the underlying logic of spectral interpretation, empowering researchers to confidently characterize their own reaction products. We will explore the key signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy that differentiate the starting material from its coupled products.

Part 1: Spectroscopic Fingerprint of the Starting Material: this compound

A thorough understanding of the starting material's spectral data is the bedrock upon which all subsequent product analysis is built. Any unreacted starting material in a product mixture will be readily identifiable if its signature peaks are known.

Chemical Properties:

  • Molecular Formula: C₆H₄ClIO[2][3]

  • Molecular Weight: 254.45 g/mol [2][3]

  • Monoisotopic Mass: 253.89954 Da[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For phenols, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it solvates the hydroxyl proton, allowing for its observation, whereas it often exchanges with trace water in chloroform-d (CDCl₃).

  • ¹H NMR (400 MHz, DMSO-d₆): The aromatic region will display signals for three protons. Due to the substitution pattern, we expect a distinct set of multiplicities.

    • The proton at C6 (ortho to the hydroxyl and meta to the iodine) will appear as a doublet.

    • The proton at C4 (ortho to the iodine and meta to the hydroxyl) will appear as a doublet of doublets.

    • The proton at C3 (ortho to both chlorine and iodine) will appear as a doublet.

    • The phenolic -OH proton will typically appear as a broad singlet at a downfield chemical shift (δ 9-10 ppm), the exact position being concentration-dependent.

  • ¹³C NMR (100 MHz, DMSO-d₆): The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, as the molecule is asymmetric.

    • The carbon bearing the hydroxyl group (C1) will be the most downfield among the protonated carbons.

    • The carbon bearing the iodine (C5) will be significantly shielded (upfield) due to the heavy atom effect.

    • The carbon bearing the chlorine (C2) will also be downfield.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the analyte. For halogenated compounds, the isotopic distribution provides a definitive signature.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) will be observed at m/z 254. A crucial feature is the M+2 peak at m/z 256, which arises from the presence of the ³⁷Cl isotope. The relative intensity of the M+2 peak will be approximately one-third of the M⁺ peak, a characteristic 3:1 ratio for a monochlorinated compound.[5]

  • Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 253.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Key Vibrational Frequencies (cm⁻¹):

    • ~3200-3600 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

    • ~3000-3100 cm⁻¹ (sharp): Aromatic C-H stretches.

    • ~1550-1600 cm⁻¹: C=C aromatic ring stretches.

    • ~1200-1300 cm⁻¹: C-O stretch.

    • Below 800 cm⁻¹: C-Cl and C-I stretches in the fingerprint region.

Part 2: Comparative Analysis of Reaction Products

We will now examine how the spectroscopic data changes upon subjecting this compound to two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The iodine atom is the site of reaction due to the greater lability of the C-I bond compared to the C-Cl bond in palladium-catalyzed cycles.

Workflow for Spectroscopic Analysis of Reaction Products

G cluster_reaction Synthesis cluster_analysis Spectroscopic Analysis Reactant This compound + Coupling Partner Reaction Pd-Catalyzed Cross-Coupling Reactant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product MS MS Analysis: Confirm Molecular Weight & Isotopic Pattern Product->MS H_NMR ¹H NMR Analysis: Identify new spin systems & confirm disappearance of starting material Product->H_NMR Confirm Structure Confirmed MS->Confirm C_NMR ¹³C NMR Analysis: Confirm carbon count & new chemical environments H_NMR->C_NMR H_NMR->Confirm IR IR Analysis: Confirm functional groups (e.g., N-H, C=O) C_NMR->IR C_NMR->Confirm IR->Confirm

Caption: General workflow from synthesis to spectroscopic confirmation.

Case Study: Suzuki-Miyaura Coupling Product

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, forming a C-C bond.[6][7][8] Let's consider the reaction of this compound with phenylboronic acid.

Product: 2-Chloro-5-phenylphenol

Spectroscopic TechniqueThis compound (Starting Material)2-Chloro-5-phenylphenol (Product)Rationale for Change
Formula C₆H₄ClIOC₁₂H₉ClOReplacement of Iodine with a Phenyl Group
MW ( g/mol ) 254.45204.65Mass of Phenyl (77.1) replaces Iodine (126.9)
¹H NMR 3 aromatic protons, distinct splitting8 aromatic protons (3 from phenol ring, 5 from new phenyl ring)Addition of a new C₆H₅ spin system. The original proton signals will shift and their coupling patterns will change due to the new substituent.
¹³C NMR 6 aromatic carbons12 aromatic carbonsAddition of 6 new carbon signals from the phenyl ring. The signal for the iodine-bearing carbon is replaced by a signal for a phenyl-bearing carbon.
MS (M⁺) m/z 254m/z 204Reflects the change in molecular weight.
MS (Isotope) M+2 peak (~33% intensity)M+2 peak (~33% intensity)The monochloro isotopic signature remains unchanged.
IR (cm⁻¹) C-I stretch (fingerprint)Additional C=C aromatic stretchesDisappearance of the C-I vibration.
Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_products Products center L2Pd0 L2Pd0 center->L2Pd0 [Pd(0)L₂] ArPdL2X ArPdL2X L2Pd0->ArPdL2X Oxidative Addition (Ar-I) ArPdL2R ArPdL2R ArPdL2X->ArPdL2R Transmetalation (Base, R-B(OH)₂) ArPdL2R->center Reductive Elimination ArR Ar-R (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Case Study: Buchwald-Hartwig Amination Product

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide and an amine.[9][10][11] Let's consider the reaction of this compound with aniline.

Product: 5-Anilino-2-chlorophenol

Spectroscopic TechniqueThis compound (Starting Material)5-Anilino-2-chlorophenol (Product)Rationale for Change
Formula C₆H₄ClIOC₁₂H₁₀ClNOReplacement of Iodine with an Anilino Group
MW ( g/mol ) 254.45219.67Mass of Anilino (92.1) replaces Iodine (126.9)
¹H NMR 3 aromatic protons, 1 OH proton8 aromatic protons, 1 OH proton, 1 NH protonAddition of a new C₆H₅ spin system and a new N-H signal (often broad).
¹³C NMR 6 aromatic carbons12 aromatic carbonsAddition of 6 new carbon signals from the aniline ring.
MS (M⁺) m/z 254m/z 219Reflects the change in molecular weight.
MS (Isotope) M+2 peak (~33% intensity)M+2 peak (~33% intensity)The monochloro isotopic signature remains unchanged.
IR (cm⁻¹) C-I stretch (fingerprint)~3300-3400 cm⁻¹ (sharp) N-H stretchAppearance of a distinct N-H stretching vibration, confirming the success of the amination.

Part 3: Validated Experimental Protocols

Trustworthy data can only be generated from rigorous experimental execution. The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data.

Protocol: High-Resolution NMR Spectroscopy

Causality: The choice of instrument parameters is dictated by the need for high resolution to resolve complex splitting patterns and a good signal-to-noise ratio for detecting all signals, especially for ¹³C NMR where the natural abundance is low.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with analyte signals.

    • Add 1-2 µL of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Tune and shim the probe to the sample.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a 30° pulse angle to allow for a shorter relaxation delay.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve signal-to-noise without significant loss of resolution. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Use a proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Set the relaxation delay (d1) to 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data with a larger line broadening (1-2 Hz) and calibrate to the solvent peak or TMS.

Protocol: High-Resolution Mass Spectrometry (LC-MS with ESI)

Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like phenols, minimizing fragmentation and clearly showing the molecular ion.[12][13] Liquid chromatography coupling allows for online purification and analysis of crude reaction mixtures.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation and Analysis:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a UPLC/HPLC system.

    • LC Method: Use a C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

    • MS Method (Negative Ion Mode for Phenols):

      • Set the ion source to ESI, negative mode.

      • Set the mass range to scan from m/z 50 to 500.

      • Optimize the capillary voltage (e.g., 2.5-3.0 kV) and cone voltage (e.g., 30-50 V) to maximize the signal of the [M-H]⁻ ion.[12]

      • Set the source temperature to 120 °C and desolvation temperature to 150-200 °C.[12]

    • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value. Verify the presence and correct ratio of the M+2 isotope peak if chlorine is present.

Conclusion

The strategic application of NMR, MS, and IR spectroscopy provides a comprehensive and definitive toolkit for the characterization of this compound and its reaction products. By understanding the fundamental spectral features of the starting material and predicting the logical changes upon chemical transformation, researchers can navigate complex synthetic pathways with confidence. The protocols and comparative data presented in this guide serve as a foundational resource for ensuring the scientific integrity of research and development in the chemical sciences.

References

comparative study of catalysts for 2-Chloro-5-iodophenol cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Guide to Catalysts for the Chemoselective Cross-Coupling of 2-Chloro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Dichotomous Building Block

In the landscape of pharmaceutical and materials science, the synthesis of complex aryl structures is a foundational endeavor. This compound stands out as a particularly valuable starting material due to its distinct electronic and steric properties. The presence of two different halogen atoms—iodine and chlorine—on a phenol scaffold presents a unique synthetic challenge and a significant opportunity: the potential for programmed, site-selective functionalization. The well-established difference in reactivity of carbon-halogen bonds towards oxidative addition with palladium(0) catalysts (C-I > C-Br > C-Cl) forms the basis for achieving high chemoselectivity.[1] This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering field-proven insights and detailed experimental protocols to aid researchers in navigating this versatile chemistry.

The Principle of Chemoselectivity: Exploiting the C-I vs. C-Cl Reactivity Gulf

The success of selective mono-functionalization of dihaloarenes hinges on the disparate bond dissociation energies and reactivity of the carbon-halogen bonds.[2] The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it far more susceptible to oxidative addition by a low-valent metal catalyst, typically Pd(0). This intrinsic reactivity difference is the cornerstone of "substrate-controlled" selectivity, allowing for the preferential coupling at the iodine position under standard conditions.[2][3]

The challenge, and indeed the focus of advanced catalyst design, arises when the goal is to either override this natural preference or to functionalize the less reactive C-Cl bond in a subsequent step. This guide will first explore the reliable and high-yielding methods for C-I selective coupling and then delve into the more nuanced strategies required for C-Cl activation.

Catalytic Cycle Overview: The Cross-Coupling Pathway

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides the framework for understanding catalyst performance.[4] The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the coupling partner (e.g., an organoboron reagent), and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. The oxidative addition step is typically rate-determining and is the key to selectivity in dihaloarene substrates.[2]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) TM_Complex->Product ArX This compound (Ar-X) ArX->OA_Complex RM Coupling Partner (e.g., R-B(OH)2) RM->TM_Complex caption General Pd-catalyzed cross-coupling cycle.

Caption: General Pd-catalyzed cross-coupling cycle.

Part 1: Selective C-I Bond Functionalization

For most standard cross-coupling reactions, achieving selectivity for the C-I bond is straightforward. The key is to use catalyst systems that are active enough to cleave the C-I bond efficiently but not so reactive that they begin to activate the C-Cl bond, especially at elevated temperatures or longer reaction times.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for C-C bond formation due to its mild conditions and high functional group tolerance.[4][5][6][7]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (C-I Coupling)Ref.
1Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012Phenylboronic acid>95%[1]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10084-Methoxyphenylboronic acid92%[4]
3Pd/C (5)-Na₂CO₃DME/H₂O256Various arylboronic acids85-98%[8]

Analysis and Causality:

  • Pd(PPh₃)₄: This is a classic, reliable catalyst. The tetrakis(triphenylphosphine)palladium(0) complex is a pre-catalyst that readily provides the active Pd(0) species. Its moderate reactivity is ideal for selective C-I activation.

  • Pd(OAc)₂/SPhos: The use of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos (a Buchwald ligand) creates a highly active catalytic system.[9] This is beneficial for achieving high turnover numbers and can be effective even with more challenging boronic acids.

  • Pd/C: Heterogeneous catalysts like Palladium on carbon offer significant practical advantages, including simple removal by filtration and potential for recycling.[8] The reaction at room temperature highlights the high reactivity of the C-I bond.[8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes, a crucial transformation for synthesizing conjugated systems.[10][11] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[11][12]

EntryCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (C-I Coupling)Ref.
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606Phenylacetylene94%[13]
2Pd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene7051-Heptyne91%[10]

Analysis and Causality:

  • PdCl₂(PPh₃)₂/CuI: This is the standard catalyst system for Sonogashira couplings. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] The mild conditions are sufficient for the highly reactive C-I bond, leaving the C-Cl bond untouched. Using a dihaloarene with different halogens, like 2-chloro-5-iodopyridine, has shown selective coupling at the iodine position.[13]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling aryl halides with a wide range of amines.[9][14] The choice of ligand is critical for reaction efficiency.[9][15][16]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Coupling PartnerYield (C-I Coupling)Ref.
1Pd₂(dba)₃ (1.5)BINAP (3.6)NaOt-BuToluene10018Morpholine88%[14]
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH11012Aniline93%[15]

Analysis and Causality:

  • Pd₂(dba)₃/BINAP: The use of a bidentate phosphine ligand like BINAP was an early breakthrough, allowing for the reliable coupling of primary amines.[14][16] It helps stabilize the catalyst and promotes the reductive elimination step.

  • Pd(OAc)₂/XPhos: Modern Buchwald ligands like XPhos are extremely bulky and electron-rich.[9] This combination generates a highly active catalyst capable of coupling a very broad range of amines and aryl halides. While powerful, under controlled conditions, its selectivity for the C-I bond remains excellent.

Part 2: The Challenge of C-Cl Bond Functionalization

Activating the stronger, less reactive C-Cl bond requires more forceful conditions and, crucially, more advanced catalyst systems.[17] This is typically approached in two ways:

  • Sequential Coupling: First, perform a selective C-I coupling under standard conditions, isolate the product (e.g., 2-chloro-5-arylphenol), and then subject it to a second coupling reaction under more forcing conditions to functionalize the C-Cl bond.

  • Direct C-Cl Coupling: In some cases, specialized catalysts can directly target the C-Cl bond, though this is less common for dihaloarenes with iodine present.

The key to C-Cl bond activation lies in using catalyst systems that facilitate the difficult oxidative addition step.[17][18][19][20][21] This is often achieved with:

  • Bulky, Electron-Rich Ligands: Ligands such as the Buchwald biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[9][22][23][24]

  • Nickel Catalysis: Nickel catalysts are generally more effective and economical for activating aryl chlorides compared to palladium.[17][25][26][27] They can operate through different mechanistic pathways, including Ni(I)/Ni(III) cycles, which are highly effective for C-Cl bond cleavage.[17][28]

Comparative Catalyst Strategies for C-Cl Coupling

Assuming the C-I position has already been functionalized, the following table compares catalyst systems for the subsequent C-Cl coupling of a generic 2-chloro-5-arylphenol substrate.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Coupling TypeKey FeatureRef.
1Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene110SuzukiBulky phosphine ligand enables C-Cl oxidative addition.[4]
2NiCl₂(dme) (5)IPr (10)K₃PO₄t-AmylOH120SuzukiNHC ligand with Ni is highly effective for aryl chlorides.[27]
3NiCl₂(PCy₃)₂ (5)-NaOt-Bu1,4-Dioxane100Buchwald-HartwigNi is often superior for C-N coupling of aryl chlorides.[17]

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Start -> CI_Coupling; Start -> CCl_Coupling; CI_Coupling -> Catalyst_CI [label="Yes"]; CCl_Coupling -> Catalyst_CCl [label="Yes"];

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Caption: Catalyst selection guide for this compound.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol details a reliable method for the selective arylation of the C-I bond using a standard palladium catalyst.

Workflow_Protocol_1 Setup 1. Reaction Setup - Add this compound,  arylboronic acid, and Na2CO3  to a Schlenk flask. Catalyst 2. Catalyst Addition - Add Pd(PPh3)4. Setup->Catalyst Solvent 3. Solvent & Degas - Add Toluene/EtOH/H2O. - Degas with Argon for 15 min. Catalyst->Solvent Reaction 4. Reaction - Heat at 80 °C with stirring  for 12 hours. Solvent->Reaction Workup 5. Workup - Cool to RT, add water. - Extract with Ethyl Acetate. Reaction->Workup Purify 6. Purification - Dry organic layer (Na2SO4). - Concentrate and purify by  column chromatography. Workup->Purify caption Workflow for selective C-I Suzuki coupling.

Caption: Workflow for selective C-I Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water (10 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-5-arylphenol.

Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-Cl Position

This protocol assumes the starting material is a 2-chloro-5-arylphenol prepared via a method like Protocol 1.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 2-chloro-5-arylphenol (1.0 mmol, 1.0 equiv), the second arylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add anhydrous, degassed toluene (10 mL).

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours. Monitor the reaction progress carefully.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the diarylated phenol product.

Conclusion and Future Outlook

The selective cross-coupling of this compound is a testament to the power and precision of modern catalytic methods. For routine C-I functionalization, classic palladium catalysts such as Pd(PPh₃)₄ or heterogeneous Pd/C offer reliable, high-yielding, and cost-effective solutions. The true frontier lies in the activation of the C-Cl bond, where the development of highly active catalysts based on bulky, electron-rich ligands or alternative metals like nickel has been transformative.[17] These advanced systems enable the exhaustive functionalization of the phenol scaffold, opening doors to novel molecular architectures.

Future research will likely focus on developing "switchable" catalyst systems where selectivity can be toggled between the C-I and C-Cl positions simply by changing an additive or ligand, avoiding the need for intermediate isolation steps.[2][3][29] Such advancements will further streamline the synthesis of complex molecules, empowering researchers in drug discovery and materials science to build better molecules more efficiently.

References

assessing the purity of synthesized 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Assessing the Purity of Synthesized 2-Chloro-5-iodophenol

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and materials science, the integrity of your starting materials is non-negotiable. This compound (CAS: 289039-26-5) is a pivotal intermediate, valued for its reactive sites that allow for complex molecular construction via cross-coupling and other reactions.[1][2] The presence of even minute impurities—be it regioisomers, starting materials, or reaction by-products—can derail a synthesis, compromise the biological activity of the final compound, and introduce unforeseen toxicological risks.

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously validate the purity of synthesized this compound. We move beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete purity profile. Each technique offers a unique lens through which to view the sample. A comprehensive assessment, therefore, relies on the strategic integration of orthogonal methods—techniques that measure different chemical or physical properties—to build a cohesive and trustworthy picture of the compound's quality.

Table 1: Comparative Overview of Core Purity Assessment Techniques

TechniquePrimary FunctionDetectsQuantitationStructural InsightKey Advantage
RP-HPLC Purity quantificationNon-volatile & UV-active impuritiesExcellentNoRobustness and precision for purity value determination.[3]
GC-MS Impurity identificationVolatile & semi-volatile impuritiesGood (Semi-quantitative)Excellent (MS)High sensitivity and definitive identification of volatile unknowns.[4][5]
NMR Spectroscopy Structure confirmationSoluble impurities with NMR-active nucleiYes (qNMR)DefinitiveUnambiguous confirmation of the molecular structure.
Melting Point Preliminary purity checkCrystalline lattice impuritiesNoNoRapid and inexpensive indicator of overall purity.

I. High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the gold standard for purity determination. It excels at separating the main compound from closely related impurities, providing a precise purity value expressed as a percentage of the total peak area.

Causality Behind the Protocol: Why These Choices Matter
  • Stationary Phase (C18): A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds. Separation is driven by the differential partitioning of the analyte and impurities between the non-polar stationary phase and the polar mobile phase.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): An acidic modifier, such as formic or trifluoroacetic acid, is critical. It protonates the phenolic hydroxyl group, suppressing its ionization and leading to sharper, more symmetrical peaks. A gradient elution, where the proportion of organic solvent (acetonitrile) is increased over time, is essential for eluting both polar and non-polar impurities within a reasonable timeframe.[6]

  • UV Detection: The aromatic ring in this compound is a strong chromophore, allowing for sensitive detection with a standard UV detector, typically at a wavelength around 254 nm.[7]

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation & Conditions:

    • System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[7]

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm.

    • Injection Volume: 10 µL.

  • Sample & Standard Preparation:

    • Sample: Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filtration: Filter the sample through a 0.45 µm syringe filter. This is a critical step to prevent particulates from clogging the system and damaging the column.

  • Gradient Program:

    • 0-2 min: 70% A / 30% B

    • 2-17 min: Linear gradient to 5% A / 95% B

    • 17-20 min: Hold at 5% A / 95% B

    • 20.1-25 min: Return to 70% A / 30% B (Column Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (H₂O/ACN + 0.1% Formic Acid) D Run Gradient Elution A->D B Prepare Sample (1 mg/mL, Dissolve & Filter) C Inject onto C18 Column (30 °C) B->C C->D E Detect at 254 nm D->E F Integrate Chromatogram E->F G Calculate Area % Purity F->G

Caption: Standard workflow for HPLC purity analysis.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Volatiles

GC-MS is an exceptionally powerful technique for identifying volatile and semi-volatile impurities that may be present.[8] Its high resolving power combined with the definitive identification capabilities of mass spectrometry makes it an ideal orthogonal method to HPLC.

Causality Behind the Protocol: Why These Choices Matter
  • Thermal Stability: this compound has a predicted boiling point of approximately 277 °C, making it sufficiently volatile for GC analysis.[1][9]

  • Column Choice (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice that separates compounds primarily based on their boiling points and is suitable for a wide range of aromatic compounds.[5]

  • Mass Spectrometry Detection: MS provides two crucial pieces of information: the molecular weight of an impurity (from the molecular ion) and a unique fragmentation pattern that acts as a "fingerprint," allowing for identification via library searching (e.g., NIST).

Detailed Experimental Protocol: GC-MS
  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Spectrometer detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector: 280 °C, Splitless mode.

    • Oven Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Note on Derivatization: While direct analysis is often possible, the acidic phenol can cause peak tailing.[10] For trace analysis or improved chromatography, derivatization (e.g., silylation with BSTFA) can be employed to block the active hydroxyl group.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Examine the mass spectra of any other detected peaks.

    • Perform a library search (e.g., NIST) on the impurity spectra to propose identities.

III. NMR Spectroscopy: The Final Word on Structure

While chromatography tells you what else is in your sample, Nuclear Magnetic Resonance (NMR) spectroscopy tells you what your sample is. It is the most powerful tool for unambiguous structure elucidation and can also reveal impurities if they are present in sufficient quantity (~ >1%).

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Add a trace of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher instrument.

  • Data Analysis:

    • Confirm the Structure: Verify the presence of the expected signals for the three aromatic protons and the hydroxyl proton. Check that the chemical shifts, splitting patterns (multiplicity), and integration values are consistent with the this compound structure.

    • Look for Impurities: Scrutinize the spectrum, particularly the baseline, for any unexpected peaks. The integration of these impurity peaks relative to the product peaks can provide a semi-quantitative estimate of their concentration.

IV. Melting Point: The Rapid, Foundational Check

The melting point is a simple, yet effective, physical measurement. A pure crystalline compound will melt over a very narrow temperature range. Impurities disrupt the crystal lattice, causing the melting point to be both depressed and broadened.

Detailed Experimental Protocol: Melting Point
  • Sample Preparation: Ensure the sample is a fine, dry powder.

  • Measurement:

    • Load a small amount of the sample into a capillary tube.

    • Use a calibrated melting point apparatus to heat the sample at a slow rate (1-2 °C/min) near the expected melting point.

    • Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid.

  • Data Analysis:

    • Compare the observed melting range to the literature value. The reported melting point for this compound is 56.5 °C .[9][11] A sharp melting point close to this value is a strong indicator of high purity.

A Self-Validating Purity Assessment Strategy

Purity_Validation_Strategy cluster_primary Primary Analysis cluster_secondary Secondary / Orthogonal Analysis A Synthesized Product: This compound B HPLC Purity (Quantitative) A->B C NMR Structure (Confirmatory) A->C D GC-MS Impurity ID (Volatiles) A->D E Melting Point (Physical Check) A->E F Purity & Identity Confirmed? B->F C->F D->F E->F G PASS: Release for Use F->G Yes H FAIL: Requires Repurification F->H No

References

A Comparative Cost-Analysis of Synthetic Routes to 2-Chloro-5-iodophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-iodophenol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] The strategic placement of three distinct functional groups—a hydroxyl, a chloro, and an iodo group—on the aromatic ring provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive cost-analysis of various plausible synthetic routes to this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic considerations behind each pathway, present detailed experimental protocols, and offer a comparative assessment of their economic viability based on current chemical pricing.

Introduction

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry. This compound, with its unique substitution pattern, presents an interesting synthetic challenge. The choice of a synthetic route in a research and development setting, and particularly in process chemistry, is dictated not only by the yield and purity of the final product but also by factors such as the cost and availability of starting materials, the number of synthetic steps, reaction conditions, and ease of purification. This guide will explore three primary synthetic strategies for the preparation of this compound:

  • Route A: Electrophilic Iodination of 2-Chlorophenol. This approach involves the direct introduction of an iodine atom onto the commercially available 2-chlorophenol precursor.

  • Route B: Electrophilic Chlorination of an Iodophenol. This strategy explores the introduction of a chlorine atom onto a suitable iodophenol starting material.

  • Route C: Sandmeyer Reaction from an Amino Phenol Precursor. This classic transformation allows for the introduction of a halogen via a diazonium salt intermediate, starting from a readily prepared aminophenol.

We will analyze the intricacies of each route, providing a foundation for an informed decision-making process in the laboratory and beyond.

Route A: Electrophilic Iodination of 2-Chlorophenol

This is a conceptually straightforward approach that leverages the activating and directing effects of the hydroxyl group on the aromatic ring. The hydroxyl group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. In the case of 2-chlorophenol, the para-position relative to the hydroxyl group is open for substitution.

Mechanistic Considerations

The electrophilic aromatic substitution (EAS) mechanism governs this reaction.[2] The phenol is a strongly activated ring system, making it susceptible to halogenation.[3] However, iodine itself is a weak electrophile. Therefore, an activating agent or a more potent source of electrophilic iodine is required to drive the reaction efficiently.[4] Common methods include the use of iodine in the presence of an oxidizing agent (like hydrogen peroxide or nitric acid) or the use of a more reactive iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).

The use of an oxidizing agent generates a more electrophilic iodine species in situ, which is then attacked by the electron-rich phenol ring. The choice of solvent can also influence the reaction's outcome.[5]

Visualizing the Workflow

Route_A_Workflow start Start dissolve Dissolve 2-Chlorophenol in a suitable solvent start->dissolve add_reagents Add Iodinating Agent (e.g., I2/H2O2 or NIS) dissolve->add_reagents react Stir at controlled temperature add_reagents->react workup Quench reaction and perform aqueous workup react->workup purify Purify by crystallization or chromatography workup->purify end This compound purify->end

Caption: General experimental workflow for the iodination of 2-chlorophenol.

Experimental Protocol (Hypothetical, based on analogous reactions)

Materials:

  • 2-Chlorophenol

  • Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Methanol

  • Sodium thiosulfate

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chlorophenol (1 eq.) in methanol.

  • To the stirred solution, add iodine (1.1 eq.).

  • Slowly add 30% hydrogen peroxide (2 eq.) dropwise, maintaining the temperature below 40°C.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Acidify the mixture with dilute HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route B: Electrophilic Chlorination of 5-Iodophenol

An alternative direct halogenation strategy involves the chlorination of an iodophenol precursor. Due to the directing effects of the hydroxyl and iodo groups, the regioselectivity of this reaction needs to be carefully considered. 5-Iodophenol is not a readily available starting material, which presents a significant drawback for this route. A more practical approach would be to start from the more accessible 4-iodophenol and introduce the chloro group.

Mechanistic Considerations

Similar to Route A, this is an electrophilic aromatic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the iodine is a deactivating ortho-, para-director. In 4-iodophenol, the positions ortho to the hydroxyl group are the most activated sites for electrophilic attack. Therefore, chlorination is expected to yield a mixture of 2-chloro-4-iodophenol and 2,6-dichloro-4-iodophenol. Achieving selective monochlorination at the desired position to form a precursor that could be converted to this compound is challenging.

Given the difficulty in obtaining the desired isomer, this route is less synthetically attractive. However, for the purpose of comparison, we will consider a hypothetical chlorination of p-iodophenol.

Visualizing the Workflow

Route_B_Workflow start Start dissolve Dissolve p-Iodophenol in a suitable solvent start->dissolve add_reagents Add Chlorinating Agent (e.g., NCS) dissolve->add_reagents react Stir at controlled temperature add_reagents->react workup Quench reaction and perform aqueous workup react->workup purify Isolate and purify desired isomer workup->purify end 2-Chloro-4-iodophenol (and other isomers) purify->end

Caption: General experimental workflow for the chlorination of p-iodophenol.

Experimental Protocol (Hypothetical, based on analogous reactions)

Materials:

  • p-Iodophenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Dichloromethane

  • Water

Procedure:

  • Dissolve p-iodophenol (1 eq.) in acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the resulting mixture of isomers by column chromatography to isolate the desired product.

Route C: Sandmeyer Reaction from 2-Chloro-5-aminophenol

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[7] This route offers excellent regiochemical control, as the position of the incoming iodine atom is determined by the location of the amino group on the precursor.

Mechanistic Considerations

The reaction proceeds in two main stages. First, the primary aromatic amine (2-chloro-5-aminophenol) is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is generally unstable and is used immediately in the next step.

In the second stage, the diazonium salt is treated with a solution of potassium iodide. The diazonium group is an excellent leaving group (N₂ gas), and its displacement by the iodide ion proceeds via a radical mechanism, often catalyzed by copper salts, though for iodination, the reaction often proceeds without a catalyst.[8][9]

Visualizing the Workflow

Route_C_Workflow cluster_0 Precursor Synthesis cluster_1 Sandmeyer Reaction nitrophenol 2-Chloro-5-nitrophenol reduction Reduction (e.g., Fe/NH4Cl or H2, Pt/C) nitrophenol->reduction aminophenol 2-Chloro-5-aminophenol reduction->aminophenol diazotization Diazotization (NaNO2, HCl, 0-5°C) aminophenol->diazotization iodination Addition of KI solution diazotization->iodination workup Workup and Purification iodination->workup end This compound workup->end

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocols

Part 1: Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol [10][11]

Materials:

  • 2-Chloro-5-nitrophenol

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a solution of 2-chloro-5-nitrophenol (1 eq.) in a 1:1 mixture of ethanol and water.

  • Add iron powder (5 eq.) and ammonium chloride (5.2 eq.) to the solution.[12]

  • Heat the mixture to reflux and stir for 2-4 hours.

  • After cooling to room temperature, filter the reaction mixture to remove the iron residues.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-5-aminophenol, which can be purified by column chromatography or used directly in the next step. This reaction typically yields the product in high purity (around 96-98%).[12]

Part 2: Sandmeyer Iodination of 2-Chloro-5-aminophenol [13]

Materials:

  • 2-Chloro-5-aminophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane

  • Saturated sodium thiosulfate solution

Procedure:

  • Suspend 2-chloro-5-aminophenol (1 eq.) in a mixture of concentrated HCl and water and cool to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (3 eq.) in water and cool to 0-5°C.

  • Slowly add the cold diazonium salt solution to the KI solution.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Extract the reaction mixture with dichloromethane.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield this compound.

Cost-Analysis Comparison

To provide a practical comparison, we have estimated the cost to synthesize 100 grams of this compound via each route. The costs are based on current, approximate, non-bulk pricing for reagents and solvents from common chemical suppliers. It is important to note that these costs can vary significantly based on supplier, purity, and purchase volume.

Parameter Route A: Iodination of 2-Chlorophenol Route B: Chlorination of p-Iodophenol Route C: Sandmeyer Reaction
Starting Material 2-Chlorophenolp-Iodophenol2-Chloro-5-nitrophenol
Starting Material Cost (per 100g of final product, estimated) ~$20~$150~$30
Key Reagents I₂, H₂O₂N-Chlorosuccinimide (NCS)Fe, NH₄Cl, NaNO₂, KI
Key Reagent Costs (per 100g of final product, estimated) ~$50~$40~$80
Solvent Costs (estimated) ModerateModerateHigh (multiple steps)
Number of Steps 112
Estimated Overall Yield Moderate (potential for side products)Low to Moderate (isomer separation)High
Purification Complexity Moderate (crystallization or chromatography)High (isomer separation)Moderate
Estimated Total Cost (per 100g) ~$100 - $150 ~$250 - $350 ~$150 - $200

Note: These are rough estimations and do not include labor, equipment, or waste disposal costs.

Discussion and Recommendation

Based on the analysis of the synthetic routes and the estimated costs, a clear recommendation emerges.

  • Route B (Chlorination of p-Iodophenol) is the least economically viable option. The high cost of the starting material, p-iodophenol, and the significant challenge of controlling regioselectivity to obtain the desired this compound isomer make this route impractical for most applications.

  • Route A (Iodination of 2-Chlorophenol) appears to be a cost-effective and straightforward one-step process. The starting material, 2-chlorophenol, is inexpensive. However, the success of this route hinges on achieving good regioselectivity and minimizing the formation of di-iodinated or other isomeric byproducts. Careful optimization of reaction conditions would be crucial to maximize the yield of the desired product and simplify purification.

  • Route C (Sandmeyer Reaction) , while being a two-step process, offers superior regiochemical control, leading to a potentially higher overall yield and purity of the final product. The starting material for the first step, 2-chloro-5-nitrophenol, is reasonably priced. The reagents for both the reduction and the Sandmeyer reaction are common and relatively inexpensive. The primary drawback is the need to handle the potentially unstable diazonium salt intermediate, which requires careful temperature control.

For laboratory-scale synthesis where regiochemical purity is paramount, Route C (Sandmeyer Reaction) is the recommended approach. The well-defined pathway and high potential for a clean product often justify the additional synthetic step.

For larger-scale production where cost is a primary driver, Route A (Iodination of 2-Chlorophenol) holds significant promise. However, this would necessitate a thorough process optimization study to maximize the yield of this compound and develop an efficient and scalable purification method.

Ultimately, the choice of synthetic route will depend on the specific priorities of the researcher or organization, balancing the need for purity, yield, cost, and scalability.

References

Introduction: The Strategic Importance of 2-Chloro-5-iodophenol in Scalable Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Scalability Assessment of 2-Chloro-5-iodophenol Reactions

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. Its utility stems from the presence of three distinct functional groups—a hydroxyl group and two different halogens on an aromatic ring—which can be selectively functionalized to construct intricate molecular architectures. The iodine and chlorine atoms offer orthogonal reactivity in many standard cross-coupling reactions, allowing for sequential, site-selective bond formation.

However, the transition from a laboratory-scale discovery route to a robust, economically viable, and safe manufacturing process presents significant challenges.[1] This guide provides a comparative analysis of the most common and critical reactions involving this compound, with a focus on assessing their scalability. We will delve into the causality behind experimental choices, compare key process parameters, and provide actionable protocols for researchers, scientists, and drug development professionals tasked with scaling up these pivotal transformations.

Physicochemical Properties and Large-Scale Handling

Before initiating any process development, a thorough understanding of the starting material's properties is paramount.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 289039-26-5[2]
Molecular Formula C₆H₄ClIO[2]
Molecular Weight 254.45 g/mol [2]

Safety & Handling Considerations for Scale-up: Halogenated phenols require careful handling due to potential toxicity and corrosivity. When planning for kilogram-scale production, it is essential to have appropriate personal protective equipment (PPE), engineered controls (e.g., fume hoods, glove boxes), and waste disposal procedures in place. Material Safety Data Sheets (MSDS) should be thoroughly reviewed before any work commences.

Core Directive: A Workflow for Scalability Assessment

A structured approach is critical for evaluating and optimizing a synthetic route for large-scale production. The following workflow outlines the key stages, from initial reaction selection to process validation.

G cluster_0 Phase 1: Feasibility & Route Scouting cluster_1 Phase 2: Process Development & Optimization cluster_2 Phase 3: Scale-Up & Validation A Identify Target Transformation (e.g., C-C, C-N, C-O bond) B Literature & Patent Review (Initial Condition Screening) A->B C Lab-Scale Proof of Concept (<1g scale) B->C D Reaction Parameter Optimization (DoE, Catalyst, Solvent, Temp) C->D Successful PoC E Impurity Profiling & Characterization D->E F Develop & Validate Analytical Methods (HPLC, GC) D->F G Thermal Hazard Assessment (Reaction Calorimetry) F->G H Pilot Scale Run (Kilogram Scale) G->H I Process Robustness & Validation H->I J Commercial Manufacturing I->J Technology Transfer

Caption: A generalized workflow for chemical process development and scale-up.

Key Scalable Transformations: A Comparative Guide

The unique structure of this compound allows for several high-value transformations. We will compare three fundamental reaction classes: Suzuki-Miyaura Cross-Coupling (C-C), Buchwald-Hartwig Amination (C-N), and Williamson Ether Synthesis (C-O).

C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[3][4] Its scalability is enhanced by the commercial availability of diverse boronic acids and the relatively low toxicity of boron-containing byproducts.[4]

Mechanistic Consideration: The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Cycle cluster_reactants cluster_products center Pd(II) pd0 Pd(0)L_n pd2_complex R-Pd(II)-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition (Rate Limiting for Ar-Cl) transmetal_complex R-Pd(II)-R' pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) transmetal_complex->product aryl_halide Ar-X (this compound) aryl_halide->pd2_complex boronic_acid R'-B(OR)₂ boronic_acid->transmetal_complex base Base (e.g., Na₂CO₃) base->transmetal_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scalability Assessment:

  • Chemoselectivity: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed oxidative addition. This allows for selective coupling at the 5-position. Achieving subsequent coupling at the 2-position would require more forcing conditions or specialized catalysts designed for aryl chlorides.[3]

  • Catalyst Selection:

    • Homogeneous Catalysts: Systems like Pd(PPh₃)₄ or combinations of a palladium precursor (e.g., Pd(OAc)₂) with phosphine ligands are common. For large-scale operations, catalyst cost and removal become critical.

    • Heterogeneous Catalysts: Using a catalyst like Pd on carbon (Pd/C) is highly advantageous for scale-up.[6] It simplifies product work-up through simple filtration, reduces palladium contamination in the final product, and allows for potential catalyst recycling, making the process more cost-effective and environmentally friendly.[6]

  • Reaction Conditions:

    • Solvents: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is common.[6] On a large scale, solvent selection must consider safety (flash points), environmental impact, and ease of recovery.

    • Base: Inorganic bases like Na₂CO₃ or K₃PO₄ are inexpensive and effective, making them suitable for industrial applications.[6]

  • Challenges at Scale:

    • Homocoupling: A common side reaction where two boronic acid molecules couple together. This can be minimized by controlling reaction conditions and ensuring an oxygen-free environment.[5]

    • Protodeborylation: The cleavage of the C-B bond of the boronic acid by water or other protic sources. This can be mitigated by careful selection of base and solvent.[5]

Comparative Table: Suzuki-Miyaura Reaction Parameters

ParameterLaboratory ScaleScalable (Pilot/Industrial)Rationale for Change
Catalyst Homogeneous (e.g., Pd(PPh₃)₄)Heterogeneous (e.g., 10% Pd/C)[6]Ease of removal, recyclability, lower product contamination.
Catalyst Loading 1-5 mol%0.1-1 mol% (or lower)Cost reduction is critical at scale.
Solvent Dioxane, THFToluene, 2-MeTHF, DME/H₂O[6]Improved safety profile, cost, and recovery.
Work-up Liquid-liquid extraction, chromatographyFiltration (for catalyst), crystallizationChromatography is generally not feasible for large quantities.
C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forging C-N bonds.[7] Its development has allowed for the coupling of a vast array of amines with aryl halides, replacing harsher classical methods.[7]

Mechanistic Consideration: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the aryl amine and regenerate the catalyst.[7][8]

Buchwald_Hartwig_Cycle cluster_reactants cluster_products center Pd(II) pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X (Oxidative Addition Complex) pd0->pd2_complex Oxidative Addition amine_complex [Ar-Pd(II)-NR'R'']⁻ pd2_complex->amine_complex Amine Coordination & Deprotonation amine_complex->pd0 Reductive Elimination product Ar-NR'R'' (Aryl Amine) amine_complex->product aryl_halide Ar-X (this compound) aryl_halide->pd2_complex amine HNR'R'' amine->amine_complex base Base (e.g., NaOt-Bu) base->amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Scalability Assessment:

  • Chemoselectivity: As with the Suzuki reaction, the C-I bond is the primary site of reaction under standard conditions. Coupling at the C-Cl site is more challenging and requires specialized, bulky, electron-rich phosphine ligands (such as biarylphosphines) and often stronger bases or higher temperatures.[8][9]

  • Ligand Selection: The choice of ligand is paramount for a successful and scalable Buchwald-Hartwig reaction. Modern biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) have been developed to enable the coupling of a wide range of substrates, including challenging aryl chlorides, under milder conditions.[9] While these ligands are highly effective, their cost can be a significant factor in large-scale synthesis.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used. However, their cost and handling (hygroscopic) can be problematic at scale. Weaker, less expensive inorganic bases like K₃PO₄ or K₂CO₃ can sometimes be used, particularly with more reactive substrates or highly active catalyst systems.

  • Challenges at Scale:

    • Inhibitory Effects: When using aryl iodides, the formation of sodium iodide (NaI) can sometimes inhibit the catalyst. Using a solvent like toluene, where NaI has poor solubility, can help mitigate this issue.[10][11]

    • Catalyst Removal: As these are homogeneous catalysts, removing residual palladium to meet regulatory requirements (especially for APIs) is a major challenge. This often requires additional purification steps like charcoal treatment or scavenging resins.

    • Thermal Safety: The use of strong bases can lead to highly exothermic reactions, requiring careful thermal management and controlled addition rates in large reactors.[1]

Comparative Table: Buchwald-Hartwig Amination Parameters

ParameterLaboratory ScaleScalable (Pilot/Industrial)Rationale for Change
Ligand Broad screening of advanced ligandsCost-effective, robust ligand (e.g., XPhos, cataCXium A)Balance performance with cost and availability.
Base NaOt-Bu, LiHMDSK₃PO₄, K₂CO₃ (if possible), NaOt-BuCost, safety, and ease of handling.
Solvent Dioxane, THFToluene, CPME, 2-MeTHFImproved safety, boiling point for thermal control, and cost.
Purification ChromatographyCrystallization, charcoal treatment, scavenger resinsAvoidance of chromatography; focus on impurity removal.
C-O Bond Formation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable method for forming ethers from an alkoxide and an alkyl halide.[12] It proceeds via an SN2 mechanism.[12][13]

Scalability Assessment:

  • Applicability: This reaction is ideal for coupling the phenoxide of this compound (formed by deprotonation with a base like NaOH or K₂CO₃) with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction is generally less effective with secondary alkyl halides (which can lead to elimination side products) and does not work with tertiary or aryl halides.[12][13]

  • Advantages at Scale:

    • Cost-Effective: The reagents are typically inexpensive (e.g., NaOH, K₂CO₃, simple alkyl halides).

    • No Transition Metal Catalyst: This completely avoids the cost and significant challenge of removing residual metal catalysts from the final product.

    • Simple Procedure: The reaction setup and work-up are often straightforward.

  • Challenges at Scale:

    • Limited Scope: The reaction is limited to the synthesis of alkyl aryl ethers and cannot be used to form biaryl ethers. For hindered substrates, the reaction can be sluggish or fail completely.[14]

    • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often used but can be problematic for large-scale operations due to toxicity and disposal issues. Phase-transfer catalysts can sometimes be employed to allow the use of less hazardous solvents.

    • Exothermicity: The initial deprotonation of the phenol can be exothermic and requires controlled addition of the base.

Comparative Table: Williamson Ether Synthesis Parameters

ParameterLaboratory ScaleScalable (Pilot/Industrial)Rationale for Change
Base NaH, KHMDSK₂CO₃, NaOH, KOHCost, safety (NaH is highly flammable).
Solvent DMF, AcetonitrileAcetone, 2-Butanone (MEK), Toluene (with PTC)Lower cost, better safety profile, easier recovery.
Alkylating Agent Wide varietyPrimary alkyl bromides or chloridesCost and reactivity balance; iodides are more expensive.
Work-up Extractive work-upDirect crystallization or distillationSimplification of the isolation process.

Detailed Experimental Protocols

The following protocols are illustrative and must be adapted and optimized for specific substrates and scales. All work should be performed by trained professionals in a suitable laboratory environment.

Protocol 1: Scalable Suzuki-Miyaura Coupling using a Heterogeneous Catalyst

This protocol describes the selective coupling at the C-I position.

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and 10% Palladium on Carbon (0.5 mol% Pd).

  • Solvent & Base Addition: Add a 2:1 mixture of Toluene and Water (approx. 10 volumes based on the starting phenol). Begin stirring and add finely ground potassium carbonate (K₂CO₃, 2.5 eq).

  • Inerting: Purge the reactor with nitrogen for 30 minutes to remove all oxygen.

  • Reaction: Heat the mixture to 85-90 °C and maintain vigorous stirring for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with Toluene.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure. The crude product can often be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: Scalable Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling with a primary or secondary amine at the C-I position.

  • Reactor Setup: To a dry, nitrogen-purged reactor, add this compound (1.0 eq), Pd₂(dba)₃ (0.5-1.0 mol%), and a suitable biarylphosphine ligand like XPhos (1.1-2.2 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.5 eq).

  • Solvent & Amine Addition: Add anhydrous Toluene (10 volumes) followed by the amine coupling partner (1.2 eq).

  • Reaction: Heat the mixture to 90-110 °C for 6-24 hours under a nitrogen atmosphere. Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Cool the reaction to room temperature and quench by slowly adding water.

    • Filter the mixture through Celite® to remove palladium black.

    • Separate the aqueous and organic layers. Extract the aqueous layer with Toluene or Ethyl Acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • After solvent removal, the crude product will likely require further purification to remove residual palladium, which can be achieved by treatment with activated charcoal or a silica-gel plug followed by crystallization.

Conclusion and Recommendations

The scalability of reactions involving this compound is highly dependent on the desired transformation and the specific economic and regulatory constraints of the project.

  • For C-C bond formation , the Suzuki-Miyaura reaction using a heterogeneous Pd/C catalyst offers a highly scalable, cost-effective, and environmentally conscious route, particularly for selective coupling at the iodine position.[6] Its primary advantage lies in the simplified work-up and catalyst removal.

  • For C-N bond formation , the Buchwald-Hartwig amination is the premier method. While highly effective, scalability requires careful consideration of the cost of specialized ligands and the significant challenge of removing the homogeneous palladium catalyst to meet stringent pharmaceutical standards.[9]

  • For C-O bond formation with simple alkyl groups , the Williamson ether synthesis remains a superior choice from a scalability perspective. It is inexpensive, high-yielding for appropriate substrates, and completely avoids the issue of transition metal contamination.[12]

Ultimately, the choice of methodology requires a holistic assessment of factors including raw material cost, process safety, capital equipment requirements, and the purity specifications for the final product. A thorough process development program, including Design of Experiments (DoE) for optimization and reaction calorimetry for safety assessment, is essential for successfully transitioning any of these reactions from the lab to the plant.[1][15]

References

A Comparative Guide to the Experimental and Theoretical Properties of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, a thorough understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides an in-depth comparison of the experimentally determined and theoretically predicted properties of 2-Chloro-5-iodophenol (CAS No: 289039-26-5), a halogenated phenol intermediate valuable in the synthesis of pharmaceuticals and agrochemicals.[1] This document moves beyond a simple data sheet, offering insights into the causal relationships behind experimental observations and the predictive power of modern computational chemistry.

Introduction to this compound

This compound is a disubstituted phenol containing both a chlorine and an iodine atom on the aromatic ring. This unique substitution pattern makes it a versatile building block in organic synthesis. The presence of two different halogens allows for selective functionalization, often through cross-coupling reactions like Suzuki or Heck couplings at the more reactive C-I bond.[1] A precise characterization of its properties is crucial for optimizing reaction conditions, ensuring purity, and predicting its behavior in various chemical and biological systems.

Physicochemical Properties: A Tale of Two Worlds

The fundamental physical properties of a compound, such as its melting and boiling points, dictate its handling, purification, and reaction conditions. Here, we compare the available experimental data with predicted values.

PropertyExperimental ValuePredicted ValueSource (Experimental)Source (Predicted)
Molecular Formula C₆H₄ClIOC₆H₄ClIO[2][3]
Molecular Weight 254.45 g/mol 254.45 g/mol [2][3]
Melting Point 56.5 °CNot Available[4]-
Boiling Point 277.6 °C277.6 ± 25.0 °C[2][4]
Density 2.087 g/cm³2.087 ± 0.06 g/cm³[2][4]
Physical Form Solid-[5]-

The strong correlation between the experimental and predicted values for boiling point and density, as listed by chemical suppliers, suggests the use of reliable computational models for these properties. The solid state of this compound at room temperature is consistent with its relatively high molecular weight and the potential for intermolecular interactions.

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry, powdered sample prep2 Pack into capillary tube prep1->prep2 2-3 mm height meas1 Place in apparatus prep2->meas1 meas2 Heat rapidly to ~T_m - 20°C meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Observe melting meas3->meas4 data1 Record T_start meas4->data1 data2 Record T_end meas4->data2

Workflow for Melting Point Determination

Acidity (pKa): Experimental Expectation vs. Theoretical Prediction

The acidity of a phenol, quantified by its pKa, is a critical parameter influencing its reactivity and biological activity. While no direct experimental pKa value for this compound has been found in the literature, we can estimate it based on related compounds and theoretical principles.

Expected Experimental pKa:

The pKa of phenol in water is approximately 9.99. Halogen substituents are electron-withdrawing through induction, which stabilizes the phenoxide anion and thus increases the acidity (lowers the pKa). The inductive effect is distance-dependent. For this compound, the chlorine atom at the ortho position will have a significant acidifying effect. The iodine atom at the meta position will have a weaker, but still acidifying, inductive effect. Therefore, the pKa of this compound is expected to be lower than that of phenol and likely in the range of 8-9. For comparison, the experimental pKa of 2-chlorophenol is 8.55.[6]

Theoretical pKa Prediction:

The prediction of pKa values using computational methods, particularly Density Functional Theory (DFT), has become increasingly accurate.[5][7] These methods calculate the Gibbs free energy change of the deprotonation reaction in a simulated aqueous environment.

Computational Methodology: DFT-based pKa Calculation

A common approach involves calculating the Gibbs free energies of the protonated (phenol) and deprotonated (phenoxide) species in both the gas phase and in solution using a continuum solvation model like the Polarizable Continuum Model (PCM).

pKa_Calculation cluster_gas Gas Phase Calculation cluster_sol Solvation Energy Calculation (PCM) cluster_pka pKa Calculation HA_gas Optimize Geometry (Phenol) A_gas Optimize Geometry (Phenoxide) delta_G_aq Calculate ΔG_aq HA_gas->delta_G_aq ΔG_gas A_gas->delta_G_aq ΔG_gas HA_sol ΔG_solv (Phenol) A_sol ΔG_solv (Phenoxide) HA_sol->delta_G_aq ΔΔG_solv A_sol->delta_G_aq ΔΔG_solv H_sol->delta_G_aq ΔΔG_solv pKa_calc pKa = ΔG_aq / (2.303 RT) delta_G_aq->pKa_calc

Thermodynamic Cycle for pKa Calculation

Solubility Profile

The solubility of this compound is not widely reported. However, based on its structure, we can infer its general solubility characteristics. The presence of the polar hydroxyl group allows for hydrogen bonding with protic solvents like water and alcohols. Conversely, the bulky, nonpolar halogenated benzene ring suggests solubility in nonpolar organic solvents like ethers and chlorinated solvents. It is expected to have low solubility in water.[8]

Spectroscopic Characterization: Fingerprinting the Molecule

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number and electronic environment of the protons on the aromatic ring. For this compound, we expect three distinct signals in the aromatic region (typically 6.5-8.0 ppm).

Predicted ¹H NMR Chemical Shifts and Coupling:

  • H-3, H-4, H-6: These three protons will appear as distinct signals. The proton ortho to the hydroxyl group (H-6) is expected to be the most upfield. The proton between the two halogens (H-3) will likely be downfield due to the combined electron-withdrawing effects. The coupling patterns (doublets, doublet of doublets) will be determined by the ortho and meta relationships between the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring, as they are all in unique chemical environments.

Predicted ¹³C NMR Chemical Shifts:

  • C-OH (C-1): This carbon will be significantly deshielded by the attached oxygen and will appear at a high chemical shift (typically 150-160 ppm).

  • C-Cl (C-2) and C-I (C-5): The carbons directly attached to the halogens will have their chemical shifts influenced by both the halogen's electronegativity and its heavy atom effect. The C-I bond will likely result in a signal at a lower chemical shift compared to what might be expected based on electronegativity alone.

  • CH carbons (C-3, C-4, C-6): These will appear in the typical aromatic region (110-140 ppm).

Experimental Protocol: NMR Spectroscopy

Methodology: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected Key IR Absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C-O stretch: A strong band around 1200 cm⁻¹.

  • C=C aromatic stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-H aromatic stretch: Peaks just above 3000 cm⁻¹.

  • C-Cl and C-I stretches: These will appear in the fingerprint region, typically below 1100 cm⁻¹ for C-Cl and at lower wavenumbers for C-I.

Experimental Protocol: FT-IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) FT-IR

  • Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid this compound is placed on the ATR crystal, and firm contact is ensured using a pressure clamp.

  • Sample Spectrum Acquisition: The IR spectrum of the sample is recorded.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structure elucidation.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 254, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of a single chlorine atom.

  • Fragmentation: Common fragmentation pathways for phenols include the loss of CO and CHO radicals. The C-I bond is the weakest and may cleave to give a fragment corresponding to the loss of an iodine atom.

Experimental Protocol: Mass Spectrometry

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-iodophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-5-iodophenol is a halogenated aromatic alcohol used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules.[1] Due to its chemical structure—containing chlorine, iodine, and a phenolic group—it presents a multi-faceted hazard profile that demands rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a responsible and safe laboratory environment.

Part 1: Hazard Assessment & Characterization

Understanding the specific risks associated with this compound is the foundation of its safe management. This compound is corrosive, toxic, and requires specific handling to prevent exposure and injury.[2][3]

1.1 GHS Hazard Classification: The Globally Harmonized System (GHS) provides a clear picture of the dangers associated with this chemical.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity Acute Tox. 4WarningH302: Harmful if swallowed.[3]
Acute Tox. 4WarningH312: Harmful in contact with skin.[3]
Acute Tox. 4WarningH332: Harmful if inhaled.[3]
Skin Corrosion/Irritation Skin Corr. 1BDangerH314: Causes severe skin burns and eye damage.[2]
Eye Damage/Irritation Eye Dam. 1DangerH318: Causes serious eye damage.[3]
Corrosivity Corrosive to Metals 1WarningH290: May be corrosive to metals.[2]

1.2 Primary Hazards Explained:

  • Corrosivity: As a phenolic compound, this compound can cause severe burns to skin and eyes upon contact.[2] The danger is immediate and can result in permanent damage.

  • Toxicity: The compound is harmful if it enters the body through ingestion, skin absorption, or inhalation.[2][3] Its effects can be systemic.

  • Halogenated Nature: The presence of chlorine and iodine classifies this compound as a halogenated organic waste .[4][5] This is a critical distinction for proper waste segregation, as mixing with other waste streams is prohibited and dangerous.

Part 2: Pre-Disposal Safety & Handling

Proper disposal begins long before the waste container is full. It starts with correct handling and storage during the experimental phase.

2.1 Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound in any form—solid, liquid, or as waste.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Use safety goggles and a face shield to protect against splashes.[2]

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[2]

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][6]

2.2 Waste Segregation & Containerization: Proper segregation is the most critical step in the disposal process. Failure to segregate correctly can lead to dangerous chemical reactions, violate regulatory standards, and significantly increase disposal costs.

Logical Workflow for Waste Segregation: The following diagram outlines the decision-making process for segregating waste generated from work with this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Type cluster_2 Step 2: Segregate & Containerize cluster_3 Step 3: Final Disposal Action start This compound Waste Generated q_type What is the physical form of the waste? start->q_type solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, Wipes) q_type->solid_waste Contaminated Labware/PPE liquid_waste Contaminated Liquid Waste (Solutions, Solvents) q_type->liquid_waste Liquid Solution surplus_solid Unused/Expired Solid Chemical q_type->surplus_solid Pure/Surplus Solid container_solid Container: Labeled, leak-proof solid waste bin. Label: 'Halogenated Solid Waste' & list contents. solid_waste->container_solid container_liquid Container: Labeled, shatter-proof bottle with screw cap. Label: 'Halogenated Liquid Waste' & list contents. liquid_waste->container_liquid container_original Container: Original manufacturer's bottle. Label: Ensure original label is intact and clear. surplus_solid->container_original contact_ehs Store in Satellite Accumulation Area. Contact EHS for pickup. container_solid->contact_ehs container_liquid->contact_ehs container_original->contact_ehs

Caption: Waste Segregation Workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Follow the appropriate protocol based on the type of waste generated. All waste containers must be kept closed except when adding waste.[7]

3.1 Protocol for Unused/Surplus Solid this compound:

  • Do Not Alter: Keep the chemical in its original, clearly labeled manufacturer's container.[2]

  • Secure Container: Ensure the cap is tightly sealed.

  • Label as Waste: Create a hazardous waste tag according to your institution's Environmental Health & Safety (EHS) guidelines. The label must clearly state "Hazardous Waste" and list the full chemical name, "this compound".

  • Store Safely: Place the container in your lab's designated Satellite Accumulation Area.

  • Arrange Pickup: Contact your EHS department to schedule a hazardous waste pickup.[7][8]

3.2 Protocol for Contaminated Solid Waste: This includes items like gloves, paper towels, weigh boats, and contaminated silica gel.

  • Container Selection: Use a designated, leak-proof container with a lid, such as a plastic pail or a polyliner drum.[2] The container must be clearly labeled for "Halogenated Solid Waste".

  • Collection: Place all contaminated solid items directly into this container. Do not mix with non-hazardous trash or non-halogenated waste.[5][9]

  • Labeling: Maintain a running list of the contents on the container's hazardous waste label.

  • Storage and Pickup: When the container is full, seal it securely, ensure the label is complete, and move it to the Satellite Accumulation Area. Contact EHS for disposal.

3.3 Protocol for Contaminated Liquid Waste: This applies to solutions containing this compound.

  • Container Selection: Use a designated, shatter-proof bottle (plastic or coated glass) with a secure, screw-top cap.[8][10] The container must be compatible with all components of the waste stream.

  • Labeling: Label the container "Halogenated Organic Liquid Waste" before adding any waste.[9] List "this compound" and all other solvent components (e.g., "Methylene Chloride," "Methanol").

  • Collection: Carefully pour the liquid waste into the container using a funnel. This must be done inside a chemical fume hood.

  • pH Consideration: Do not mix with strongly acidic or basic waste streams unless you can confirm compatibility. Phenols are not compatible with strong oxidizing agents or acids.[11]

  • Storage and Pickup: Keep the container sealed in a secondary containment tray within the Satellite Accumulation Area. When full, contact EHS for disposal.

Part 4: Spill Management

Accidents happen. A swift and correct response is critical to mitigating risk.

4.1 Small Spill (Contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don your full PPE as described in section 2.1.

  • Containment: If it is a liquid, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad.[7][10]

  • Cleanup (Solid): For a solid spill, use dry cleanup procedures.[2] Carefully sweep the material into a dustpan or use a plastic scraper. Avoid generating dust.

  • Collect Waste: Place all contaminated absorbent materials and cleaning tools into your "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), then soap and water. Place the cleaning wipes in the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

4.2 Large Spill (Outside of a fume hood):

  • Evacuate: Immediately evacuate the area. Alert all personnel and activate the nearest fire alarm if necessary to ensure a full evacuation.[9]

  • Isolate: Close the doors to the laboratory to contain any vapors.

  • Call for Help: Contact your institution's emergency number and the EHS department. Provide the chemical name, location, and approximate quantity of the spill.

  • Do Not Re-enter: Await the arrival of the trained emergency response team. Do not attempt to clean up a large spill yourself.

By adhering to this comprehensive guide, researchers can ensure that this compound is managed safely from procurement to its final disposal, protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 2-Chloro-5-iodophenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is paramount. 2-Chloro-5-iodophenol, a halogenated phenol, is a valuable compound in organic synthesis. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile of this compound

This compound is classified as a hazardous substance with multiple routes of potential exposure.[1][2] A thorough understanding of its hazard profile is the first step in ensuring safe handling.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2]H302, H312, H332
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2]H314, H315
Serious Eye Damage/Irritation Causes serious eye damage.[1][2]H318
Corrosive to Metals May be corrosive to metals.[1]H290

This table summarizes the key hazards associated with this compound.

Due to its corrosive nature and toxicity, direct contact with skin, eyes, and the respiratory tract must be strictly avoided.[1][3][4] Phenols, as a class of compounds, can be rapidly absorbed through the skin and may have anesthetic properties, meaning a burn may not be immediately painful.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical for mitigating the risks associated with handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[3] Given the severe eye damage potential, it is highly recommended to use a full-face shield in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[3]

  • Skin Protection: A chemical-resistant lab coat must be worn and fully buttoned.[6] For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is advised.[3][7] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

  • Hand Protection: The choice of gloves is critical. For halogenated phenols, nitrile gloves offer limited protection and are not recommended for prolonged contact.[8] Butyl rubber or neoprene gloves provide better resistance.[9] For incidental contact, double-gloving with a thicker nitrile glove (e.g., 8 mil) may be acceptable, but gloves should be changed immediately upon any sign of contamination.[10] Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Respiratory Protection: All handling of solid this compound that may generate dust, and any handling of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation of harmful dust or vapors. If a fume hood is not available, a respirator may be required, and in such cases, a formal respiratory protection program must be in place, including fit testing and training.[6]

Donning and Doffing PPE: A Step-by-Step Protocol

Donning Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Don the appropriate chemical-resistant gloves. If double-gloving, don the inner pair first, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove the outer pair of gloves first, turning them inside out as you remove them. If wearing a single pair, remove them in the same manner.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.

  • Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, turning the sleeves inside out.

  • Inner Gloves (if applicable): Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store it away from incompatible materials such as strong oxidizing agents.[11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Experimental Use
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[12] Prepare your workspace within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: As this compound is a solid, care must be taken to avoid generating dust when weighing.[1] Conduct all weighing operations within the chemical fume hood. Use a spatula for transferring the solid and clean it thoroughly after use.

  • Experimental Procedure: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. If making a solution, add the solid to the solvent, not the other way around, to prevent splashing of the undissolved, corrosive solid.[3]

  • Post-Experiment: After completing the experiment, decontaminate all glassware and equipment that came into contact with this compound.

Spill Management
  • In the event of a small spill of solid this compound within the fume hood, carefully sweep it up with a brush and dustpan and place it in a labeled hazardous waste container.[1] Avoid generating dust.

  • For a liquid spill, use an inert absorbent material to contain the spill.

  • Clean the spill area with a suitable decontaminating solution, followed by a thorough wipe-down with soap and water.[11]

  • In case of a large spill, evacuate the area and follow your institution's emergency procedures.

Emergency Procedures for Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes any unused this compound, contaminated gloves, bench paper, and other disposable materials. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Goggles, Face Shield, Lab Coat, Butyl/Neoprene Gloves) WorkArea 2. Prepare Fume Hood (Absorbent Paper) Weigh 3. Weigh Solid in Hood (Avoid Dust) WorkArea->Weigh Experiment 4. Perform Experiment (Slow Addition) Weigh->Experiment Decon 5. Decontaminate (Glassware & Surfaces) Experiment->Decon Waste 6. Segregate Waste (Solid & Liquid) Decon->Waste Doff 7. Doff PPE Correctly Waste->Doff Wash 8. Wash Hands Doff->Wash

A visual workflow for the safe handling of this compound.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.